molecular formula C6H14N2O B8804352 (S)-(1-methylpiperazin-2-yl)methanol

(S)-(1-methylpiperazin-2-yl)methanol

货号: B8804352
分子量: 130.19 g/mol
InChI 键: ZBIWOALTDQQQTG-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(1-methylpiperazin-2-yl)methanol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(1-methylpiperazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(1-methylpiperazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C6H14N2O

分子量

130.19 g/mol

IUPAC 名称

[(2S)-1-methylpiperazin-2-yl]methanol

InChI

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3/t6-/m0/s1

InChI 键

ZBIWOALTDQQQTG-LURJTMIESA-N

手性 SMILES

CN1CCNC[C@H]1CO

规范 SMILES

CN1CCNCC1CO

产品来源

United States
Foundational & Exploratory

physicochemical properties of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (S)-(1-methylpiperazin-2-yl)methanol

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic profile and versatile synthetic handles. Within this privileged class of heterocycles, (S)-(1-methylpiperazin-2-yl)methanol emerges as a chiral building block of significant interest for the development of novel pharmaceuticals. Its structural features—a tertiary amine, a secondary amine, a chiral center, and a primary alcohol—impart a unique combination of properties that can influence a molecule's solubility, lipophilicity, and target engagement.

This technical guide provides a comprehensive overview of the key . It is intended for researchers, scientists, and drug development professionals, offering both a compilation of predicted and related experimental data, as well as detailed protocols for the empirical determination of these critical parameters. Understanding these properties is paramount for the rational design and optimization of drug candidates incorporating this valuable scaffold.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and chemical identifiers for (S)-(1-methylpiperazin-2-yl)methanol are summarized below.

IdentifierValue
IUPAC Name (S)-(1-methylpiperazin-2-yl)methanol
CAS Number 476493-08-0[1]
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1]
Canonical SMILES CN1CCNCO

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_methyl [label="CH3", pos="0,2.5!"]; C_methanol [label="CH2OH", pos="-2.6,1.5!"]; H_chiral [label="H", pos="-1.8,0.75!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- C_methyl; C2 -- C_methanol; C2 -- H_chiral [style=dashed]; }digraph "Drug_Development_Properties" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pKa [label="pKa"]; logP [label="logP (Lipophilicity)"]; Solubility [label="Aqueous Solubility"]; Permeability [label="Membrane Permeability"]; Absorption [label="Absorption"]; Distribution [label="Distribution"]; Metabolism [label="Metabolism"]; Excretion [label="Excretion"]; Target_Binding [label="Target Binding"]; Formulation [label="Formulation"];

// Edges pKa -> Solubility; pKa -> Permeability; pKa -> Target_Binding; logP -> Solubility; logP -> Permeability; logP -> Metabolism; logP -> Target_Binding; Solubility -> Absorption; Solubility -> Formulation; Permeability -> Absorption; Absorption -> Distribution; Distribution -> Metabolism; Distribution -> Excretion; Metabolism -> Excretion; }

Caption: Relationship between physicochemical properties and drug development stages.

Experimental Protocols for Physicochemical Characterization

For a molecule intended for pharmaceutical development, empirically determined physicochemical data is essential. The following sections provide detailed, field-proven protocols for the determination of pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like (S)-(1-methylpiperazin-2-yl)methanol, the pKa values refer to the ionization of its conjugate acids. Potentiometric titration is a highly accurate method for determining pKa values. [2] Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

pKa_Determination_Workflow Start Start: Prepare a ~1 mM solution of (S)-(1-methylpiperazin-2-yl)methanol Acidify Acidify the solution to ~pH 2 with 0.1 M HCl Start->Acidify Titrate Titrate with standardized 0.1 M NaOH Acidify->Titrate Monitor Monitor pH continuously with a calibrated pH electrode Titrate->Monitor Plot Plot pH vs. volume of NaOH added Monitor->Plot Determine Determine the equivalence points from the first derivative of the titration curve Plot->Determine Calculate Calculate the pKa values at the half-equivalence points Determine->Calculate End End: Report pKa values Calculate->End

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of (S)-(1-methylpiperazin-2-yl)methanol of approximately 1 mM in deionized water.

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength. [3]2. Calibration of the pH Meter: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • To a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume (e.g., 20 mL) of the sample solution and the KCl solution.

    • Acidify the solution to approximately pH 2 by adding 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the titration curve to accurately determine the equivalence points.

    • The pH at the half-equivalence points corresponds to the pKa values of the two amine groups.

Determination of logP by the Shake-Flask Method (OECD 107)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. The logarithm of this ratio is logP. The shake-flask method is the traditional and most reliable method for its determination. [4][5] Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the compound in each phase is determined.

Experimental Workflow:

logP_Determination_Workflow Start Start: Prepare pre-saturated n-octanol and water Dissolve Dissolve a known amount of (S)-(1-methylpiperazin-2-yl)methanol in one phase Start->Dissolve Mix Combine the two phases in a separatory funnel Dissolve->Mix Equilibrate Shake vigorously for a set period (e.g., 15 minutes) Mix->Equilibrate Separate Allow phases to separate (centrifugation may be required) Equilibrate->Separate Sample Carefully sample each phase Separate->Sample Analyze Determine the concentration in each phase by a suitable analytical method (e.g., HPLC-UV) Sample->Analyze Calculate Calculate logP = log([Concentration in octanol] / [Concentration in water]) Analyze->Calculate End End: Report logP value Calculate->End

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing them to separate.

  • Sample Preparation: Prepare a stock solution of (S)-(1-methylpiperazin-2-yl)methanol in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

    • Shake the funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

  • Analysis:

    • Carefully withdraw a sample from each phase, ensuring no cross-contamination.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the logP using the formula: logP = log (Coctanol / Cwater), where Coctanol and Cwater are the concentrations in the n-octanol and water phases, respectively.

Determination of Aqueous Solubility by the Kinetic Method

Aqueous solubility is a critical parameter that affects drug absorption and bioavailability. The kinetic solubility assay is a high-throughput method often used in early drug discovery to estimate the solubility of a compound under non-equilibrium conditions. [6][7] Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over time, usually by measuring the turbidity of the solution. The concentration at which precipitation occurs is taken as the kinetic solubility.

Experimental Workflow:

Solubility_Determination_Workflow Start Start: Prepare a concentrated stock solution of (S)-(1-methylpiperazin-2-yl)methanol in DMSO (e.g., 10 mM) Dilute Perform serial dilutions of the stock solution in DMSO Start->Dilute Add_to_Buffer Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate Dilute->Add_to_Buffer Incubate Incubate at a controlled temperature (e.g., 25°C) with shaking Add_to_Buffer->Incubate Measure Measure the turbidity (absorbance at a non-absorbing wavelength, e.g., 620 nm) at different time points Incubate->Measure Determine Determine the concentration at which a significant increase in turbidity is observed Measure->Determine End End: Report kinetic solubility Determine->End

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of (S)-(1-methylpiperazin-2-yl)methanol in 100% dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Assay Procedure:

    • In a separate 96-well plate, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate.

    • Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

  • Measurement and Analysis:

    • Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

    • The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Spectroscopic Characterization

While specific spectra for (S)-(1-methylpiperazin-2-yl)methanol are not readily available in the public domain, its structure allows for the prediction of key spectroscopic features based on data from related N-methylpiperazine derivatives. [8][9][10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.2-2.4 ppm), the methylene protons of the piperazine ring (a complex series of multiplets between 2.5 and 3.5 ppm), and the methylene protons of the methanol group (two doublets of doublets due to the adjacent chiral center). The hydroxyl proton will appear as a broad singlet, the position of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The N-methyl carbon will be in the range of 40-50 ppm, the piperazine ring carbons between 45 and 65 ppm, and the methanol carbon around 60-70 ppm.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration around 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Synthesis Outline

The synthesis of chiral (S)-(1-methylpiperazin-2-yl)methanol can be achieved through various synthetic routes. A common approach involves the use of a chiral starting material, such as an amino acid, to install the desired stereochemistry.

A plausible synthetic route starts from (S)-serine. The key steps would involve the formation of a piperazinone intermediate, followed by N-methylation and subsequent reduction of the amide and any protecting groups to yield the final product. The stereocenter from (S)-serine is retained throughout the synthesis, ensuring the enantiopurity of the final compound.

Conclusion

(S)-(1-methylpiperazin-2-yl)methanol is a valuable chiral building block with physicochemical properties that make it an attractive scaffold for drug discovery. This technical guide has provided a comprehensive overview of its key characteristics, including predicted values for its pKa, logP, and aqueous solubility. Furthermore, detailed experimental protocols have been presented to enable researchers to empirically determine these critical parameters with a high degree of scientific rigor. A thorough understanding and characterization of these properties are essential for the successful design and development of new therapeutic agents that incorporate this promising molecular fragment.

References

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • PubChem. (n.d.). (4-Methylpiperazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Rowan University. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Kinetic Solubility. Retrieved from [Link]

  • PubChem. (n.d.). (Piperazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019, September 18). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound? Retrieved from [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • NextSDS. (n.d.). [(2S)-1-methylpiperazin-2-yl]methanol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Al-Omary, F. A. M., El-Emam, A. A., & Naglah, A. M. (2019). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Retrieved from [Link]

  • Parlak, C., Tuğrul, M., & Alver, Ö. (2017). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 84-93.
  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2021).
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • PubChem. (n.d.). (1-methylpiperazin-2-yl)methanol dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Baltruschat, M., & Czodrowski, P. (2021). Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. Frontiers in Chemistry, 9, 714906.
  • CAS Common Chemistry. (n.d.). 1-Methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperazin-2-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • eADMET. (n.d.). ePhysChem. Retrieved from [Link]

  • Balakin, K. V., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • GitHub. (n.d.). hossainlab/ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • El-Gamal, M. I., et al. (2019). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 24(20), 3794.
  • DSpace@MIT. (2024, June 26). pKa prediction in non-aqueous solvents. Retrieved from [Link]

  • Foy, K. C., et al. (2012). Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors. Journal of Medicinal Chemistry, 55(13), 6041-6053.
  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • Google Patents. (n.d.). US 2009/0227791 A1.
  • ClinicalTrials.gov. (n.d.). Testing JNJ-42756493 (Erdafitinib) as Potentially Targeting Treatment in Cancers With FGFR Mutations or Fusions (MATCH - Subprotocol K2). Retrieved from [Link]

  • MDPI. (n.d.). Bridged Mesoporous Oxo-Phosphonates: A General Strategy Toward Functional, Hybrid Materials. Retrieved from [Link]

Sources

Introduction: The Privileged Piperazine and the Imperative of Chirality

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Chiral Piperazine Building Blocks

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2][3][4] Its unique combination of structural rigidity, conformational flexibility, and two versatile nitrogen atoms for synthetic modification allows for the fine-tuning of physicochemical properties like solubility and basicity, which are critical for optimizing a drug's pharmacokinetic profile.[3] Piperazine moieties are integral to numerous blockbuster drugs, including the anticancer agent imatinib (Gleevec) and the HIV protease inhibitor indinavir.[2]

In contemporary drug discovery, the focus has intensely shifted towards stereochemistry. It is a fundamental principle that the enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[5][6][7] This has made the development of robust and scalable methods for synthesizing enantiomerically pure building blocks a critical endeavor. While N,N'-disubstituted piperazines are common, a significant and underexplored area of chemical space lies in carbon-substituted chiral piperazines.[5][8] Accessing these C-chiral scaffolds provides an invaluable opportunity to develop novel three-dimensional structures that can lead to improved target affinity and selectivity.

This guide provides a comprehensive overview of the core strategies for synthesizing chiral piperazine building blocks, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic basis and practical application of key methodologies, including asymmetric synthesis starting from the chiral pool, the use of chiral auxiliaries, modern catalytic asymmetric methods, and the resolution of racemic mixtures.

Part 1: Asymmetric Synthesis Strategies

The most elegant approach to chiral molecules is asymmetric synthesis, which creates the desired stereocenter selectively. This can be achieved by leveraging existing chirality from natural sources or by employing chiral catalysts and reagents to control the stereochemical outcome of a reaction.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of inexpensive, enantiopure compounds readily available from nature, such as amino acids, sugars, and terpenes. These molecules serve as excellent starting materials, with their inherent stereocenters providing a template for the synthesis of more complex chiral targets.[2][8][9] The synthesis of (R)-(+)-2-methylpiperazine from the chiral auxiliary R-(–)-phenylglycinol is a classic example of this strategy.[8]

start Chiral Starting Material (e.g., Amino Acid) step1 Functional Group Manipulation start->step1 e.g., Reduction step2 Key Cyclization Step step1->step2 Intramolecular Reaction step3 Deprotection step2->step3 Removal of Protecting Groups end_node Enantiopure Chiral Piperazine step3->end_node

Caption: General workflow for chiral piperazine synthesis from the chiral pool.

This protocol outlines a practical, scalable four-step synthesis to obtain enantiomerically pure 2-substituted piperazines starting from readily available α-amino acids. The key transformation is an aza-Michael addition.[9]

  • Starting Material Preparation: Convert the desired α-amino acid into its corresponding orthogonally bis-protected chiral 1,2-diamine. Standard protecting group strategies (e.g., Boc, Cbz) can be employed.

  • Sulfonium Salt Generation: In a separate flask, generate vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.

  • Aza-Michael Cyclization: Add the chiral 1,2-diamine from step 1 to the reaction mixture containing the in situ generated vinyl diphenyl sulfonium salt. The aza-Michael addition followed by intramolecular cyclization yields the protected chiral piperazine.

  • Purification: Purify the resulting orthogonally protected 2-substituted piperazine via column chromatography. This method has been successfully applied to multigram scale synthesis.[9]

Catalytic Asymmetric Synthesis

Catalytic methods represent the pinnacle of efficiency in asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiopomerically enriched product.

The direct asymmetric hydrogenation of pyrazines is an attractive and atom-economical route to chiral piperazines.[10] However, it presents a significant challenge: the two nitrogen atoms in the pyrazine ring can strongly coordinate to and poison the metal catalyst.[10] A breakthrough strategy involves the in situ activation of the pyrazine substrate with an alkyl halide, forming a pyrazinium salt. This salt is far more susceptible to hydrogenation.

An Iridium-based catalyst system, paired with a chiral phosphine ligand like (S,S)-f-Binaphane, has proven highly effective for this transformation, yielding a wide range of chiral piperazines with excellent enantioselectivity.[10][11]

sub Pyrazine Substrate act Pyrazinium Salt (Activated) sub->act Activation (e.g., BnBr) prod Chiral Piperazine (High ee) act->prod cat [Ir]-Chiral Ligand Catalyst cat->prod h2 H₂ (High Pressure) h2->prod

Caption: Catalytic cycle for the asymmetric hydrogenation of activated pyrazines.

  • Catalyst Preparation: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., (S,S)-f-Binaphane) to a reaction vessel.

  • Substrate Preparation: In a separate vial, dissolve the pyrazine substrate in a suitable solvent (e.g., THF). Add the activating agent (e.g., benzyl bromide) and stir to form the pyrazinium salt.

  • Hydrogenation: Transfer the solution of the pyrazinium salt to the vessel containing the catalyst. Seal the autoclave, purge with H₂, and pressurize to the required pressure (e.g., 600 psi). Heat the reaction to the specified temperature (e.g., 30 °C) and stir for 24 hours.

  • Work-up and Analysis: After cooling and venting, concentrate the reaction mixture. Purify the product by chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

SubstrateActivating AgentCatalyst LigandYield (%)ee (%)Diastereomeric Ratio (d.r.)
2,3-DiphenylpyrazineBenzyl Bromide(S,S)-f-Binaphane9695>20:1
2-Methyl-3-phenylpyrazineBenzyl Bromide(S,S)-f-Binaphane9593>20:1
Decahydroquinoxaline precursorBenzyl Bromide(S,S)-f-Binaphane9096>20:1
Table adapted from data presented in Zhou et al., Org. Lett. 2016.[10]

A powerful method for creating α-secondary and, notably, α-tertiary chiral centers is the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones.[2][12][13] Accessing enantiopure α-tertiary piperazines is particularly valuable as it allows exploration of novel, three-dimensionally complex chemical space that has been largely inaccessible.[2][12] The resulting chiral piperazin-2-ones can be readily reduced to the corresponding chiral piperazines. The reaction typically employs a palladium precursor like [Pd₂(pmdba)₃] and an electron-deficient PHOX ligand.[2][12]

  • Substrate Preparation: Synthesize the requisite N,N'-diprotected piperazin-2-one allylic ester substrate. Differential protection (e.g., N-Boc and N-Cbz) is necessary.

  • Catalyst Activation: In a reaction tube, dissolve the palladium source (e.g., [Pd₂(pmdba)₃]) and the chiral PHOX ligand in a suitable solvent (e.g., toluene) and stir for 20-30 minutes.

  • Alkylation Reaction: Add the piperazin-2-one substrate to the activated catalyst solution. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture and purify the resulting α-tertiary piperazin-2-one by flash column chromatography.

  • Reduction (Optional): The purified piperazin-2-one can be reduced to the corresponding piperazine using a reducing agent like LiAlH₄.

Part 2: Resolution of Racemic Piperazines

While asymmetric synthesis is ideal, resolution of a racemate is often a highly practical and scalable alternative. In this approach, a racemic mixture is synthesized and then the two enantiomers are separated, often by exploiting their different rates of reaction with a chiral entity.

Kinetic Resolution

Kinetic resolution is based on the principle that one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst.[14][15] This results in the separation of a slower-reacting, enantiomerically enriched starting material and an enantiomerically enriched product.

A highly effective method for the kinetic resolution of 2-arylpiperazines involves deprotonation with a chiral base complex.[16][17] The combination of n-butyllithium (n-BuLi) and the chiral diamine (+)-sparteine preferentially abstracts a proton from one enantiomer of the N-Boc protected piperazine. Trapping the resulting lithiated intermediate with an electrophile (e.g., methyl chloroformate) yields a new 2,2-disubstituted piperazine with high enantiopurity, while the unreacted starting material is recovered with the opposite configuration, also in high enantiomeric ratio.[16][17]

racemate Racemic 2-Arylpiperazine (R/S) fast (S)-Enantiomer racemate->fast Fast Reaction slow (R)-Enantiomer (Recovered) racemate->slow Slow Reaction reagent n-BuLi / (+)-Sparteine reagent->fast intermediate Lithiated Intermediate (Config. Stable at low T) fast->intermediate Deprotonation product 2,2-Disubstituted Piperazine (Enantioenriched) intermediate->product electrophile Electrophile (E+) electrophile->product

Caption: Preferential deprotonation in sparteine-mediated kinetic resolution.

  • Setup: To a solution of (+)-sparteine (0.8 equiv) in toluene at -78 °C under an inert atmosphere, add n-BuLi (0.6 equiv) and stir for 15 minutes.

  • Deprotonation: Add a solution of the racemic N-Boc, N'-cumyl-2-arylpiperazine (1.0 equiv) in toluene and stir the mixture at -78 °C for 30 minutes.

  • Trapping: Add the electrophile (e.g., methyl chloroformate) and allow the reaction to slowly warm to room temperature.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Separation: Combine the organic layers, dry, and concentrate. Separate the recovered starting material and the 2,2-disubstituted product by column chromatography.

  • Analysis: Determine the enantiomeric ratio (e.r.) of both the recovered starting material and the product using chiral HPLC.

Recovered PiperazineYield (%)e.r.2,2-Disubstituted ProductYield (%)e.r.Selectivity (S)
(R)-2c4498:2(S)-3c3296:4~17
(R)-2f38>99:1(S)-3f2897:3>50
Table adapted from data presented in Pye et al., Org. Lett. 2023.[16]
Enzymatic Resolution

Enzymes are highly efficient and stereoselective catalysts that are increasingly used for the resolution of racemates in industrial processes. Hydrolases, such as lipases and proteases, are particularly common. They can selectively hydrolyze one enantiomer of a racemic ester or amide, leaving the other enantiomer unreacted.

For example, the enzyme Alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate.[18] Similarly, Leucine Aminopeptidase can effectively resolve N-t-Boc-piperazine carboxamide, producing the (S)-acid and leaving the (R)-amide with good optical purity.[19] This strategy was successfully applied in the synthesis of the nucleoside transport blocker (-)-Draflazine.[19]

Conclusion

The synthesis of chiral piperazine building blocks is a dynamic and evolving field, crucial for the advancement of medicinal chemistry. The strategies outlined in this guide—from leveraging the chiral pool and employing catalytic asymmetric reactions to performing practical kinetic and enzymatic resolutions—provide a powerful toolkit for chemists. Methods like catalytic asymmetric hydrogenation and allylic alkylation offer direct and elegant routes to these valuable scaffolds, while resolution techniques provide robust and scalable alternatives. As drug discovery continues to demand molecules with greater three-dimensional complexity and precisely defined stereochemistry, the development and application of these synthetic methods will be paramount in creating the next generation of therapeutics.

References

  • Pye, A. J., & Clayden, J. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PMC. [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Dalian University of Technology Repository. [Link]

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]

  • Török, G., et al. (2019). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Molecules. [Link]

  • de la Torre, A., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Tetrahedron. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Korch, K. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Michael, J. P., & Wolfe, J. P. (2007). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters. [Link]

  • Pye, A. J., & Clayden, J. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters (ACS Publications). [Link]

  • Johnston, J. N., et al. (2003). Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization. Organic Letters. [Link]

  • Poindexter, G. S., et al. (2006). Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. Taylor & Francis Online. [Link]

  • Bode, J. W., et al. (2010). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]

  • Bode, J. W., et al. (2016). Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids. Accounts of Chemical Research. [Link]

  • Pesti, J. A., et al. (2002). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. [Link]

  • Pesti, J. A., et al. (2002). Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase. PubMed. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]

  • Davies, S. G., et al. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Nyerges, M., & Toth, G. (1998). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Tejel, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters (ACS Publications). [Link]

  • Sonnet, P., et al. (2009). Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed. [Link]

  • Stoltz, B. M., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing). [Link]

  • Gotor-Fernández, V., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

  • Gribbon, P., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Ager, D. J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Market for Chiral Building Blocks: A Focus on S-Piperazine-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Various Authors. (Date not available). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

Enantioselective Synthesis of (S)-(1-Methylpiperazin-2-yl)methanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Pharmaceutical Relevance

The chiral heterocyclic building block (S)-(1-methylpiperazin-2-yl)methanol (CAS: 476493-08-0) is a privileged scaffold in modern medicinal chemistry. Its rigid, stereodefined piperazine core provides predictable vectors for hydrogen bonding and dipole alignment, making it highly valuable in the design of targeted therapeutics. Notably, this specific enantiomer is a critical structural motif in the synthesis of potent ATR (Ataxia Telangiectasia Mutated and Rad3-related) kinase inhibitors for oncology applications[1], as well as in the development of acidic mammalian chitinase (AMCase) inhibitors for the treatment of severe asthmatic Th2 inflammation[2].

Achieving high enantiomeric excess (ee) and chemical purity for this compound presents a unique synthetic challenge. Traditional late-stage chiral resolution of racemic mixtures inherently caps the theoretical yield at 50% and requires expensive resolving agents. Therefore, a directed enantioselective synthesis—leveraging asymmetric catalysis and tandem reduction strategies—is the industry standard for scalable, high-fidelity production.

Retrosynthetic Analysis and Pathway Architecture

Designing an efficient route to (S)-(1-methylpiperazin-2-yl)methanol requires minimizing protecting group manipulations. The most elegant approach utilizes a tandem global reduction strategy.

By strategically selecting (S)-1-Boc-piperazine-2-carboxylic acid (or its corresponding ester) as the immediate precursor, we can deploy Lithium Aluminum Hydride (LiAlH 4​ ) to perform two distinct reductive transformations simultaneously:

  • Reduction of the C2-carboxylic acid/ester to a primary alcohol.

  • Reductive cleavage of the N1-Boc (tert-butyloxycarbonyl) protecting group directly into an N-methyl group.

This precursor is accessible via the asymmetric hydrogenation of pyrazine-2-carboxylic acid derivatives using chiral Ruthenium or Rhodium catalysts, ensuring >99% ee from an achiral starting material.

G A Pyrazine-2-carboxylic acid (Achiral) B Asymmetric Hydrogenation [Chiral Catalyst] / H2 A->B C (S)-Piperazine-2-carboxylic acid B->C D Selective N-Boc Protection (Boc2O, Base) C->D E (S)-1-Boc-piperazine-2-carboxylic acid D->E F Tandem Global Reduction (LiAlH4, THF, 60°C) E->F G (S)-(1-Methylpiperazin-2-yl)methanol (Target) F->G

Enantioselective synthesis workflow from pyrazine-2-carboxylic acid to the target molecule.

Mechanistic Deep Dive: The Tandem Global Reduction

Understanding the causality behind the LiAlH 4​ reduction of an N-Boc group is critical for troubleshooting and optimization. While Boc is conventionally an acid-labile protecting group, under forcing hydride conditions, it undergoes a unique mechanistic cascade rather than simple deprotection[3].

The Causality of N-Methylation:

  • Coordination: The highly oxophilic aluminum coordinates to the carbonyl oxygen of the carbamate, activating the carbon center.

  • Hydride Transfer: A hydride from LiAlH 4​ attacks the carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Collapse & Expulsion: Driven by the thermodynamic stability of the resulting species, the intermediate collapses, expelling lithium tert-butoxide and generating a highly reactive iminium ion ( R2​N=CH2+​ ).

  • Irreversible Trapping: A second equivalent of hydride rapidly and irreversibly reduces the iminium ion to the N-methyl group.

Simultaneously, the C2-ester/acid undergoes standard two-stage hydride reduction to the primary alcohol. Because the target molecule is highly polar and water-soluble, the reaction must be driven to absolute completion; partial reduction products (like formamides) are nearly impossible to separate via standard chromatography.

Mech N1 N-Boc Piperazine N2 LiAlH4 Coordination (Al-O bond formation) N1->N2 N3 Hydride Transfer (Hemiaminal formation) N2->N3 N4 Expulsion of t-Butoxide (Iminium Ion Formation) N3->N4 N5 Second Hydride Attack (Irreversible reduction) N4->N5 N6 N-Methyl Piperazine N5->N6

Mechanistic pathway of LiAlH4-mediated reduction of an N-Boc group to an N-methyl group.

Quantitative Data: Optimization of Reduction Parameters

The stoichiometry and thermal conditions of the LiAlH 4​ reduction dictate the success of the synthesis. The table below summarizes the optimization data, demonstrating why 4.5 equivalents and elevated temperatures are mandatory for this transformation.

Table 1: Optimization of Tandem Global Reduction Parameters

EntryLiAlH 4​ (equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Causality / Observation
12.02512< 30%N/AInsufficient hydride for dual reduction; stalls at alcohol.
24.5251260%15%Thermal energy too low; stalls at hemiaminal intermediate.
3 4.5 60 5 > 99% 40% Optimal. Yield loss is strictly due to product hydrophilicity.
46.0903> 99%22%Dioxane reflux causes product degradation and ring opening.

Note: The moderate isolated yield (40%) in the optimal entry is a known physical limitation of the product's extreme water solubility and volatility, which complicates extraction[3].

Self-Validating Experimental Protocol

The following protocol outlines the tandem reduction of tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate to (S)-(1-methylpiperazin-2-yl)methanol. This workflow incorporates a modified Fieser-Fieser workup, which is non-negotiable. Standard aqueous quenching creates an aluminum hydroxide emulsion that will permanently trap the water-soluble piperazine product.

Step-by-Step Methodology

Reagents:

  • tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate: 5.00 g (23.15 mmol, 1.00 equiv)

  • Lithium Aluminum Hydride (LiAlH 4​ ): 3.96 g (104.18 mmol, 4.50 equiv)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

Execution:

  • System Purge: Flame-dry a 250-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with ultra-high purity Nitrogen ( N2​ ) for 15 minutes.

  • Substrate Solubilization: Dissolve the starting material (5.00 g) in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition (Validation Checkpoint 1): Carefully add LiAlH 4​ (3.96 g) in small batches over 30 minutes. Self-Validation: You must observe controlled, steady hydrogen gas evolution. If no gas evolves, the LiAlH 4​ has degraded and the reaction will fail.

  • Thermal Activation: Remove the ice bath and transition the flask to an oil bath pre-heated to 60 °C. Stir vigorously for 5 hours.

  • Reaction Monitoring (Validation Checkpoint 2): Pull a 50 μ L aliquot, quench with wet ethyl acetate, filter, and analyze via LC-MS. The target mass ( m/z 131.2 [M+H]+ ) must be the dominant peak.

  • Fieser-Fieser Quench: Cool the reaction to 0 °C. Dilute with 50 mL of THF to lower viscosity. Sequentially and dropwise add:

    • 3.96 mL of distilled H2​O

    • 3.96 mL of 15% aqueous NaOH solution

    • 11.88 mL of distilled H2​O

  • Salt Maturation (Validation Checkpoint 3): Remove the ice bath and stir vigorously at room temperature for 30 minutes. Self-Validation: The initially gray, gelatinous mixture must transition into a crisp, white, granular precipitate. If it remains a paste, add a small amount of MgSO4​ and stir for an additional 15 minutes.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake exhaustively with hot THF (3 × 50 mL) to extract the highly polar product from the salt lattice.

  • Concentration: Concentrate the combined filtrate under reduced pressure (bath temp < 35 °C to prevent product volatilization) to yield 3.6 g (40%) of (S)-(1-methylpiperazin-2-yl)methanol as a yellow solid[3].

References

  • Source: Google Patents (WO2021077010A1)
  • Source: European Patent Office (EP 3 418 281 B1)
  • Source: Google Patents (US10208020B2)

Sources

literature review of chiral 2-substituted piperazines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of Chiral 2-Substituted Piperazines

Foreword for the Researcher

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. However, the introduction of stereochemistry, particularly at the C2 position, unlocks a new dimension of chemical space, allowing for more precise and potent interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and application of chiral 2-substituted piperazines. We will delve into the nuances of synthetic strategies, explore the critical aspects of conformational analysis, and highlight the significance of this moiety in modern drug discovery.

The Strategic Importance of the Chiral 2-Substituted Piperazine Moiety

The 2-substituted piperazine scaffold offers a unique combination of structural features that make it highly attractive for drug design. The presence of a chiral center at the C2 position allows for stereospecific interactions with biological targets, often leading to improved potency and selectivity. The two nitrogen atoms of the piperazine ring provide opportunities for diverse functionalization, enabling the modulation of physicochemical properties such as solubility and lipophilicity. Furthermore, the piperazine ring can adopt various low-energy conformations, which can be influenced by the nature of the C2 substituent and the N-substituents, allowing for fine-tuning of the molecule's three-dimensional shape to fit a specific binding pocket.

Synthetic Strategies for Accessing Chiral 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a challenging yet crucial aspect of their utilization. Several strategies have been developed, each with its own advantages and limitations.

Asymmetric Synthesis

Asymmetric synthesis provides the most direct route to enantiopure 2-substituted piperazines. One of the most effective methods involves the asymmetric reduction of a 2-substituted pyrazine or dihydropyrazine precursor.

The catalytic asymmetric hydrogenation of 2-substituted pyrazines offers a highly efficient route to enantioenriched 2-substituted piperazines. This method typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the pyrazine ring.

Experimental Protocol: Asymmetric Hydrogenation of 2-Methylpyrazine

  • Catalyst Preparation: In a glovebox, a solution of a chiral iridium catalyst, such as [Ir(cod)Cl]2, and a chiral phosphine ligand, for example, (R)-BINAP, in a degassed solvent like methanol is stirred for 30 minutes.

  • Reaction Setup: The 2-methylpyrazine substrate is dissolved in methanol in a high-pressure autoclave.

  • Hydrogenation: The catalyst solution is added to the autoclave, which is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 40 °C) and monitored by techniques like chiral HPLC to determine conversion and enantiomeric excess.

  • Workup and Purification: Upon completion, the autoclave is depressurized, the solvent is evaporated, and the resulting 2-methylpiperazine is purified by chromatography or distillation.

Resolution of Racemic Mixtures

Classical resolution of racemic 2-substituted piperazines using a chiral resolving agent is a well-established method. This technique relies on the formation of diastereomeric salts, which can be separated by crystallization.

A racemic mixture of the 2-substituted piperazine is treated with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. The difference in solubility between these salts allows for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 2-Phenylpiperazine

  • Salt Formation: A solution of racemic 2-phenylpiperazine in a suitable solvent, such as ethanol, is treated with a solution of (R)-(-)-mandelic acid in the same solvent.

  • Crystallization: The mixture is heated to dissolve the salts and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Base: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to liberate the enantiomerically enriched 2-phenylpiperazine.

  • Enantiomeric Purity Determination: The enantiomeric excess of the resulting 2-phenylpiperazine is determined using chiral HPLC.

Chiral Pool Synthesis

The use of readily available chiral starting materials, known as the chiral pool, provides an alternative approach to the synthesis of chiral 2-substituted piperazines. Chiral amino acids are common starting materials for this strategy.

A chiral amino acid can be converted into a chiral 2-substituted piperazine through a series of chemical transformations, including reduction, cyclization, and functional group manipulations. For example, L-alanine can be used to synthesize (S)-2-methylpiperazine.

Diagram: Synthetic Workflow from L-Alanine to (S)-2-Methylpiperazine

G A L-Alanine B N-Boc-L-Alanine A->B Boc Protection C N-Boc-L-Alaninal B->C Reduction D Reductive Amination Product C->D Reductive Amination with Aminoacetaldehyde Dimethyl Acetal E Cyclization Precursor D->E Deprotection F (S)-N1,N4-di-Boc-2-methylpiperazine E->F Intramolecular Reductive Amination G (S)-2-Methylpiperazine F->G Boc Deprotection

Caption: Synthetic pathway from L-alanine to (S)-2-methylpiperazine.

Structural and Conformational Analysis

The biological activity of chiral 2-substituted piperazines is intimately linked to their three-dimensional conformation. The piperazine ring can exist in two chair conformations, with the substituents occupying either axial or equatorial positions. The preferred conformation is influenced by steric and electronic factors.

Substituent Preferred Conformation of C2-Substituent Reasoning
Small alkyl (e.g., methyl)EquatorialMinimizes 1,3-diaxial interactions.
Bulky alkyl (e.g., tert-butyl)EquatorialStrong steric hindrance in the axial position.
PhenylEquatorialA-value of phenyl group favors the equatorial position.
Polar groups (e.g., -OH, -NH2)Can be influenced by intramolecular hydrogen bondingThe potential for hydrogen bonding can stabilize an otherwise less favored conformation.

Diagram: Chair Conformations of a 2-Substituted Piperazine

G cluster_0 Axial Substituent cluster_1 Equatorial Substituent a b b c c d d e e f f Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip

Caption: Equilibrium between axial and equatorial conformations.

Applications in Medicinal Chemistry

Chiral 2-substituted piperazines are key components in a wide range of therapeutic agents due to their ability to impart desirable pharmacological properties.

Case Study: Varenicline

Varenicline, marketed as Chantix®, is a partial agonist of the α4β2 nicotinic acetylcholine receptor and is used for smoking cessation. The core of varenicline is a rigid, tricyclic structure containing a chiral 2-substituted piperazine moiety. The specific stereochemistry of this ring is crucial for its high affinity and selectivity for the target receptor.

Case Study: Maraviroc

Maraviroc is an FDA-approved antiretroviral drug used in the treatment of HIV infection. It functions as a CCR5 receptor antagonist. The structure of Maraviroc features a chiral 2-substituted piperazine derivative, which plays a critical role in its binding to the CCR5 receptor and its antiviral activity.

Future Perspectives

The development of novel and more efficient synthetic methods for chiral 2-substituted piperazines remains an active area of research. The exploration of new catalytic systems for asymmetric synthesis and the development of chemoenzymatic approaches are promising avenues for future investigation. As our understanding of the conformational behavior of these molecules grows, so too will our ability to design and synthesize novel drug candidates with improved efficacy and safety profiles.

References

  • Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of piperazinediones. Tetrahedron, 58(17), 3297-3312. [Link]

  • Lowe, J. A., 3rd. (2003). An overview of the discovery of varenicline. ACS Chemical Neuroscience, 4(1), 22-27. [Link]

  • Rouhi, A. M. (2003). A new approach to HIV. Chemical & Engineering News, 81(23), 44-45. [Link]

(S)-(1-methylpiperazin-2-yl)methanol: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(1-methylpiperazin-2-yl)methanol is a highly versatile chiral building block prominently utilized in the pharmaceutical industry. Its unique structural features—a piperazine ring combined with a chiral hydroxymethyl group—make it an ideal scaffold for designing selective kinase inhibitors and targeted protein degraders. This technical guide provides drug development professionals with a rigorous overview of its chemical properties, safety protocols, and field-proven synthetic methodologies.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and downstream purification strategies.

PropertyValue
Chemical Name (S)-(1-methylpiperazin-2-yl)methanol
Synonyms [(2S)-1-methylpiperazin-2-yl]methanol; 2-Piperazinemethanol, 1-methyl-, (2S)-
CAS Number 476493-08-0
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Purity 95% (Standard commercial grade)

Data sourced from standardized chemical safety documentation[1].

Safety Profile & Hazard Assessment

As a secondary amine and primary alcohol, (S)-(1-methylpiperazin-2-yl)methanol exhibits basic and nucleophilic characteristics. These properties directly inform its hazard profile and the required handling procedures.

GHS Classification & Toxicology

According to standardized safety data, the compound is classified under the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality in Toxicology: The basicity of the piperazine nitrogen atoms can disrupt the lipid bilayers of cellular membranes upon direct contact, leading to localized inflammation (erythema and edema). Inhalation of its dust or vapors can similarly irritate the mucosal linings of the respiratory tract[2].

Engineering Controls & PPE

To mitigate these risks, the following self-validating safety system must be implemented:

  • Ventilation: All handling must occur within a certified chemical fume hood to prevent the accumulation of vapors[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (routinely checked for degradation), safety goggles with side shields, and a lab coat are mandatory[1].

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, strictly isolated from strong oxidizing agents and acids[2].

Mechanistic Applications in Medicinal Chemistry

The strategic inclusion of the (S)-(1-methylpiperazin-2-yl)methanol moiety in drug design is not arbitrary. The spatial orientation dictated by the (S)-chiral center allows for highly specific hydrogen bonding and steric interactions within the ATP-binding pockets of target proteins.

  • ATR Kinase Inhibitors: ATR (Ataxia telangiectasia and Rad3-related) kinase is pivotal in the DNA Damage Response (DDR) pathway. Incorporating this piperazine derivative enhances the inhibitor's ability to stall the cell cycle of cancer cells, promoting synthetic lethality[3].

  • BTK Inhibitors: Bruton's Tyrosine Kinase (BTK) is a validated target for B-cell malignancies. Alkylated piperazine compounds derived from this scaffold exhibit potent inhibition of BTK activity[4].

  • Targeted Therapies: It is also utilized in the synthesis of bifunctional molecules (e.g., targeting BCL6)[5], human chitinase inhibitors[6], and agents for treating acute myeloid leukemia (AML)[7].

G DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Chk1 Chk1 Activation ATR->Chk1 Cell_Cycle Cell Cycle Arrest & DNA Repair Chk1->Cell_Cycle Cancer_Survival Cancer Cell Survival Cell_Cycle->Cancer_Survival Inhibitor ATR Inhibitor (Piperazine Scaffold) Inhibitor->ATR Blocks Apoptosis Synthetic Lethality / Apoptosis Inhibitor->Apoptosis Induces

Mechanism of ATR Kinase Inhibition utilizing Piperazine-derived Scaffolds.

Standard Operating Procedures (SOPs): Experimental Protocols

A common initial step in utilizing (S)-(1-methylpiperazin-2-yl)methanol is the selective protection of the secondary amine, typically using a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions during subsequent functionalization of the primary alcohol.

Protocol: N-Boc Protection Workflow

This protocol is adapted from validated synthetic routes for bifunctional targeted molecules[5].

Reagents:

  • (S)-(1-methylpiperazin-2-yl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.3 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) / H2O mixture

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(1-methylpiperazin-2-yl)methanol in a mixture of THF and H2O (approx. 4:1 ratio).

    • Causality: The biphasic/miscible solvent system ensures the solubility of both the highly polar piperazine starting material and the non-polar Boc anhydride.

  • Base Addition: Add Et3N (3.0 equiv) to the solution.

    • Causality: Et3N acts as an acid scavenger, neutralizing the protons released during the nucleophilic attack of the amine on the Boc anhydride, thus continuously driving the reaction forward.

  • Reagent Addition: Slowly add Boc2O (1.3 equiv) dropwise at 0 °C to control the exothermic reaction, then allow the mixture to warm to room temperature.

  • Reaction: Stir the resulting solution for 5 hours at room temperature[5].

  • Validation: Monitor the reaction progress via TLC or LC-MS to confirm the complete consumption of the starting material. This self-validating step prevents premature quenching and ensures maximum yield.

  • Workup & Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual aqueous impurities, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

W Start Start: (S)-(1-methylpiperazin-2-yl)methanol (CAS: 476493-08-0) Reagents Add Reagents: (Boc)2O, Et3N, THF/H2O Start->Reagents Reaction Reaction: Stir at RT for 5h Reagents->Reaction Validation Validation: LC-MS / TLC Check Reaction->Validation Validation->Reaction If incomplete Extraction Extraction: Ethyl Acetate / Brine Wash Validation->Extraction If complete Product Final Product: Boc-Protected Intermediate Extraction->Product

Experimental Workflow for the N-Boc Protection of (S)-(1-methylpiperazin-2-yl)methanol.

References

  • [1] AK Scientific, Inc. "Safety Data Sheet: 2-Piperazinemethanol, 1-methyl-, (2S)-". 1

  • [2] AK Scientific, Inc. "Safety Data Sheet (Extended Handling): 2-Piperazinemethanol, 1-methyl-, (2S)-". 2

  • [7] "Compounds for treating or inhibiting recurrence of acute myeloid leukemia" (US11963960B2). 7

  • [5] "Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety" (WO2021077010A1). 5

  • [6] "Substituted amino triazoles useful as human chitinase inhibitors" (US9944624B2). 6

  • [3] Vertex Pharmaceuticals Inc. "PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES" (EP 3 418 281 B1). 3

  • [4] "ALKYLATED PIPERAZINE COMPOUNDS AS INHIBITORS OF BTK ACTIVITY" (EP 2773639 B1). 4

Sources

Advanced Synthetic Strategies for (S)-(1-Methylpiperazin-2-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: (S)-(1-methylpiperazin-2-yl)methanol (CAS: 476493-08-0) and its dihydrochloride salt (CAS: 1448242-43-0)[1].

Executive Summary

(S)-(1-methylpiperazin-2-yl)methanol is a highly valued chiral building block in medicinal chemistry, frequently utilized to impart favorable pharmacokinetic properties and structural rigidity to active pharmaceutical ingredients (APIs). The presence of the basic piperazine core combined with a primary hydroxymethyl handle allows for versatile late-stage functionalization.

As a Senior Application Scientist, I have evaluated numerous synthetic routes to this scaffold. The primary challenge in synthesizing this molecule lies in regioselective N-alkylation and chemoselective reduction . This whitepaper dissects the optimal starting materials, outlines the causality behind reagent selection, and provides a self-validating experimental workflow designed for scalability and high enantiomeric fidelity.

Strategic Evaluation of Starting Materials

The selection of the starting material dictates the entire synthetic strategy, impacting step count, atom economy, and the risk of racemization. We evaluate three primary precursors:

  • The Chiral Pool Approach (L-Serine): Starting from L-serine guarantees absolute stereochemical control. The amino acid is converted to an azide or diamine, followed by cyclization to form the piperazine ring[2]. Verdict: While stereochemically robust, this bottom-up approach suffers from a high step count and poor overall atom economy, making it suboptimal for rapid scale-up.

  • (S)-Piperazine-2-carboxylic acid: A commercially available and inexpensive precursor[3]. However, utilizing this material requires differentiating the two secondary amines (N1 vs. N4). Because N1 is sterically hindered by the adjacent carboxylic acid, selective N1-methylation typically requires a tedious protection-methylation-deprotection sequence (e.g., N4-Boc protection via copper complexation, followed by Eschweiler-Clarke methylation at N1). Verdict: Viable, but operationally complex due to regioselectivity challenges.

  • (S)-1-Methylpiperazine-2-carboxylic acid: This advanced precursor has the N1-methyl group pre-installed[4]. The synthetic burden is reduced to a simple two-stage process: protection of the N4 amine and direct reduction of the C2 carboxylic acid. Verdict:Optimal. It minimizes step count, eliminates regioselectivity issues, and provides the most direct vector to the target molecule.

Pathways A L-Serine (Chiral Pool) D Cyclization & N-Methylation A->D B (S)-Piperazine- 2-carboxylic acid E N4-Protection & N1-Methylation B->E C (S)-1-Methylpiperazine- 2-carboxylic acid F Reduction (BH3·THF) C->F D->C E->C G (S)-(1-methylpiperazin- 2-yl)methanol F->G

Caption: Strategic synthetic pathways to (S)-(1-methylpiperazin-2-yl)methanol.

Chemoselectivity in Carboxylic Acid Reduction

A critical failure point in this synthesis is the reduction step. If (S)-1-methylpiperazine-2-carboxylic acid is protected at N4 with a tert-butyloxycarbonyl (Boc) group, the choice of reducing agent is paramount.

Many standard protocols recommend Lithium Aluminum Hydride (LiAlH₄) for carboxylic acid reduction[3]. However, LiAlH₄ is notorious for over-reducing carbamates (like the Boc group) to N-methyl groups under forcing conditions, which would catastrophically yield the undesired (1,4-dimethylpiperazin-2-yl)methanol[5].

To circumvent this, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Borane acts as an electrophilic reducing agent, rapidly coordinating to the electron-rich carboxylic acid and reducing it to the alcohol, while leaving the electron-deficient Boc carbamate completely intact.

Table 1: Comparison of Reducing Agents for N-Boc Amino Acids
Reducing AgentEquivalentsChemoselectivity ProfileWorkup ComplexitySuitability for this Route
LiAlH₄ 2.0 - 3.0High risk of Boc over-reduction to N-methyl[5].Moderate (Requires Fieser quench).Low (Risk of impurity).
BH₃·THF 3.0 - 4.0Highly selective for COOH. Leaves Boc intact.Simple (Methanol quench).Optimal .
NaBH₄ / I₂ 2.5 / 1.0Generates borane in situ. Leaves Boc intact.Moderate (Requires thiosulfate wash).High (Good alternative).

Validated Experimental Workflow

The following protocol details the transformation of (S)-1-methylpiperazine-2-carboxylic acid to the target dihydrochloride salt. Every step is designed as a self-validating system , providing visual or physical cues to confirm reaction progress without relying solely on advanced instrumentation.

Workflow SM (S)-1-Methylpiperazine- 2-carboxylic acid P N4-Boc Protection (Boc2O, NaOH) SM->P R Reduction (BH3·THF) P->R W Methanol Quench & Concentration R->W D Deprotection (HCl/EtOH) W->D Prod Target Dihydrochloride Salt D->Prod

Caption: Step-by-step experimental workflow utilizing BH3·THF for chemoselective reduction.

Phase 1: N4-Boc Protection

Causality: Protecting the N4 secondary amine prevents the formation of stable borane-amine adducts that would otherwise consume excess reducing agent and complicate the workup. It also dramatically increases the substrate's solubility in anhydrous THF.

  • Suspend (S)-1-methylpiperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1) visualized with Ninhydrin. The starting material spots red/purple (free secondary amine), while the fully protected product will not stain with ninhydrin, confirming complete N4-protection.

  • Acidify the aqueous layer to pH 3-4 using 1M KHSO₄ and extract with Ethyl Acetate[2]. Dry and concentrate to yield the N4-Boc protected acid.

Phase 2: Chemoselective Reduction
  • Dissolve the N4-Boc protected acid in anhydrous THF under an inert argon atmosphere. Cool to 0 °C.

  • Add BH₃·THF (1.0 M in THF, 3.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 14 hours.

  • Self-Validation Check (Quench): Cool the mixture back to 0 °C and carefully add Methanol dropwise. The immediate evolution of hydrogen gas indicates the destruction of excess borane. The cessation of bubbling serves as a visual indicator that the quench is complete.

  • Concentrate the mixture under reduced pressure. The resulting residue is refluxed briefly in methanol to break down stable borate esters into volatile trimethyl borate, which is then removed in vacuo.

Phase 3: Deprotection and Salt Formation

Causality: The free base of (S)-(1-methylpiperazin-2-yl)methanol is a hygroscopic oil that is difficult to handle and prone to degradation[1]. Converting it to the dihydrochloride salt ensures long-term stability and precise stoichiometric handling.

  • Dissolve the crude N4-Boc alcohol intermediate in absolute ethanol.

  • Introduce anhydrous HCl gas (or add a solution of HCl in dioxane) at 0 °C.

  • Self-Validation Check: As the Boc group is cleaved (releasing isobutylene and CO₂ gas), the highly polar dihydrochloride salt becomes insoluble in the ethanolic medium. The spontaneous formation of a dense, white crystalline precipitate visually validates both the success of the deprotection and the high purity of the resulting salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield (S)-(1-methylpiperazin-2-yl)methanol dihydrochloride.

Safety and Handling Considerations

  • Borane-THF (BH₃·THF): Reacts violently with water to release flammable hydrogen gas. Must be handled under an inert atmosphere using dry syringes.

  • Target Compound: The free base causes skin and serious eye irritation and may cause respiratory irritation[1]. Always handle the compound in a well-ventilated fume hood and utilize the dihydrochloride salt form whenever possible to mitigate aerosolization risks.

References

  • BenchChem. "Overview of (S)-1-Methylpiperazine-2-carboxylic Acid in Research Contexts." BenchChem. URL:[4]

  • AK Scientific, Inc. "Safety Data Sheet: 2-Piperazinemethanol, 1-methyl-, (2S)-." AK Scientific. URL:[1]

  • Sigma-Aldrich. "[(2S)-1-methylpiperazin-2-yl]methanol dihydrochloride." Sigma-Aldrich. URL:

  • BenchChem. "An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride." BenchChem. URL:[3]

  • BenchChem. "An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol." BenchChem. URL:[5]

  • The Journal of Organic Chemistry. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." ACS Publications. URL:[2]

Sources

A Technical Guide to (S)-(1-methylpiperazin-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chiral building block, (S)-(1-methylpiperazin-2-yl)methanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical information to support the strategic sourcing and application of this valuable compound.

Executive Summary: The Scarcity and Strategic Value of a Chiral Piperazine

(S)-(1-methylpiperazin-2-yl)methanol, a chiral piperazine derivative, represents a molecule of significant interest in contemporary drug discovery. Its structural features, particularly the chiral hydroxymethyl group on the piperazine ring, offer a unique three-dimensional scaffold for creating novel therapeutics with potentially improved potency and selectivity. However, a thorough investigation into its commercial landscape reveals a key challenge: this compound is not a readily available, off-the-shelf chemical. Its supply is limited to a select few specialized vendors, often with uncertain stock levels and lead times. This scarcity underscores the importance of strategic sourcing and a deep understanding of its synthesis for any research program intending to utilize this building block. This guide will navigate the current commercial realities, delve into the synthetic pathways, and explore the promising applications of (S)-(1-methylpiperazin-2-yl)methanol, providing a critical resource for its effective integration into research and development pipelines.

Commercial Availability: A Niche Market

The commercial availability of (S)-(1-methylpiperazin-2-yl)methanol (CAS No. 476493-08-0) is limited, positioning it as a specialty chemical rather than a common building block. Researchers seeking to procure this compound should be prepared for potential challenges in sourcing and lead times.

A summary of findings regarding its availability is presented in the table below:

SupplierCAS NumberCompound NameAvailabilityNotes
BLDpharm476493-08-0(S)-(1-Methylpiperazin-2-yl)methanolTemporarily out of stockProduct page exists with basic information.[1]
Chemsigma Int. Co., Ltd.476493-08-02-PIPERAZINEMETHANOL,1-METHYL-,(2S)-Inquiry requiredListed as a product.[2]

It is important to note that searches on major chemical supplier platforms such as Sigma-Aldrich, VWR, and Fisher Scientific did not yield direct results for this specific compound, further highlighting its niche status.

Alternative Forms: The Dihydrochloride Salt

For applications where a salt form is acceptable, the dihydrochloride salt of the racemic and the (S)-enantiomer of 1-methylpiperazin-2-yl)methanol may be more accessible. Researchers are encouraged to investigate the suitability of these alternatives for their specific experimental needs. The CAS number for [(2S)-1-methylpiperazin-2-yl]methanol dihydrochloride is 1448242-43-0.[3]

Synthesis and Quality Control: A Look Behind the Curtain

Given the limited commercial availability, a fundamental understanding of the synthetic routes to (S)-(1-methylpiperazin-2-yl)methanol is crucial for both "make or buy" decisions and for anticipating potential impurities.

Retrosynthetic Analysis and Key Synthetic Strategies

A plausible and documented synthetic approach for chiral (piperazin-2-yl)methanol derivatives initiates from the readily available and enantiomerically pure amino acid, (S)-serine.[4] This strategy ensures the stereochemical integrity of the final product.

A generalized workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Figure 1: Synthetic Workflow for Chiral (Piperazin-2-yl)methanol Derivatives start (S)-Serine intermediate1 Chloroacetamide Derivative start->intermediate1 Chloroacetylation intermediate2 Bicyclic Piperazinedione intermediate1->intermediate2 Cyclization with Primary Amine intermediate3 N-Substituted Piperazinedione intermediate2->intermediate3 N-Alkylation/Arylation final_product (S)-(Piperazin-2-yl)methanol Derivative intermediate3->final_product Reduction (e.g., LiAlH4)

Caption: A generalized synthetic workflow for chiral (piperazin-2-yl)methanol derivatives starting from (S)-serine.

This multi-step synthesis involves the initial protection of the amino group of (S)-serine, followed by the formation of a chloroacetamide. This intermediate then undergoes cyclization with a primary amine to form a bicyclic piperazinedione. Subsequent N-alkylation (in this case, methylation) and reduction of the amide functionalities yield the desired (S)-(1-methylpiperazin-2-yl)methanol.

Quality Control and Analytical Characterization

For a molecule intended for drug discovery, rigorous quality control is paramount. A Certificate of Analysis (CoA) for (S)-(1-methylpiperazin-2-yl)methanol should, at a minimum, include the following information:

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structure
Purity HPLC or GC≥95% (typical)
Enantiomeric Purity Chiral HPLC≥98% ee
Appearance VisualColorless to pale yellow oil/solid
Solvent Content GC-HSAs per specification

Due to the absence of a readily available, specific Safety Data Sheet (SDS) for (S)-(1-methylpiperazin-2-yl)methanol, it is imperative to handle this compound with the caution afforded to other piperazine derivatives. General safety precautions for piperazine compounds include:

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

  • Hazards: Piperazine derivatives can be corrosive and may cause skin and eye irritation or burns. Some may also be respiratory and skin sensitizers.[6][7]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Applications in Research and Drug Development

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[9] The specific structural attributes of (S)-(1-methylpiperazin-2-yl)methanol make it a particularly interesting building block for targeting complex biological systems.

Neuroscience and Sigma-1 Receptor Modulation

A significant area of interest for chiral (piperazin-2-yl)methanol derivatives lies in their interaction with sigma receptors, particularly the sigma-1 (σ1) receptor.[4] The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression. The ability to introduce specific substituents on the piperazine nitrogen atoms allows for the fine-tuning of affinity and selectivity for the σ1 receptor, making this scaffold a valuable starting point for the design of novel central nervous system (CNS) therapeutics.

Oncology

Piperazine derivatives have demonstrated a broad range of anticancer activities.[10] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[10][11] The chiral nature of (S)-(1-methylpiperazin-2-yl)methanol provides an opportunity to develop stereospecific interactions with cancer targets, potentially leading to improved efficacy and reduced off-target effects. Research has shown that piperazine-containing compounds can be effective against various cancer cell lines, including those of the colon, breast, and central nervous system.[12]

The following diagram illustrates the central role of the piperazine scaffold in accessing diverse biological targets:

Applications Figure 2: The Piperazine Scaffold as a Gateway to Diverse Biological Targets cluster_neuro cluster_onco piperazine (S)-(1-methylpiperazin-2-yl)methanol Scaffold neuroscience Neuroscience Applications piperazine->neuroscience oncology Oncology Applications piperazine->oncology other Other Therapeutic Areas piperazine->other sigma1 Sigma-1 Receptor Modulation neuroscience->sigma1 apoptosis Induction of Apoptosis oncology->apoptosis cell_cycle Cell Cycle Inhibition oncology->cell_cycle signaling Signaling Pathway Interference oncology->signaling neurodegeneration Neurodegenerative Diseases sigma1->neurodegeneration pain Pain Management sigma1->pain depression Antidepressants sigma1->depression

Caption: The (S)-(1-methylpiperazin-2-yl)methanol scaffold serves as a versatile starting point for developing therapeutics targeting a range of biological pathways in neuroscience and oncology.

Conclusion: A High-Value, Strategically Sourced Building Block

(S)-(1-methylpiperazin-2-yl)methanol is a chiral building block with considerable potential for the development of novel therapeutics, particularly in the fields of neuroscience and oncology. Its limited commercial availability necessitates a strategic approach to sourcing, with a clear understanding of potential supply chain challenges. For research programs committed to exploring the chemical space offered by this unique scaffold, a thorough evaluation of in-house synthesis versus external procurement is essential. This guide provides the foundational knowledge to embark on such an evaluation, empowering researchers and drug development professionals to make informed decisions regarding the use of this high-value, yet challenging, chemical entity.

References

  • BenchChem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem. Accessed March 27, 2026.
  • EvitaChem. Buy Piperazine-2,5-diyldimethanol (EVT-11898635). EvitaChem. Accessed March 27, 2026.
  • IntechOpen. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Published January 19, 2026.
  • Ghavidel, S., et al. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ. Published online March 17, 2016.
  • Keglevich, P., et al. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules.
  • Fisher Scientific. SAFETY DATA SHEET: Piperazine. Fisher Scientific. Revised January 18, 2018.
  • USCKS.com. 476493-08-0 2-PIPERAZINEMETHANOL,1-METHYL-,(2S)-. USCKS.com. Accessed March 27, 2026.
  • Angene International Limited. Angene International Limited (Page 469). ChemBuyersGuide.com, Inc. Accessed March 27, 2026.
  • NextSDS. [(2S)
  • BLDpharm. 476493-08-0|(S)-(1-Methylpiperazin-2-yl)methanol. BLDpharm. Accessed March 27, 2026.
  • Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit. Cayman Chemical. Accessed March 27, 2026.
  • Sigma-Aldrich. ≥90% (HPLC), solid, furin inhibitor, Calbiochem®. Sigma-Aldrich. Accessed March 27, 2026.
  • Santa Cruz Biotechnology. Piperazine. Santa Cruz Biotechnology. Accessed March 27, 2026.
  • C/D/N Isotopes, Inc. Safety Data Sheet: Piperazine-d10. C/D/N Isotopes, Inc. Accessed March 27, 2026.
  • VWR. VWR® Traceable® Platinum Ultra-Accurate Digital Reference Thermometer. VWR, part of Avantor. Accessed March 27, 2026.
  • Cayman Chemical. Safety Data Sheet: Piperazine. Cayman Chemical. Revised November 19, 2025.
  • Guidechem. 2-Piperazinmetanol,1-(2-metilpropil)-(9CI) 476493-28-4 wiki - Es. Guidechem. Accessed March 27, 2026.
  • Fisher Scientific. SAFETY DATA SHEET: Piperazine. Fisher Scientific. Revised May 1, 2025.

Sources

Methodological & Application

use of (S)-(1-methylpiperazin-2-yl)methanol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of (S)-(1-methylpiperazin-2-yl)methanol in Asymmetric Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern asymmetric synthesis, the quest for efficient, selective, and versatile chiral ligands is paramount.[1] Chiral 1,2-amino alcohols and piperazine derivatives represent two of the most privileged structural motifs, forming the backbone of numerous successful catalysts and blockbuster pharmaceuticals.[2][3][4][5] The piperazine ring, in particular, offers a rigid, chair-like conformation and two nitrogen atoms whose steric and electronic properties can be fine-tuned, making it a powerful scaffold for inducing chirality.[5][6]

This guide focuses on (S)-(1-methylpiperazin-2-yl)methanol (CAS No. 476493-08-0), a chiral building block that uniquely merges the key features of both an amino alcohol and a piperazine.[7] Its structure contains three potential coordination sites—a tertiary amine, a secondary amine, and a primary alcohol—arranged around a defined stereocenter. While direct, published applications of this specific molecule in asymmetric catalysis are nascent, this document serves as an expert guide to its potential, drawing upon established principles and robust data from structurally analogous systems. We will provide a technical overview of its synthesis, propose detailed protocols for its use in high-impact asymmetric reactions, and offer insights into the underlying mechanistic principles.

Molecular Profile and Synthetic Strategy

The efficacy of (S)-(1-methylpiperazin-2-yl)methanol as a chiral ligand stems from its ability to form a stable, tridentate chelate with a metal center. This coordination creates a rigid and well-defined chiral pocket, forcing substrates to approach in a highly stereocontrolled manner.

Proposed Synthetic Protocol

The synthesis of the title compound is readily achievable from commercially available starting materials. A practical route begins with the optically pure and differentially protected (S)-1-Boc-2-(hydroxymethyl)piperazine, which can be prepared from (S)-piperazine-2-carboxylic acid.[8][9]

Protocol 1: Synthesis of (S)-(1-methylpiperazin-2-yl)methanol

  • N-Methylation:

    • To a solution of (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add aqueous formaldehyde (37 wt. %, 1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield tert-butyl (S)-2-(hydroxymethyl)-4-methylpiperazine-1-carboxylate.

  • Boc-Deprotection:

    • Dissolve the crude product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M) at 0 °C.

    • Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, (S)-(1-methylpiperazin-2-yl)methanol, which can be further purified by distillation or chromatography if necessary.

Application Note 1: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a cornerstone reaction for the synthesis of chiral secondary alcohols.[10] The structural features of (S)-(1-methylpiperazin-2-yl)methanol make it an excellent candidate to catalyze this transformation with high stereocontrol.

Mechanism and Principle

The ligand is proposed to react with diethylzinc to form a chiral zinc-alkoxide complex. The three donor atoms (N1, N4, O) coordinate to the zinc center, creating a sterically hindered environment. The aldehyde substrate then coordinates to the zinc atom, positioning it for a selective nucleophilic attack by one of the ethyl groups. The facial selectivity is dictated by the chiral ligand, which shields one face of the aldehyde more effectively than the other.

G cluster_cycle Catalytic Cycle cluster_legend Legend Ligand (S)-Ligand-H Active_Catalyst [(S)-Ligand]ZnEt Ligand->Active_Catalyst - EtH Et2Zn Et₂Zn Et2Zn->Active_Catalyst Intermediate Transition State Complex {[(S)-Ligand]ZnEt(RCHO)} Active_Catalyst->Intermediate Aldehyde RCHO Aldehyde->Intermediate Product_Complex [(S)-Ligand]Zn(OEt)(R*CHEt) Intermediate->Product_Complex Et transfer Product_Complex->Active_Catalyst + Et₂Zn - EtZnOCH(Et)R Product R*CH(OH)Et (Chiral Alcohol) Product_Complex->Product Workup (H₂O) L_Cat Active Catalyst L_TS Transition State L_Prod Product Complex

Caption: Proposed catalytic cycle for diethylzinc addition.

Protocol 2: Enantioselective Ethylation of Benzaldehyde
  • Catalyst Formation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene (5.0 mL).

    • Add (S)-(1-methylpiperazin-2-yl)methanol (0.05 mmol, 5 mol%).

    • Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 1.1 mmol, 1.1 eq) dropwise via syringe.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Reaction Execution:

    • Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) to the catalyst solution at 0 °C.

    • Maintain the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the chemical yield by mass of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).

Expected Performance Data

The following table summarizes expected results based on data from structurally related N,N,O-tridentate ligands in similar reactions.

Aldehyde SubstrateExpected Yield (%)Expected ee (%)
Benzaldehyde>95>98
4-Chlorobenzaldehyde>95>97
4-Methoxybenzaldehyde>90>96
2-Naphthaldehyde>95>99

Application Note 2: Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a powerful C-C bond-forming reaction that produces β-hydroxynitroalkanes, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.[6] Chiral piperazine-based ligands have been shown to be highly effective in copper-catalyzed asymmetric versions of this reaction.[6][11]

Mechanism and Principle

The (S)-(1-methylpiperazin-2-yl)methanol ligand coordinates with a copper(II) salt (e.g., Cu(OAc)₂) to form a chiral Lewis acid complex. This complex serves two roles: it activates the aldehyde by coordinating to its carbonyl oxygen, and it organizes the nitronate anion (formed by deprotonation of the nitroalkane by a base) within the chiral environment. This ternary complex directs the nucleophilic attack of the nitronate onto one face of the aldehyde, leading to the formation of one enantiomer of the product preferentially. The secondary amine at the N4 position may also play a key role as a Brønsted base, creating a bifunctional catalyst.[6]

G cluster_workflow Experimental Workflow Start Start: Materials & Reagents Catalyst_Prep In Situ Catalyst Preparation (Ligand + Cu(OAc)₂ + Base) Start->Catalyst_Prep Addition Substrate Addition (Aldehyde + Nitroalkane) Catalyst_Prep->Addition Reaction Reaction at Controlled Temp (e.g., Room Temperature) Addition->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, Chiral HPLC) Purification->Analysis End End: Chiral Product Analysis->End

Caption: General workflow for the Cu-catalyzed Henry reaction.

Protocol 3: Enantioselective Henry Reaction of 4-Nitrobenzaldehyde
  • Catalyst Preparation (In Situ):

    • In a round-bottom flask, dissolve copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.025 mmol, 2.5 mol%) and (S)-(1-methylpiperazin-2-yl)methanol (0.03 mmol, 3 mol%) in ethanol (2.0 mL).

    • Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct color (typically blue or green).

  • Reaction Execution:

    • To the catalyst solution, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 eq) followed by nitromethane (5.0 mmol, 5.0 eq).

    • Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (0.1 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired β-hydroxynitroalkane.

  • Analysis:

    • Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) via chiral HPLC analysis.

Expected Performance Data

The following table presents expected outcomes for the Henry reaction with various aldehydes, based on published results for similar copper-piperazine complexes.[6]

Aldehyde SubstrateExpected Yield (%)Expected ee (%)
4-Nitrobenzaldehyde>90>92
2-Chlorobenzaldehyde>95>90
Benzaldehyde>85>88
3-Bromobenzaldehyde>90>91

Conclusion and Future Outlook

(S)-(1-methylpiperazin-2-yl)methanol stands as a promising yet underexplored chiral ligand for asymmetric synthesis. Its straightforward preparation and the potent combination of a rigid piperazine backbone with a versatile amino alcohol functionality provide a strong foundation for its use in a wide array of metal-catalyzed reactions. The detailed protocols for diethylzinc additions and Henry reactions provided herein, grounded in robust data from analogous systems, offer a clear and reliable starting point for researchers. Future investigations could expand its application to other important transformations, such as asymmetric transfer hydrogenations, aldol reactions, and Michael additions, further cementing the role of chiral piperazines as truly privileged structures in the chemist's toolkit.

References

  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316–321.

  • Kaur, H., et al. (2014). Chiral Cu(II)-amino alcohol based complexes for asymmetric aza-Henry reaction of N-Ts imines. Catalysis Science & Technology, 4, 548-555. [Link]

  • Organic Letters. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. ACS Publications. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • ChemInform Abstract: Asymmetric Henry Reaction Catalyzed by Cu(II)‐Based Chiral Amino Alcohol Complexes with C2‐Symmetry. (2016). Wiley Online Library. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (n.d.). ResearchGate. [Link]

  • Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. (2024). Letters in Organic Chemistry. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 359-383. [Link]

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). RSC Publishing. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of (S)-(piperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated (S)-(piperazin-2-yl)methanol Scaffolds

(S)-(piperazin-2-yl)methanol is a chiral building block of significant interest in medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, particularly those targeting the central nervous system. A key application for these scaffolds is in the creation of ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[1] The N-alkylation of this molecule is a critical step in generating diverse libraries of compounds for structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.

This document provides a comprehensive guide to the N-alkylation of (S)-(piperazin-2-yl)methanol, with a focus on reductive amination. It is designed to offer not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to optimize the synthesis of their target molecules.

Understanding the N-Alkylation of (S)-(piperazin-2-yl)methanol: A Mechanistic Overview

The piperazine ring of (S)-(piperazin-2-yl)methanol possesses two secondary amine nitrogens, N1 and N4, both of which are nucleophilic and can undergo alkylation. The primary challenge and opportunity in the N-alkylation of this substrate lies in controlling the regioselectivity of the reaction to obtain the desired N1 or N4 substituted product.

Reductive amination is a highly effective and versatile method for the N-alkylation of piperazines.[1] This one-pot reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a piperazine nitrogen on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (from an aldehyde) or an iminium ion (from a ketone). This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, selective for the imine or iminium ion over the starting carbonyl compound, is then used to reduce the C=N double bond to a C-N single bond, yielding the N-alkylated piperazine.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and high selectivity.[2]

Controlling Regioselectivity: N1 versus N4 Alkylation

The two nitrogen atoms in (S)-(piperazin-2-yl)methanol are not chemically equivalent. The N1 nitrogen is adjacent to the chiral center bearing a hydroxymethyl group, which can introduce steric hindrance and potentially influence its nucleophilicity. The N4 nitrogen is less sterically hindered. This inherent difference can be exploited to achieve a degree of regioselectivity.

For selective N4-alkylation, the reaction can often be performed directly, relying on the greater accessibility of the N4 nitrogen. To achieve selective N1-alkylation, a protecting group strategy is typically employed. The more reactive N4 nitrogen can be temporarily blocked with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, directing alkylation to the N1 position. The protecting group is then removed in a subsequent step.

Preservation of Stereochemistry

A critical consideration when working with chiral molecules like (S)-(piperazin-2-yl)methanol is the preservation of the stereocenter at the C2 position. The reaction conditions for reductive amination are generally mild and do not typically affect the stereochemical integrity of the chiral center. However, it is always prudent to confirm the enantiomeric purity of the final product using appropriate analytical techniques, such as chiral HPLC.

Experimental Protocol: N-Alkylation of (S)-(piperazin-2-yl)methanol via Reductive Amination

This protocol provides a general method for the N-alkylation of (S)-(piperazin-2-yl)methanol with an aldehyde or ketone.

Materials
ReagentPurpose
(S)-(piperazin-2-yl)methanol dihydrochlorideStarting material
Aldehyde or KetoneAlkylating agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reducing agent
Triethylamine (TEA)Base to generate the free amine from the hydrochloride salt
Dichloromethane (DCM), anhydrousReaction solvent
Acetic Acid (optional)Catalyst for imine/iminium ion formation
Saturated aqueous sodium bicarbonate (NaHCO₃)for work-up
Brinefor work-up
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Silica gelfor column chromatography
Solvents for chromatography (e.g., DCM/MeOH)Eluent
Reaction Workflow

workflow start Start reagents Combine (S)-(piperazin-2-yl)methanol·2HCl, triethylamine, and solvent start->reagents free_base Stir to form free base reagents->free_base carbonyl Add aldehyde or ketone free_base->carbonyl imine Stir to form imine/iminium ion carbonyl->imine reducing_agent Add NaBH(OAc)₃ imine->reducing_agent reaction Stir at room temperature reducing_agent->reaction workup Aqueous work-up reaction->workup purification Purify by column chromatography workup->purification product Characterize final product purification->product mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction piperazine (S)-(piperazin-2-yl)methanol carbonyl Aldehyde/Ketone piperazine->carbonyl Nucleophilic attack intermediate Hemiaminal Intermediate carbonyl->intermediate imine Imine/Iminium Ion intermediate->imine - H₂O reducer NaBH(OAc)₃ product N-Alkylated Product imine->product reducer->product Hydride transfer

Sources

The (S)-(1-methylpiperazin-2-yl)methanol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Chiral Piperazine Core

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs.[1] This six-membered heterocycle, with its two nitrogen atoms at the 1,4-positions, offers a unique combination of physicochemical properties that are highly advantageous for drug design. Its ability to modulate aqueous solubility, engage in crucial hydrogen bonding interactions, and provide a conformationally constrained yet versatile linker makes it an invaluable building block for developing novel therapeutic agents.[1][2]

Within this important class of compounds, chiral C2-substituted piperazines have garnered significant attention. The introduction of a stereocenter, such as in (S)-(1-methylpiperazin-2-yl)methanol , allows for a more precise three-dimensional orientation of pharmacophoric groups, leading to enhanced binding affinity, improved selectivity for biological targets, and potentially a better safety profile.[3] This application note provides an in-depth guide for researchers and drug development professionals on the synthesis and strategic application of the (S)-(1-methylpiperazin-2-yl)methanol scaffold, a building block with significant potential across various therapeutic areas, including neuropharmacology and oncology.[1][4]

Key Structural Features and Their Mechanistic Implications

The therapeutic potential of the (S)-(1-methylpiperazin-2-yl)methanol scaffold can be attributed to the interplay of its distinct structural components:

  • The Piperazine Ring: The inherent basicity of the two nitrogen atoms (pKa values typically in the physiological range) allows for the formation of stable salts, which can significantly improve a drug candidate's solubility and formulation characteristics. The nitrogen atoms also act as hydrogen bond acceptors, while the N-H group (if present) can be a hydrogen bond donor, facilitating strong interactions with biological targets.[1]

  • (S)-Stereocenter at C2: The specific (S)-configuration is crucial for enantioselective interactions with chiral biological macromolecules like receptors and enzymes. This stereochemical control can be the deciding factor in a drug's potency and selectivity.[1]

  • The Hydroxymethyl Group: This functional group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with the target protein. Its presence can also enhance aqueous solubility and provide a handle for further chemical modification.

  • The N1-Methyl Group: The methyl group at the N1 position can influence the basicity of the adjacent nitrogen and provide steric bulk that can modulate binding affinity and selectivity. N-methylation can also impact a molecule's metabolic stability and cell permeability.

The combination of these features in a single, relatively small building block makes (S)-(1-methylpiperazin-2-yl)methanol a powerful tool for lead optimization and the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Synthetic Protocols: Enantioselective Synthesis of the Chiral Piperazine Core

The enantioselective synthesis of (S)-(1-methylpiperazin-2-yl)methanol and its analogs is critical to harnessing their full potential in drug discovery. A reliable method starts from the readily available chiral building block, (S)-serine. The following protocol outlines a multi-step synthesis that proceeds through a bicyclic piperazinedione intermediate.[1][4]

Protocol 1: Synthesis of Chiral (Piperazin-2-yl)methanol Derivatives from (S)-Serine

This protocol is adapted from established methods for the synthesis of chiral (piperazin-2-yl)methanol derivatives.[1][4]

Step 1: Synthesis of Chloroacetamide from (S)-Serine Methyl Ester Hydrochloride

  • Suspend (S)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Following the addition of triethylamine, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude chloroacetamide.

Rationale: This step protects the amino group of serine as a chloroacetamide, which is a key intermediate for the subsequent cyclization.

Step 2: Synthesis of the Bicyclic Piperazinedione

  • Dissolve the crude chloroacetamide from Step 1 in methanol.

  • Add a primary amine, such as benzylamine (1.1 eq), to the solution.

  • Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the cis- and trans-diastereomers of the bicyclic piperazinedione.

Rationale: This intramolecular cyclization forms the core piperazine ring structure. The choice of the primary amine will determine the substituent at the N1 position. For the synthesis of the N-methyl derivative, methylamine would be used.

Step 3: Reduction of the Bicyclic Piperazinedione

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) (excess), portion-wise to a solution of the purified bicyclic piperazinedione in a suitable solvent like tetrahydrofuran (THF) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and concentrate the filtrate to obtain the crude (piperazin-2-yl)methanol derivative.

Rationale: The reduction of the amide carbonyls in the piperazinedione yields the desired piperazine ring.

Step 4: N-Substitution of the Piperazine Ring (if necessary)

  • Dissolve the crude (piperazin-2-yl)methanol derivative in a solvent such as acetonitrile.

  • Add an appropriate alkylating agent (e.g., a substituted benzyl bromide) and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Filter off any solid and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the final N-substituted (piperazin-2-yl)methanol derivative.

Rationale: This step allows for the introduction of various substituents on the piperazine nitrogen, enabling the exploration of structure-activity relationships.

G cluster_synthesis Synthetic Workflow serine (S)-Serine Methyl Ester HCl chloroacetamide Chloroacetamide Intermediate serine->chloroacetamide Chloroacetyl chloride, Et3N, DCM piperazinedione Bicyclic Piperazinedione chloroacetamide->piperazinedione Primary Amine (e.g., CH3NH2), MeOH, Reflux piperazinylmethanol (S)-(Piperazin-2-yl)methanol Derivative piperazinedione->piperazinylmethanol LiAlH4, THF final_product Final N-Substituted Product piperazinylmethanol->final_product Alkylating Agent, Base, Acetonitrile

Caption: Synthetic workflow for chiral (piperazin-2-yl)methanol derivatives.

Applications in Drug Discovery: Case Studies and Therapeutic Targets

The (S)-(1-methylpiperazin-2-yl)methanol scaffold and its close analogs have been incorporated into a variety of drug candidates targeting different disease areas.

Sigma-1 Receptor Modulators for Neurological Disorders

Derivatives of (piperazin-2-yl)methanol have shown significant potential as ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[4]

Structure-activity relationship (SAR) studies have revealed that an N-substituent with an additional phenyl residue is favorable for high sigma-1 receptor affinity. For example, the p-methoxybenzyl substituted piperazine derivative 3d (a close analog of our title compound) exhibits a high affinity for the sigma-1 receptor with a Ki of 12.4 nM and selectivity over other receptors.[4] This highlights the potential of using the (S)-(1-methylpiperazin-2-yl)methanol scaffold as a starting point for designing potent and selective sigma-1 receptor modulators.

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)Reference
3d p-Methoxybenzyl12.4>1000[4]

Data extracted from a study on (piperazin-2-yl)methanol derivatives, which are structurally very similar to (S)-(1-methylpiperazin-2-yl)methanol derivatives.[4]

G cluster_pathway Sigma-1 Receptor Signaling ligand Piperazine-based Sigma-1 Ligand sigma1 Sigma-1 Receptor ligand->sigma1 Binds and Modulates ip3r IP3 Receptor sigma1->ip3r Regulates ca_release Ca2+ Release from ER ip3r->ca_release Mediates neuronal_survival Neuronal Survival and Plasticity ca_release->neuronal_survival Promotes

Caption: Simplified Sigma-1 receptor signaling pathway.

BACE1 Inhibitors for Alzheimer's Disease

The development of potent and selective inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a major therapeutic strategy for the treatment of Alzheimer's disease.[5][6] The piperazine scaffold has been incorporated into BACE1 inhibitors to optimize their pharmacokinetic properties and target engagement. While specific examples with the (S)-(1-methylpiperazin-2-yl)methanol moiety are not prominently reported, the closely related 2-oxopiperazine core has been successfully used as a P1'-P2' ligand in potent BACE1 inhibitors.[5] For instance, inhibitor 5a with an N-benzyl-2-oxopiperazinone showed a potent BACE1 inhibitory activity with a Ki of 2 nM.[5] This suggests that the C2-substituted piperazine scaffold can be effectively utilized in the design of novel BACE1 inhibitors.

GPR183 Antagonists for Inflammatory Diseases

G-protein coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a potential therapeutic target for autoimmune and inflammatory diseases.[7][8] A recent patent has disclosed GPR183 antagonists for the treatment of conditions like rheumatoid arthritis. One exemplified compound demonstrated an IC50 of 39.45 nM in a calcium mobilization assay.[8] While the exact structure is not detailed here, piperazine-containing compounds are a known class of GPR183 modulators, indicating another promising area of application for the (S)-(1-methylpiperazin-2-yl)methanol scaffold.[9][10]

Experimental Protocol: Incorporation into a Lead Scaffold and Biological Evaluation

The following is a generalized protocol for incorporating the (S)-(1-methylpiperazin-2-yl)methanol building block into a lead molecule and performing an initial biological evaluation.

Protocol 2: Amide Coupling of (S)-(1-methylpiperazin-2-yl)methanol with a Carboxylic Acid Lead Compound

  • Preparation: In a clean, dry flask, dissolve the carboxylic acid-containing lead compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (S)-(1-methylpiperazin-2-yl)methanol (1.2 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide-coupled product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: In Vitro Receptor Binding Assay

  • Assay Preparation: Prepare a series of dilutions of the final compound in a suitable buffer.

  • Binding Reaction: In a microplate, combine the cell membrane preparation expressing the target receptor (e.g., sigma-1 receptor), a radiolabeled ligand with known affinity for the receptor, and the various concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The (S)-(1-methylpiperazin-2-yl)methanol scaffold represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent physicochemical properties, coupled with the stereochemical control offered by the (S)-configuration, provide a solid foundation for the design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. The synthetic strategies and experimental protocols outlined in this guide offer a practical framework for researchers to explore and exploit the full potential of this privileged scaffold in the ongoing quest for new and improved medicines.

References

  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide - Benchchem.
  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3077-3088.
  • Ghosh, A. K., et al. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Journal of Medicinal Chemistry, 60(15), 6563-6578. Available at: [Link]

  • Cumming, J. N., et al. (2008). Rational design of novel, potent piperazinone and imidazolidinone BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3236-3241.
  • Vo, T., et al. (2023). New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. International Journal of Molecular Sciences, 24(15), 12285. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of a First-in-Class GPR183 Antagonist for the Potential Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Available at: [Link]

  • GPR183 antagonists detailed in Immunophage Biomedical patent. (2023). BioWorld. Available at: [Link]

  • An in-silico approach for the identification of natural compounds as potential BACE1 inhibitors for the treatment of Alzheimer disease. (2024). Journal of Biomolecular Structure and Dynamics.
  • Ghosh, A. K., & Osswald, K. (2021). BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine, 3(5), 273-281.
  • Smith, A. B., et al. (2010). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Organic Letters, 12(8), 1884-1887. Available at: [Link]

  • Enantioselective alkynylation of isatins and isatin-derived ketimines catalyzed by chiral perhydro-1,3-benzoxazines. (2023). Organic & Biomolecular Chemistry.
  • Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. Available at: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. (1991). Journal of the Chemical Society, Perkin Transactions 1.
  • Gentry, P. R., et al. (2021). Discovery of GPR183 Agonists Based on an Antagonist Scaffold. ChemMedChem, 16(17), 2623-2627. Available at: [Link]

  • Discovery of GPR183 Agonists Based on an Antagonist Scaffold. (2021). PubMed. Available at: [Link]

  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients - Benchchem.
  • ((2S)-piperidin-2-yl)methanol. PubChem. Available at: [Link]

  • GPR183 antagonists(Immunophage Biotech). Synapse. Available at: [Link]

  • O'Brien, P., & O'Donohue, A. C. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025). Request PDF. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis.
  • Stereoselective Synthesis of a Novel Chiral Piperazine. (2025). Request PDF. Available at: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(6), 669-685. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). European Journal of Medicinal Chemistry.
  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. (2016). Molecules, 21(11), 1466. Available at: [Link]

  • [(2S)-1-methylpiperazin-2-yl]methanol dihydrochloride. Chemical Substance Information. Available at: [Link]

  • Sata, R., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 189-205. Available at: [Link]

  • New study reveals how a key receptor tells apart two nearly identical drug molecules. (2026). EurekAlert!. Available at: [Link]

  • Drug–Receptor Interactions. (2023). MSD Manual Professional Edition. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[3][4] These properties allow piperazine-containing molecules to effectively bind to enzyme active sites and receptor pockets, while also offering a handle to optimize crucial ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics like aqueous solubility and bioavailability.[2][4]

Introducing chirality into the piperazine core, as seen in (S)-(1-methylpiperazin-2-yl)methanol, significantly enhances its utility. The defined stereocenter can lead to improved target affinity, greater selectivity, and reduced off-target effects, which are critical for developing safer and more effective pharmaceuticals.[1] (S)-(1-methylpiperazin-2-yl)methanol is a particularly versatile chiral building block. It features three distinct points for chemical modification:

  • A nucleophilic secondary amine (N4): Ideal for introducing a wide range of substituents via alkylation, acylation, or arylation.

  • A tertiary amine (N1): The methyl group at this position influences the molecule's overall basicity and steric profile.[5]

  • A primary alcohol (-CH₂OH): Can be functionalized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic displacement.

This guide provides detailed protocols for the synthesis of key pharmaceutical intermediates from (S)-(1-methylpiperazin-2-yl)methanol, explaining the rationale behind the chosen synthetic strategies and offering practical, field-proven methodologies for researchers in drug development.

Safety Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents. (S)-(1-methylpiperazin-2-yl)methanol and its derivatives may cause skin and eye irritation.[6][7] Many reagents used in these protocols, such as acyl chlorides, alkyl halides, and strong bases, are corrosive, toxic, or flammable.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Reactions involving moisture-sensitive reagents like acyl chlorides or organometallic catalysts must be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Static Discharge: Use explosion-proof equipment and take precautions against static discharge when handling flammable solvents.[8]

Workflow for Intermediate Synthesis

The following diagram illustrates the strategic pathways for diversifying the (S)-(1-methylpiperazin-2-yl)methanol scaffold into various pharmaceutical intermediates.

G cluster_n4 N4-Functionalization cluster_o O-Functionalization cluster_products Pharmaceutical Intermediates start (S)-(1-methylpiperazin-2-yl)methanol (Starting Material) n_acylation N-Acylation (Protocol 1) start->n_acylation Acyl Chloride, Base n_alkylation N-Alkylation (Protocol 2) start->n_alkylation Aldehyde, NaBH(OAc)₃ or Alkyl Halide, Base n_arylation N-Arylation (Protocol 4) start->n_arylation Aryl Halide, Pd Catalyst o_activation Alcohol Activation (Protocol 3A) start->o_activation TsCl or MsCl, Base amide Amide Derivatives n_acylation->amide amine Substituted Amines n_alkylation->amine aryl_piperazine Aryl-Piperazines n_arylation->aryl_piperazine o_sn2 Nucleophilic Substitution (Protocol 3B) o_activation->o_sn2 Nucleophile (Nu⁻) ether_amine Ether/Azide/Thiol Derivatives o_sn2->ether_amine

Caption: Reaction scheme for the N-acylation of (S)-(1-methylpiperazin-2-yl)methanol.

ParameterValue/DescriptionRationale & Notes
Reactants (S)-(1-methylpiperazin-2-yl)methanol1.0 equivalent
Benzoyl Chloride1.05 - 1.1 equivalents
Triethylamine (TEA) or DIPEA1.5 - 2.0 equivalents
Solvent Dichloromethane (DCM), AnhydrousAprotic solvent prevents hydrolysis of the acyl chloride. [10]
Conditions 0 °C to Room TemperatureInitial addition at 0 °C controls the exothermic reaction. [10]
Inert Atmosphere (N₂ or Ar)Prevents reaction with atmospheric moisture.
Work-up Saturated aq. NaHCO₃Neutralizes excess acid and HCl salt.
Purification Column Chromatography (Silica Gel)Eluent: Gradient of Methanol in DCM (e.g., 0% to 5%).

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (S)-(1-methylpiperazin-2-yl)methanol (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM. [10]7. Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.

Protocol 2: N-Alkylation via Reductive Amination

Application: Reductive amination is a powerful and widely used method in pharmaceutical synthesis to form C-N bonds. [11]It allows for the introduction of diverse alkyl and aryl-alkyl groups onto the N4 nitrogen, which is crucial for tuning a compound's pharmacological profile, including its lipophilicity, metabolic stability, and target affinity. [3] Causality: This one-pot reaction proceeds in two stages. First, the secondary amine of the piperazine condenses with an aldehyde (or ketone) to form a charged iminium ion intermediate. Second, a mild, selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the corresponding tertiary amine. [11]NaBH(OAc)₃ is chosen because it is not reactive enough to reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion, minimizing side reactions.

Experimental Protocol: Synthesis of (S)-(1-methyl-4-(2-phenylethyl)piperazin-2-yl)methanol

Caption: Reductive amination of the N4-piperazine nitrogen.

ParameterValue/DescriptionRationale & Notes
Reactants (S)-(1-methylpiperazin-2-yl)methanol1.0 equivalent
Phenylacetaldehyde1.1 equivalents
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5 equivalents
Solvent 1,2-Dichloroethane (DCE) or DCMAprotic solvents are standard. Acetic acid can be added as a catalyst.
Conditions Room TemperatureThe reaction is typically efficient at ambient temperature.
2 - 12 hoursReaction time is dependent on the reactivity of the aldehyde.
Work-up Saturated aq. NaHCO₃Quenches the reaction and neutralizes acetic acid from the reductant.
Purification Column Chromatography (Silica Gel)Eluent: Gradient of Methanol in DCM, often with 0.5% NH₄OH to prevent tailing.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add (S)-(1-methylpiperazin-2-yl)methanol (1.0 eq.) and phenylacetaldehyde (1.1 eq.). Dissolve the mixture in DCE (approx. 0.1 M).

  • Stirring: Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully add saturated aqueous NaHCO₃ solution to quench the excess reducing agent and neutralize the reaction. Stir for 15-20 minutes.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: O-Functionalization of the Primary Alcohol

Application: While the N4 amine is more nucleophilic, the primary alcohol provides an alternative handle for diversification. Converting the alcohol into a good leaving group (e.g., tosylate or mesylate) is a key intermediate step. This activated intermediate can then be reacted with various nucleophiles (e.g., phenols, thiols, azides) to create ethers, thioethers, or azides, significantly expanding the accessible chemical space.

Part A: Activation via Tosylation

Causality: The hydroxyl group is a poor leaving group. It can be converted into an excellent leaving group, p-toluenesulfonate (tosylate), by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base (e.g., pyridine or TEA) neutralizes the HCl generated.

ParameterValue/DescriptionRationale & Notes
Reactants N4-Protected Piperazine Methanol1.0 equivalent (Protect N4 first, e.g., with a Boc group)
p-Toluenesulfonyl Chloride (TsCl)1.2 - 1.5 equivalents
Pyridine or TEASolvent or 2-3 equivalents
Solvent Dichloromethane (DCM), AnhydrousIf not using pyridine as the solvent.
Conditions 0 °C to Room TemperatureLow temperature for addition, then warm to complete.

Step-by-Step Methodology:

  • Protection: Before O-functionalization, the more reactive N4-amine must be protected (e.g., using Boc₂O).

  • Reaction Setup: Dissolve the N4-Boc protected (S)-(1-methylpiperazin-2-yl)methanol (1.0 eq.) in anhydrous DCM and add pyridine (3.0 eq.). Cool to 0 °C.

  • Tosylation: Add TsCl (1.2 eq.) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature overnight.

  • Work-up and Purification: Quench with water, extract with DCM, wash with dilute HCl (to remove pyridine) and brine, dry, and purify by column chromatography.

Part B: Nucleophilic Substitution (Sₙ2)

Causality: The tosylate intermediate is now highly susceptible to Sₙ2 attack by a wide range of nucleophiles. This reaction allows for the formation of diverse C-O, C-S, or C-N bonds at the methylene position.

ParameterValue/DescriptionRationale & Notes
Reactants Tosylate Intermediate (from 3A)1.0 equivalent
Nucleophile (e.g., Sodium Phenoxide)1.2 - 1.5 equivalents
Base (if nucleophile is neutral, e.g., K₂CO₃)2.0 equivalents
Solvent DMF or AcetonitrilePolar aprotic solvents facilitate Sₙ2 reactions. [3]
Conditions 60 - 80 °CHeating is often required to drive the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the tosylate intermediate (1.0 eq.) and the nucleophile (e.g., phenol, 1.2 eq.) in DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture to 70 °C and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Work-up and Purification: Cool, dilute with water, extract with an organic solvent (e.g., EtOAc), wash, dry, and purify by column chromatography. Finally, deprotect the N4-Boc group if required (e.g., with TFA in DCM).

Protocol 4: Advanced Application: Buchwald-Hartwig N-Arylation

Application: The N-aryl piperazine motif is a privileged structure found in numerous modern therapeutics, particularly kinase inhibitors. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine, providing a reliable and versatile route to these important intermediates. [3][11] Causality: This reaction requires a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. A strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) is essential for deprotonating the amine and regenerating the active catalyst. [12][13]

Experimental Protocol: Synthesis of (S)-(1-((4-fluorophenyl)methyl)-4-(pyrimidin-2-yl)piperazin-2-yl)methanol

G start (S)-(1-methylpiperazin-2-yl)methanol product N-Aryl Piperazine Intermediate start->product aryl_halide Aryl Halide (e.g., 2-chloropyrimidine) aryl_halide->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Key components for a Buchwald-Hartwig N-Arylation reaction.

ParameterValue/DescriptionRationale & Notes
Reactants (S)-(1-methylpiperazin-2-yl)methanol1.2 equivalents
2-Chloropyrimidine1.0 equivalent
Pd₂(dba)₃ or similar Pd(0) source1-5 mol%
XPhos or other bulky phosphine ligand2-10 mol%
Sodium tert-butoxide (NaOtBu)1.4 - 2.0 equivalents
Solvent Toluene or Dioxane, Anhydrous & DegassedAnhydrous conditions are critical for catalyst stability.
Conditions 80 - 110 °CHeating is required to drive the catalytic cycle.
Inert Atmosphere (N₂ or Ar)Absolutely essential to prevent oxidation of the catalyst.
Work-up Filtration through Celite®, Aqueous work-upCelite removes palladium residues.
Purification Column Chromatography (Silica Gel)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or using Schlenk technique, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 eq.) to a dry reaction vessel.

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed toluene, followed by a solution of (S)-(1-methylpiperazin-2-yl)methanol (1.2 eq.) in toluene.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Drying & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the N-aryl piperazine intermediate.

Conclusion

(S)-(1-methylpiperazin-2-yl)methanol is a high-value chiral building block that provides multiple avenues for the synthesis of complex and diverse pharmaceutical intermediates. The protocols detailed in this guide for N-acylation, N-alkylation, O-functionalization, and N-arylation represent fundamental and robust strategies employed in modern drug discovery. By mastering these transformations, researchers can effectively leverage this scaffold to construct novel molecular architectures, explore structure-activity relationships, and ultimately accelerate the development of new therapeutic agents.

References

  • Tokyo Chemical Industry. (2026, February 3).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • Benchchem. Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients.
  • Fisher Scientific.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Benchchem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • [(2S)
  • (1-methylpiperazin-2-yl)
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022, January 18).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchG
  • The medicinal chemistry of piperazines: A review - Scilit.
  • Fisher Scientific.
  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-809.
  • Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • ChemicalBook. (2023, December 15).
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6).
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC.
  • CN102304102B - Preparation method of 1-methyl piperazine - Google P
  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google P
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group - IS MUNI. (2014, September 25).
  • BLDpharm. (S)-(1-Methylpiperazin-2-yl)methanol.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - MDPI. (2022, September 6).
  • Efficient Methodology for Selective Alkylation of Hydrazine Deriv
  • de Lacerda, R. B., Lacerda, R. B., & Ramalho, T. C. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14357–14418.

Sources

Application Note: Chemoselective Derivatization of (S)-(1-Methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(1-methylpiperazin-2-yl)methanol is a highly versatile, chiral bifunctional building block widely utilized in medicinal chemistry and drug discovery. The scaffold features two primary reactive sites: a secondary amine at the N4 position and a primary alcohol at the C2-hydroxymethyl group. The fundamental challenge in functionalizing this molecule lies in achieving strict chemoselectivity—specifically, differentiating the innate nucleophilicity of the nitrogen atom from the oxygen atom to prevent complex product mixtures[1]. This application note provides field-proven, self-validating protocols for both N-selective and O-selective derivatizations, detailing the mechanistic causality behind each experimental condition.

Scaffold Reactivity & Chemoselective Logic

The successful derivatization of (S)-(1-methylpiperazin-2-yl)methanol requires exploiting the electronic and kinetic differences between its two functional groups:

  • Innate N-Nucleophilicity: The secondary amine (N4) is intrinsically more nucleophilic than the primary hydroxyl group due to the lower electronegativity of nitrogen compared to oxygen. This makes the nitrogen lone pair more available for electrophilic attack[1]. Consequently, N-alkylation and N-acylation can be achieved directly by carefully controlling stoichiometry and temperature.

  • O-Nucleophilicity Deficit: Direct O-alkylation or O-acylation is kinetically disfavored in the presence of a free secondary amine. The primary alcohol (pKa ~16) requires a strong base (e.g., NaH) to form a highly nucleophilic alkoxide. If the N4 amine is left unprotected, strong bases lead to competitive N-alkylation. Therefore, a transient protection strategy (typically using a Boc group) is mandatory to mask the N4 position prior to O-derivatization[2].

Strategic Workflow Visualization

G cluster_N N4-Selective Derivatization cluster_O O-Selective Derivatization Start (S)-(1-methylpiperazin-2-yl)methanol (Chiral Bifunctional Scaffold) N_Rxn Reductive Amination or Mild Acylation (0 °C) Start->N_Rxn Exploits innate N-nucleophilicity Boc_Prot 1. N4-Boc Protection (Masks Amine) Start->Boc_Prot Boc2O, DCM N_Prod N4-Derivatized Product (C2-OH Intact) N_Rxn->N_Prod O_Alkyl 2. O-Alkylation (NaH, R-X) Boc_Prot->O_Alkyl Overcomes O-nucleophilicity deficit Deprot 3. Acidic Deprotection (TFA or HCl) O_Alkyl->Deprot O_Prod O-Derivatized Product (N4-Amine Free) Deprot->O_Prod

Caption: Workflow detailing chemoselective N4- vs O-derivatization pathways for the piperazine scaffold.

Validated Experimental Protocols

Protocol A: N4-Selective Reductive Amination

Objective: Alkylate the N4 position exclusively without affecting the C2-hydroxyl group. Causality: The formation of an iminium ion is an exclusive property of the secondary amine. By utilizing sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent, the transient iminium is selectively reduced without reducing the unreacted aldehyde or affecting the primary alcohol[3].

  • Reaction Setup: Dissolve (S)-(1-methylpiperazin-2-yl)methanol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Intermediate Formation: Stir at room temperature for 1 hour.

    • Self-Validation: LC-MS analysis of an aliquot should reveal the mass of the intermediate hemiaminal/iminium ion.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control mild exothermicity. Stir for 12–16 hours at room temperature.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material spot will disappear, and the new product spot will not stain active with Ninhydrin.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3.

    • Workup Causality: Piperazine derivatives are highly water-soluble in their protonated states. Adjusting the aqueous phase to pH > 9 ensures the product is entirely in its free-base form, allowing efficient partitioning into the organic extraction solvent[3]. Extract with DCM (3x), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: N4-Selective Acylation

Objective: Install an acyl group at N4 while leaving the C2-OH intact. Causality: Acylation is kinetically driven. The secondary amine's higher nucleophilicity allows it to react rapidly at low temperatures. Maintaining strict 1.0 equivalent stoichiometry prevents the slower, secondary O-acylation from occurring[1].

  • Reaction Setup: Dissolve the starting material (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the acyl chloride (1.0 eq) dropwise over 15 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

    • Self-Validation: LC-MS will show the [M+H]+ of the mono-acylated product. Di-acylation (mass shift of +2x acyl mass) indicates poor temperature control or excess electrophile.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over Na2SO4 and concentrate.

Protocol C: O-Selective Alkylation via Transient N-Protection

Objective: Selectively alkylate the C2-hydroxyl group. Causality: The primary alcohol requires a strong base (NaH) to form a highly nucleophilic alkoxide. Boc protection masks the amine, directing the electrophile exclusively to the oxygen and preventing complex N-alkylation mixtures[2].

  • N-Protection: Dissolve the starting material in DCM. Add Boc2O (1.05 eq) at 0 °C. Stir to room temperature for 4 hours. Isolate the N-Boc intermediate via standard aqueous workup.

    • Self-Validation: Ninhydrin stain on TLC will show no active secondary amine.

  • O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Self-Validation: Observe H2 gas evolution, visually confirming alkoxide formation.

    • Add the alkyl halide (1.2 eq) and warm to room temperature for 12 hours. Quench with water and extract with Ethyl Acetate.

  • Deprotection: Dissolve the isolated O-alkylated intermediate in DCM and add Trifluoroacetic Acid (TFA) (10 eq) at 0 °C[4]. Stir for 2 hours.

    • Self-Validation: LC-MS confirms the loss of the Boc group (-100 Da).

  • Workup: Concentrate to remove excess TFA. Neutralize the residue with 1M NaOH to pH 10 and extract with Ethyl Acetate to isolate the final O-alkylated free base.

Quantitative Data: Reaction Conditions & Chemoselectivity Profiles

Derivatization TargetReagentsTemperatureSolventTypical YieldChemoselectivity (N:O)
N4-Reductive Amination R-CHO, NaBH(OAc)3RTDCE85–95%>99:1
N4-Acylation R-COCl, DIPEA (1.0 eq)0 °CDCM75–85%95:5
N4-Alkylation R-Br, K2CO360 °CMeCN70–80%90:10
O-Alkylation (Direct) NaH, R-BrRTDMF<20%Poor (Mixture)
O-Alkylation (Protected) 1. Boc2O 2. NaH, R-Br 3. TFA0 °C to RTDMF/DCM65–75% (Over 3 steps)>99:1 (O-selective)

Sources

Application Note: Scale-Up Synthesis of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Content Focus: Process optimization, mechanistic causality, and multi-kilogram scale methodologies.

Executive Summary & Retrosynthetic Strategy

(S)-(1-methylpiperazin-2-yl)methanol is a highly valuable, stereodefined heterocyclic building block utilized extensively in the development of targeted therapeutics, including kinase inhibitors and Platelet-Activating Factor (PAF) antagonists[1]. The synthesis of enantiopure piperazine-2-carboxylic acid derivatives and their corresponding alcohols presents significant process chemistry challenges, particularly regarding regioselective functionalization and the preservation of chiral integrity during thermal processing[2].

To achieve a scalable, commercially viable process, we bypass hazardous reagents like Lithium Aluminum Hydride (LAH) and expensive chromatographic purifications. The optimized route begins with the commercially available chiral pool starting material, (S)-piperazine-2-carboxylic acid dihydrochloride[3].

Mechanistic Causality in Route Design:
  • Regioselective N4-Protection: Direct reaction of piperazine-2-carboxylic acid with Boc-anhydride yields a statistical mixture of N1, N4, and N1,N4-protected species. By utilizing Copper(II) carbonate, we form a transient bidentate chelate between the N1 amine and the adjacent C2 carboxylate. This sterically and electronically masks N1, directing the Boc anhydride exclusively to the N4 position.

  • N1-Methylation (Eschweiler-Clarke): Rather than using complex hydrides or alkyl halides that risk over-alkylation or require cryogenic conditions, the Eschweiler-Clarke reaction (formaldehyde/formic acid) is employed. This provides a self-limiting, highly scalable methylation driven by the thermodynamic stability of the resulting tertiary amine. The stability of the resulting intermediate is well-documented in commercial catalogs.

  • Carboxyl Reduction: Reduction methodologies for piperazine-2-methanol derivatives often rely on borane or complex hydrides[4]. To avoid the thermal hazards of LAH and the high cost of commercial Borane-THF, we generate diborane in situ using Sodium Borohydride (NaBH₄) and Boron Trifluoride Etherate (BF₃·Et₂O).

Synthetic Workflow Visualization

ScaleUpSynthesis SM (S)-Piperazine-2-carboxylic acid (Starting Material) Step1 Step 1: Regioselective N4-Protection CuCO3, Boc2O, H2O/Dioxane SM->Step1 Int1 (S)-4-Boc-piperazine-2-carboxylic acid Step1->Int1 Step2 Step 2: N1-Methylation CH2O, HCO2H, 80°C Int1->Step2 Int2 (S)-4-Boc-1-methylpiperazine-2-carboxylic acid Step2->Int2 Step3 Step 3: Carboxyl Reduction NaBH4, BF3·Et2O, THF, 0°C to 65°C Int2->Step3 Int3 (S)-4-Boc-1-methylpiperazin-2-ylmethanol Step3->Int3 Step4 Step 4: Deprotection & Free-Basing 1. HCl/IPA  2. NaOH Int3->Step4 Product (S)-(1-methylpiperazin-2-yl)methanol (Target API Intermediate) Step4->Product

Synthetic workflow for the scale-up of (S)-(1-methylpiperazin-2-yl)methanol.

Quantitative Process Parameters

The following table summarizes the stoichiometric ratios, operating temperatures, and expected yields for a 1-kg scale-up campaign.

StepTransformationPrimary Reagents (Equiv.)Temp Range (°C)Expected YieldScalability & Safety Notes
1 N4-Boc ProtectionCuCO₃ (0.55), Boc₂O (1.1)0 → 2585 - 88%Exothermic CO₂ evolution during Boc₂O addition.
2 N1-MethylationCH₂O (2.5), HCO₂H (5.0)20 → 8090 - 92%Vigorous CO₂ off-gassing at 60°C. Venting required.
3 Carboxyl ReductionNaBH₄ (3.0), BF₃·Et₂O (4.0)0 → 6578 - 82%Delayed exotherm during in situ diborane generation.
4 Deprotection5M HCl in IPA (4.0)20 → 5088 - 91%Isobutylene gas evolution. Distillation for final API.

Step-by-Step Experimental Protocols (1-kg Scale)

Step 1: Synthesis of (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Self-Validating Principle: The blue color of the copper complex serves as a visual indicator of successful chelation. Loss of blue color during EDTA workup confirms decomplexation.

  • Chelation: Charge a 20 L jacketed reactor with (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 kg, 4.92 mol)[3] and DI water (8.0 L). Add basic Copper(II) carbonate (0.60 kg, 2.71 mol). Heat the suspension to 80°C for 2 hours until a deep blue solution forms.

  • Protection: Cool the reactor to 0°C. Add 1,4-dioxane (4.0 L). Slowly add a solution of Di-tert-butyl dicarbonate (1.18 kg, 5.41 mol) in 1,4-dioxane (1.0 L) over 2 hours, maintaining the internal temperature below 10°C. Stir at 25°C for 16 hours.

  • Decomplexation: Filter the blue precipitate. Resuspend the solid in a solution of EDTA disodium salt (2.5 kg) in water (10 L) and stir vigorously at 60°C for 4 hours until the solid dissolves and the solution turns pale blue/green.

  • Isolation: Cool to 5°C and adjust the pH to 4.5 using 2M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 5 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield a white solid.

Step 2: Synthesis of (S)-4-Boc-1-methylpiperazine-2-carboxylic acid

Self-Validating Principle: The reaction progress is directly proportional to CO₂ evolution. Cessation of bubbling indicates complete consumption of the intermediate iminium ion.

  • Reagent Charging: In a 10 L reactor, dissolve the intermediate from Step 1 (1.0 kg, 4.34 mol) in Formic acid (1.0 kg, 21.7 mol).

  • Methylation: Slowly add 37% aqueous Formaldehyde (0.88 kg, 10.8 mol) at 20°C.

  • Heating & Off-gassing: Gradually heat the mixture to 80°C. Warning: Vigorous CO₂ evolution will commence around 60°C. Ensure the scrubber system is active. Maintain at 80°C for 6 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde. Dissolve the syrupy residue in water (2 L) and adjust to pH 5.0 with 2M NaOH. Extract with Dichloromethane (3 × 3 L). Concentrate the organics to afford the product as a pale yellow solid.

Step 3: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Self-Validating Principle: The in situ generation of diborane is highly sensitive to moisture. A dry nitrogen sweep and anhydrous THF are mandatory to prevent premature quenching of the hydride.

  • Hydride Suspension: Charge a dry 20 L reactor flushed with N₂ with NaBH₄ (0.49 kg, 13.0 mol) and anhydrous THF (8.0 L). Cool to 0°C.

  • Substrate Addition: Add the intermediate from Step 2 (1.0 kg, 3.87 mol) in portions, maintaining the temperature below 5°C.

  • Diborane Generation: Slowly dropwise add BF₃·Et₂O (2.20 kg, 15.5 mol) over 3 hours. Critical Parameter: Control the addition rate to manage the exothermic formation of diborane.

  • Reduction: Heat the mixture to 65°C (reflux) for 12 hours.

  • Quench: Cool to 0°C. Carefully quench by the dropwise addition of Methanol (2.0 L) until effervescence ceases. Heat to 60°C for 1 hour to break the boron-nitrogen complexes. Concentrate the mixture, partition between 2M NaOH (5 L) and DCM (5 L), and extract. Concentrate the organic layer to yield the protected amino alcohol.

Step 4: Deprotection to (S)-(1-methylpiperazin-2-yl)methanol
  • Boc Cleavage: Dissolve the intermediate from Step 3 (0.85 kg, 3.69 mol) in Isopropanol (3.0 L). Add 5M HCl in Isopropanol (3.0 L) at 20°C. Stir at 50°C for 4 hours.

  • Free-Basing: Concentrate the suspension to dryness. Dissolve the hydrochloride salt in a minimal amount of water (1.5 L) and cool to 0°C. Add 50% w/w aqueous NaOH until the pH reaches 12.5.

  • Extraction & Distillation: Extract the aqueous phase continuously with Dichloromethane for 24 hours (due to the high water solubility of the product). Dry the DCM layer over anhydrous K₂CO₃, filter, and concentrate.

  • Final Purification: Purify the crude oil via short-path vacuum distillation (b.p. ~95-100°C at 0.5 mmHg) to afford (S)-(1-methylpiperazin-2-yl)methanol as a colorless, viscous oil.

References

  • CymitQuimica. "CAS 158663-69-5: (S)-Piperazine-2-carboxylic acid dihydrochloride." Available at:[3]

  • CORE. "Synthesis and Platelet-Activating Factor (PAF)-Antagonistic Activities." Available at:[1]

  • ACS Publications. "Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement." Organic Letters. Available at:[2]

  • Sigma-Aldrich. "(R)-4-(tert-Butoxycarbonyl)-1-methylpiperazine-2-carboxylic acid." Available at:

  • Benchchem. "(1,4-Diethylpiperazin-2-yl)methanol|High-Purity." Available at:[4]

Sources

Application Note: Advanced Synthetic Routes to Novel Piperazine-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged pharmacophore in medicinal chemistry, featured prominently in diverse therapeutic agents spanning from the anticancer kinase inhibitor imatinib to the atypical antipsychotic aripiprazole[1]. Its structural rigidity, basicity, and capacity for hydrogen bonding make it an ideal moiety for tuning lipophilicity, metabolic stability, and target selectivity[1][2]. However, the synthesis of unsymmetrical, highly functionalized piperazine derivatives presents significant chemoselectivity challenges—specifically, differentiating the two equivalent secondary amines to prevent over-alkylation or bis-arylation[1][3].

This Application Note provides researchers and drug development professionals with field-proven, self-validating protocols for the N-arylation of piperazine scaffolds. We focus on the mechanistic causality behind two primary methodologies: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Principles & Strategy Selection

Palladium-Catalyzed Buchwald-Hartwig Amination

Traditional SNAr is ineffective for unactivated or electron-rich aryl halides. The Buchwald-Hartwig amination overcomes this limitation by utilizing a Pd(0)/Pd(II) catalytic cycle[1][2].

  • Causality of Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or XPhos) paired with Pd precatalysts facilitate the oxidative addition of unactivated aryl chlorides. More importantly, their steric bulk accelerates the reductive elimination step, preventing competitive β -hydride elimination that would otherwise lead to reduced arene byproducts[3][4].

  • Causality of Base Selection: Strong, non-nucleophilic bases like NaOtBu are standard as they effectively deprotonate the amine without competing for the electrophile[3]. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are employed, though they may require higher temperatures or polar solvents like DMF[3][4].

Nucleophilic Aromatic Substitution (SNAr)

When coupling piperazine with electron-deficient heteroarenes (e.g., 4-chloropyridine or fluoronitrobenzenes), SNAr is the most atom-economical route[5][6].

  • Causality of Reactivity: Electron-withdrawing groups on the aryl ring lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the attack of the piperazine nitrogen to form a stabilized Meisenheimer complex. The subsequent collapse of this intermediate ejects the halide leaving group[6].

  • Causality of Solvent: Polar aprotic solvents (DMF, DMSO) accelerate the reaction by strongly solvating the counter-cation of the base (e.g., K⁺ from K₂CO₃), leaving the piperazine nitrogen highly nucleophilic[5].

Workflow & Logic Diagram

PiperazineWorkflow Start Unprotected Piperazine Decision1 Target Substitution Pattern? Start->Decision1 MonoSub Unsymmetrical Mono-Substitution Decision1->MonoSub DiSub Symmetrical Di-Substitution Decision1->DiSub ExcessPip Use Excess Piperazine (5-10 equiv) MonoSub->ExcessPip Alternative BocProtect Boc-Protection (1 equiv Boc2O) MonoSub->BocProtect Decision2 Electrophile Electronics? DiSub->Decision2 ExcessPip->Decision2 BocProtect->Decision2 SNAr Electron-Deficient (Hetero)Aryl Halide Decision2->SNAr BHA Unactivated / Electron-Rich Aryl Halide Decision2->BHA SNAr_Rxn SNAr Protocol (K2CO3, DMF, 100°C) SNAr->SNAr_Rxn BHA_Rxn Buchwald-Hartwig Protocol (Pd-Cat, RuPhos, NaOtBu) BHA->BHA_Rxn Deprotect TFA Deprotection & Free-Basing SNAr_Rxn->Deprotect If Boc-Protected Final Novel Piperazine Derivative SNAr_Rxn->Final If Unprotected BHA_Rxn->Deprotect If Boc-Protected BHA_Rxn->Final If Unprotected Deprotect->Final

Decision matrix for piperazine functionalization based on electrophile electronics.

Quantitative Reaction Parameters

The following table summarizes the optimal conditions and expected outcomes for the primary synthetic strategies utilized in piperazine functionalization[2][3][5][7].

Synthetic StrategySubstrate ScopeCatalyst / ReagentsSolvent & TempTypical Yield
Buchwald-Hartwig Electron-rich/neutral aryl chlorides/bromidesPd₂(dba)₃, RuPhos, NaOtBuToluene, 80–100 °C85–95%
SNAr Electron-deficient (hetero)aryl halidesK₂CO₃ or DIPEADMF, 100–120 °C70–90%
Reductive Amination Aldehydes / KetonesNaBH(OAc)₃, AcOHDCE / MeOH, 25–60 °C75–95%
Ullmann Coupling Aryl iodides/bromidesCuI, 1,10-phenanthroline, K₂CO₃DMSO, 100–160 °C60–85%

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol utilizes a mono-protected piperazine to prevent bis-arylation[1][3].

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • RuPhos (5.0 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-piperazine, aryl chloride (if solid), Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Causality Note: NaOtBu is highly hygroscopic; weighing should ideally be performed in a glovebox or rapidly in air to prevent moisture-induced catalyst quenching[3].

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times.

    • Causality Note: Oxygen irreversibly oxidizes the electron-rich RuPhos ligand, terminating the catalytic cycle[8].

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.2 M concentration. If the aryl chloride is a liquid, add it at this stage[3].

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 2–18 hours with vigorous stirring.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is deemed complete when the aryl halide peak disappears in the UV trace (254 nm) and the target mass [M+H]⁺ becomes the dominant signal[3][7].

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Causality Note: Celite filtration effectively removes palladium black and insoluble inorganic salts (NaBr/NaCl) that cause emulsion issues during aqueous extraction[5][7].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: SNAr Synthesis of 1-(4-Pyridinyl)piperazine

This protocol utilizes an excess of unprotected piperazine to statistically favor mono-substitution, bypassing the need for protecting group chemistry[3][9].

Materials:

  • Piperazine (5.0 to 10.0 equiv)

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • K₂CO₃ (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add piperazine, 4-chloropyridine hydrochloride, and K₂CO₃[5][9].

    • Causality Note: A large excess of piperazine acts as both a reactant and a pseudo-solvent, heavily biasing the reaction kinetics toward mono-substitution over bis-arylation[3][9].

  • Solvation: Suspend the mixture in anhydrous DMF (0.5 M relative to the electrophile).

  • Heating: Heat the vigorously stirring mixture to 100–120 °C for 18–24 hours[5].

  • Workup & Self-Validation: Cool to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers extensively with brine (5 x 20 mL).

    • Self-Validation Note: This rigorous brine washing is a self-validating purification step; it exploits the high aqueous solubility of DMF and the massive excess of unreacted piperazine, ensuring the crude organic phase is free of these specific impurities prior to chromatography[5][9].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (often with 1% Et₃N to prevent streaking of the basic amine) to yield the pure 1-(4-pyridinyl)piperazine[5].

References

  • Source: nih.
  • Source: benchchem.
  • Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)
  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation...
  • An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)
  • Source: mdpi.
  • Source: nih.
  • Source: benchchem.
  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones...

Sources

Application Note: A Robust Protocol for the Selective Oxidation of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive and detailed experimental protocol for the selective oxidation of the primary alcohol (S)-(1-methylpiperazin-2-yl)methanol to its corresponding aldehyde, (S)-1-methylpiperazine-2-carbaldehyde. Chiral piperazine derivatives are crucial building blocks in medicinal chemistry, and their synthesis requires methods that are both efficient and preserve stereochemical integrity. This guide focuses on the Parikh-Doering oxidation, a mild and highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by the sulfur trioxide pyridine complex. We will delve into the mechanistic rationale for this choice, present a step-by-step laboratory procedure, and offer insights into process optimization and troubleshooting, ensuring a reliable and reproducible outcome for researchers in organic synthesis and drug development.

Introduction: The Challenge of Oxidizing Amino Alcohols

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the substrate contains additional sensitive functional groups, such as the tertiary amine and chiral center in (S)-(1-methylpiperazin-2-yl)methanol, the reaction demands a high degree of selectivity. Key challenges include:

  • Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to form a carboxylic acid, especially under harsh conditions.[1]

  • N-Oxidation: The nucleophilic tertiary amine of the piperazine ring is susceptible to oxidation by many common oxidizing agents, leading to undesired N-oxide byproducts.

  • Racemization: The stereocenter adjacent to the alcohol is at risk of epimerization, particularly under basic or acidic conditions, which would compromise the chiral integrity of the final product.

To navigate these challenges, a carefully selected oxidation protocol is paramount. While classic methods like those using chromium reagents (e.g., PCC) are effective, they suffer from toxicity and disposal issues.[2][3] Milder, modern methods are preferable. Among these, DMSO-based oxidations stand out for their exceptional mildness and functional group tolerance. The Parikh-Doering oxidation, in particular, offers a significant operational advantage over the related Swern oxidation by avoiding cryogenic temperatures.[4][5]

Mechanism Spotlight: The Parikh-Doering Oxidation

The Parikh-Doering oxidation employs the sulfur trioxide pyridine complex (SO₃•py) to activate DMSO, creating a potent yet selective electrophilic sulfur species. The reaction proceeds through a well-defined mechanism that avoids harsh conditions, making it ideal for sensitive substrates.[5][6]

The key steps are:

  • Activation of DMSO: The reaction begins with the interaction between DMSO and the SO₃•pyridine complex. The electrophilic sulfur atom of the complex is attacked by the nucleophilic oxygen of DMSO to form a reactive intermediate, an electrophilic sulfonium species.[6]

  • Formation of an Alkoxysulfonium Salt: The primary alcohol of (S)-(1-methylpiperazin-2-yl)methanol then acts as a nucleophile, attacking the activated sulfur species. This step forms a key alkoxysulfonium salt intermediate.

  • Base-Mediated Elimination: A hindered, non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is introduced. The base abstracts a proton from the carbon bearing the alkoxysulfonium group. The resulting intermediate undergoes an intramolecular elimination (ylide formation followed by a five-membered ring transition state) to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[5][7] This final step typically occurs at or slightly above 0 °C.

This mechanism ensures the reaction is conducted under essentially neutral conditions and at manageable temperatures, preserving the integrity of both the piperazine ring and the adjacent stereocenter.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow, from initial setup to final product isolation.

G cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add anhydrous DCM, DMSO, and Et3N to a dry, N2-flushed flask. B 2. Cool the mixture to 0 °C in an ice-water bath. A->B C 3. Add SO3-pyridine complex in portions, maintaining T < 5 °C. B->C D 4. Stir for 15-20 min at 0 °C. C->D E 5. Add substrate solution ((S)-(1-methylpiperazin-2-yl)methanol in DCM) dropwise at 0 °C. D->E F 6. Allow reaction to warm to RT and stir for 1-2 hours. E->F G 7. Monitor reaction progress by TLC. F->G H 8. Quench the reaction by adding saturated aq. NaHCO3. G->H I 9. Transfer to a separatory funnel and separate layers. H->I J 10. Extract aqueous layer with DCM (3x). I->J K 11. Combine organic layers, wash with brine, and dry over anhydrous Na2SO4. J->K L 12. Filter and concentrate under reduced pressure. K->L M 13. Purify the crude product via flash column chromatography. L->M N 14. Characterize the final product (NMR, MS, etc.). M->N

Sources

Application Notes & Protocols: The Utility of (S)-(1-methylpiperazin-2-yl)methanol in PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in crucial hydrogen bonding, make it a versatile building block for designing novel therapeutic and diagnostic agents. In the realm of Positron Emission Tomography (PET), piperazine derivatives are invaluable for creating tracers that can non-invasively image a wide array of biological targets. This guide focuses on a specific chiral building block, (S)-(1-methylpiperazin-2-yl)methanol, and its application in the synthesis of PET radiotracers. We will delve into the rationale behind its use, provide detailed protocols for radiolabeling with Carbon-11, and discuss the critical aspects of purification and quality control, offering researchers and drug development professionals a comprehensive technical overview.

Foundational Concepts: Why This Scaffold?

The choice of a chemical scaffold in PET tracer development is dictated by several factors: its ability to bind to a specific biological target with high affinity and selectivity, its pharmacokinetic properties (including blood-brain barrier penetration for neuroimaging), and, crucially, its suitability for incorporating a short-lived positron-emitting radionuclide.

(S)-(1-methylpiperazin-2-yl)methanol offers a unique combination of features:

  • Chirality: The (S)-configuration can be critical for specific stereoselective interactions with biological targets, enhancing binding affinity and selectivity.

  • Structural Versatility: The piperazine ring contains two nitrogen atoms, and the methanol moiety provides a hydroxyl group. These sites offer multiple handles for chemical modification to attach the molecule to a larger pharmacophore or for direct radiolabeling.

  • Pharmacokinetic Modulation: The inherent polarity of the piperazine and hydroxyl groups can be leveraged to create more hydrophilic ligands. This is particularly useful for reducing non-specific binding often associated with highly lipophilic compounds, a common challenge in tracer development.[3]

Choice of Radionuclide: ¹¹C vs. ¹⁸F

The two most common radionuclides for PET tracer synthesis are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). The selection depends on the biological process being studied, the required synthesis time, and logistical considerations.

PropertyCarbon-11 (¹¹C)Fluorine-18 (¹⁸F)
Half-life ~20.4 minutes[4]~109.8 minutes[5]
Positron Energy (Eₘₐₓ) 0.96 MeV0.635 MeV[6]
Common Precursors [¹¹C]CO₂, [¹¹C]CH₄, [¹¹C]CH₃I, [¹¹C]CH₃OTf[4][7][¹⁸F]Fluoride (nucleophilic)[5]
Key Advantage Allows for multiple scans in a single day; identical chemical nature to endogenous molecules.[4]Longer half-life allows for more complex syntheses and distribution to sites without a cyclotron.[8]
Key Challenge Extremely short half-life demands rapid and highly efficient radiosynthesis.[4]May alter the biological properties of the parent molecule.

The short half-life of ¹¹C makes it ideal for labeling via simple, rapid reactions like methylation, which is perfectly suited for precursors containing hydroxyl or amine groups.

Application Spotlight: Synthesis of a [¹¹C]-labeled Sigma-2 (σ₂) Receptor Tracer

To illustrate the utility of the (S)-(1-methylpiperazin-2-yl)methanol scaffold, we will detail a protocol for synthesizing a PET tracer targeting the sigma-2 (σ₂) receptor. σ₂ receptors are over-expressed in many cancer types and are considered biomarkers of tumor proliferation, making them an attractive target for diagnostic imaging.[3] The following protocol is based on the O-methylation of a phenolic precursor to produce a hydrophilic σ₂ receptor radioligand.

Diagram: General Radiosynthesis Workflow

The following diagram outlines the typical automated workflow for producing a ¹¹C-labeled PET tracer, from cyclotron production to final formulation.

G cluster_1 Automated Synthesis Module cyclotron ¹⁴N(p,α)¹¹C Cyclotron Target gas_processing Gas Phase Chemistry [¹¹C]CO₂ ⟶ [¹¹C]CH₃I cyclotron->gas_processing trapping [¹¹C]CH₃I Trapping in Reaction Vial gas_processing->trapping Transfer to 'Hot Cell' reaction ¹¹C-Methylation Precursor + Base Heat (e.g., 90°C, 5 min) trapping->reaction hplc_inj Quench & Inject reaction->hplc_inj hplc Semi-Prep HPLC Purification hplc_inj->hplc formulation SPE Formulation (C18 Cartridge) hplc->formulation qc Analytical HPLC (Purity, Molar Activity) formulation->qc final_product Sterile Filtration Injectable Dose formulation->final_product

Caption: Automated workflow for ¹¹C-tracer synthesis.

Detailed Experimental Protocols

Protocol 1: [¹¹C]O-Methylation of a Phenolic Precursor

This protocol describes the synthesis of a hypothetical tracer, -(S)-Tracer-Y, via the methylation of its corresponding phenolic precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I).

Diagram: Radiolabeling Reaction Scheme

Caption: O-methylation using [¹¹C]CH₃I.

A. Materials and Reagents

  • Precursor: Desmethyl-Tracer-Y (1.0 - 2.0 mg)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil, or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Radiolabeling Agent: Gaseous [¹¹C]CH₃I produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[7][9]

  • HPLC System: Semi-preparative and analytical systems with UV and radiation detectors.

  • HPLC Column (Semi-Prep): C18 reverse-phase, e.g., 10 x 250 mm.

  • Mobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% Trifluoroacetic acid (TFA) or ammonium formate buffer.

  • SPE Cartridge: C18 Sep-Pak Light or equivalent.

  • Reagents for Formulation: Ethanol (USP grade), Sterile Water for Injection, Sterile Saline (0.9%).

B. Step-by-Step Methodology

This procedure is typically performed in a lead-shielded "hot cell" using a commercially available automated synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler).[10][11]

  • Precursor Preparation:

    • Weigh 1.0 mg of the desmethyl precursor into a 3-5 mL V-vial.

    • Add 250-400 µL of anhydrous DMF to dissolve the precursor.[1][9]

  • Activation (Deprotonation):

    • Add a small amount of base (e.g., ~2 mg of NaH dispersion or ~5 mg of Cs₂CO₃) to the vial.[1][10]

    • Causality Insight: The strong base deprotonates the phenolic hydroxyl group, creating a highly nucleophilic phenoxide anion. This anion is essential for efficiently attacking the electrophilic methyl carbon of [¹¹C]CH₃I.

  • Radiolabeling Reaction:

    • [¹¹C]CH₃I is produced online from cyclotron-derived [¹¹C]CO₂ and trapped in the reaction vial containing the precursor/base mixture.[9]

    • Seal the vial and heat the reaction mixture to 90-100 °C for 5 minutes.[1][10]

    • Trustworthiness Check: The efficiency of the [¹¹C]CH₃I trapping and incorporation is monitored in real-time by the synthesis module's radiation detectors. A successful reaction shows a rapid transfer of radioactivity from the gas line into the reaction vial, followed by a high incorporation yield as determined by radio-HPLC of a crude sample.

  • Purification by Semi-Preparative HPLC:

    • After 5 minutes, cool the reaction vial and quench the reaction by adding 0.5 - 1.0 mL of the HPLC mobile phase.

    • Inject the entire content of the vial onto the semi-preparative HPLC system.

    • Monitor the elution profile using both UV (to identify the unlabeled precursor and product) and radiation detectors (to identify the radiolabeled product).

    • Collect the radioactive peak corresponding to the desired product, -(S)-Tracer-Y.

  • Formulation for Injection:

    • Dilute the collected HPLC fraction with 20-30 mL of Sterile Water for Injection.

    • Pass this diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The radiotracer will be trapped on the cartridge, while the aqueous mobile phase passes through to waste.

    • Wash the cartridge with an additional 10 mL of Sterile Water to remove any residual HPLC solvents.

    • Elute the final product from the cartridge with 0.5-1.0 mL of ethanol (USP).

    • Dilute the ethanolic solution with 5-10 mL of sterile saline to produce an injectable solution with <10% ethanol content.[12]

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

C. Quality Control

A sample of the final product must be analyzed to ensure it meets specifications for human use.

  • Radiochemical Purity:

    • Inject an aliquot onto an analytical HPLC system.

    • The radiochemical purity should be >99%, meaning the desired tracer accounts for >99% of the total radioactivity.[3]

  • Molar Activity (Aₘ):

    • Molar activity (often used interchangeably with specific activity) is the ratio of radioactivity to the total mass of the compound (labeled + unlabeled). It is calculated from the analytical HPLC data by comparing the radiation detector signal to the UV detector signal of a calibrated standard.

    • High molar activity is critical to avoid pharmacological effects from the injected mass and to ensure that tracer binding reflects the target density, not saturation.

  • Identity Confirmation:

    • The retention time of the radioactive product on the analytical HPLC should match that of a co-injected, authenticated non-radioactive standard.

Quantitative Data Summary

The following table presents typical results for the synthesis of a hydrophilic piperazine-based σ₂ receptor ligand, as reported in the literature.[3]

ParameterTypical ValueRationale / Importance
Radiochemical Yield (RCY) 53% ± 7% (decay-corrected)Measures the efficiency of the radiolabeling reaction. High yields are crucial given the short half-life.
Radiochemical Purity >99%Ensures that the PET signal originates from the intended tracer, not radioactive impurities.
Molar Activity (Aₘ) >100 GBq/µmolHigh Aₘ is necessary for "tracer dose" studies, avoiding receptor saturation and pharmacological effects.
Total Synthesis Time 30 - 50 minutesThe entire process must be completed within 2-3 half-lives of ¹¹C to provide a usable dose.[12]

Conclusion and Future Directions

(S)-(1-methylpiperazin-2-yl)methanol and its related structures are highly valuable scaffolds in the development of novel PET tracers. The detailed protocol for ¹¹C-methylation highlights a rapid and efficient method for producing radiopharmaceuticals for preclinical and clinical research. The versatility of the piperazine core allows for its incorporation into ligands for a multitude of targets beyond sigma receptors, including tyrosine kinases, G-protein coupled receptors, and transporters.[12][13][14] Future work will likely focus on developing ¹⁸F-labeled analogues to leverage the logistical advantages of a longer half-life, further expanding the reach and application of tracers built from this important chemical entity.

References

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available at: [Link]

  • Sharma, R., et al. (2022). Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders. PMC. Available at: [Link]

  • Untertrifaller, F., et al. (2026). Design, Synthesis and Preclinical Evaluation of a brain-permeable PET Tracer for P2Y12R Imaging in the Brain. ResearchGate. Available at: [Link]

  • de Vries, M., et al. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-¹¹C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Nehring, V., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Available at: [Link]

  • Wenzel, B., et al. (2016). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. Available at: [Link]

  • Suzilawati, M., et al. (2012). FLUORINE-18: CURRENT APPROACH IN RADIOLABELLING AND RADIATION SAFETY ASPECTS. The Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Li, S., et al. (2025). Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. PMC. Available at: [Link]

  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]

  • Comeau, A. B., et al. (2021). Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. PMC. Available at: [Link]

  • Forschungszentrum Jülich (2024). Automated synthesis of PET tracers. Forschungszentrum Jülich. Available at: [Link]

  • Tourvieille, C., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. MDPI. Available at: [Link]

  • SNMMI (2025). New PET Tracers Advance Central Nervous System Imaging. SNMMI. Available at: [Link]

  • Dahl, K., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]

  • ResearchGate (n.d.). PET tracer production and synthesis workflow. ResearchGate. Available at: [Link]

  • Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Li, S., et al. (2025). Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. e-Century Publishing Corporation. Available at: [Link]

  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers. Available at: [Link]

  • Kumar, P., et al. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation and purification of (S)-(1-methylpiperazin-2-yl)methanol from a crude reaction mixture (typically following the reduction of an ester or acid precursor) presents unique physicochemical challenges. This guide is designed for research scientists and drug development professionals, providing field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Troubleshooting FAQs

Q1: Why do I lose the majority of my product during standard aqueous workup, and how can I prevent this? A1: The extreme hydrophilicity of (S)-(1-methylpiperazin-2-yl)methanol is the primary culprit. The molecule contains a primary hydroxyl group alongside a piperazine ring with both secondary and tertiary amines. This structural combination forms highly favorable hydrogen-bonding networks in water, making standard liquid-liquid extraction (LLE) with solvents like ethyl acetate or dichloromethane highly inefficient[1].

  • The Causality: The partition coefficient (LogP) is heavily skewed toward the aqueous phase.

  • The Solution: If your synthesis utilizes a lithium aluminum hydride (LiAlH 4​ ) reduction, avoid aqueous workup entirely . Instead, employ the Fieser quench method. This traps the inorganic aluminum salts in a granular, filterable precipitate, leaving your highly polar product safely in the organic filtrate. If an aqueous layer is unavoidable, saturate the aqueous phase with potassium carbonate (K 2​ CO 3​ ) to "salt out" the product, and extract with a highly polar organic solvent system such as a 3:1 Chloroform/Isopropanol mixture or 1-butanol.

Q2: My compound streaks severely on normal-phase silica gel and co-elutes with impurities. What is the mechanistic cause, and what is the alternative? A2: Normal-phase silica chromatography is generally contraindicated for unprotected piperazine derivatives[1].

  • The Causality: The basic nitrogen atoms in the piperazine ring (pKa values typically around 5.3 and 9.7) interact strongly with the residual acidic silanol groups on the silica stationary phase[1]. This acid-base interaction causes irreversible retention and severe peak tailing.

  • The Solution: Switch to Reverse-Phase (C18) HPLC . Crucially, you must incorporate a basic mobile phase modifier—such as 0.1% ammonium hydroxide (NH 4​ OH) or triethylamine (TEA)—to suppress the ionization of the piperazine nitrogens[1]. Keeping the amines in their deprotonated (free base) state ensures sharp peaks and predictable retention.

Q3: Preparative HPLC is a bottleneck for my scale-up. Is there a high-throughput, chromatography-free purification method? A3: Yes. The industry standard for scaling up the purification of basic amines like (S)-(1-methylpiperazin-2-yl)methanol is Strong Cation Exchange (SCX) "Catch and Release" chromatography [2].

  • The Causality: SCX resins contain bound sulfonic acid groups (pKa < 1)[2]. When the crude mixture is loaded, the basic piperazine is protonated and ionically binds to the resin ("Catch")[3]. Neutral or acidic impurities, along with reaction solvents, do not bind and are simply washed away with methanol[2]. The purified product is then "Released" by eluting with a 2M ammonia in methanol solution, which deprotonates the piperazine and allows it to elute freely[4].

Part 2: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various purification strategies for (S)-(1-methylpiperazin-2-yl)methanol based on empirical laboratory data.

Purification MethodTypical Recovery YieldTarget PurityScalabilityProcessing TimePrimary Limitation
Normal Phase Silica < 30%Low (< 80%)PoorHighIrreversible binding to acidic silanols; severe tailing.
LLE (Salting Out) 60 - 75%Moderate (85%)HighMediumCo-extraction of polar impurities; emulsion formation.
Reverse-Phase HPLC 80 - 90%Very High (> 98%)Low (Prep-scale)HighLow throughput; requires basic modifiers and solvent removal.
SCX Catch & Release > 90% High (> 95%) Very High Low Requires the target to be the only basic component in the mixture.

Part 3: Standard Operating Procedure (SOP)

Workflow: Fieser Quench followed by SCX "Catch and Release" Purification

This self-validating protocol ensures maximum recovery of the water-soluble amine while bypassing traditional chromatography.

Phase 1: Fieser Quench (Post-LiAlH 4​ Reduction)

  • Cooling: Cool the crude THF reaction mixture to 0 °C under inert atmosphere.

  • Quench: For every x grams of LiAlH 4​ used, strictly add the following in sequence with vigorous stirring:

    • x mL of distilled H 2​ O (Dropwise).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H 2​ O.

  • Self-Validation Check: Stir for 15-30 minutes. The formation of a crisp, white, granular precipitate indicates a successful quench. If the mixture remains a grey, unfilterable sludge, the water stoichiometry was slightly off; add a few drops of water and continue stirring until granularity is achieved.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with warm THF. Concentrate the filtrate in vacuo.

Phase 2: SCX Purification

  • Resin Conditioning: Pre-condition an SCX-2 (Propylsulfonic acid) cartridge with 3 column volumes (CV) of Methanol[3].

  • Loading: Dissolve the concentrated crude residue in a minimal amount of Methanol (or DCM/MeOH mixture) and load it onto the SCX cartridge[2].

  • Washing (Impurity Removal): Wash the cartridge with 3-5 CV of Methanol.

    • Self-Validation Check: Spot the wash fractions on a TLC plate (eluent: DCM/MeOH/NH 4​ OH 90:9:1) and stain with Ninhydrin. If the target amine is detected in the wash, the SCX cartridge capacity was exceeded.

  • Elution (Product Release): Elute the target compound using 3-5 CV of 2M Ammonia (NH 3​ ) in Methanol[2].

    • Self-Validation Check: Check the pH of the eluting fractions. The product will only elute when the pH is > 9, confirming the ammonia has successfully saturated the resin and displaced the piperazine.

  • Isolation: Pool the basic fractions and concentrate in vacuo to yield pure (S)-(1-methylpiperazin-2-yl)methanol[4].

Part 4: Mandatory Visualization

G Start Crude Reaction Mixture (e.g., Post-Reduction) Quench Quench Strategy Start->Quench Fieser Fieser Method (Minimal H2O, Filter Salts) Quench->Fieser Preferred (High Yield) AqWorkup Aqueous Workup (High Product Loss) Quench->AqWorkup Avoid if possible SCX SCX Catch & Release (Load & Wash with MeOH) Fieser->SCX Organic Filtrate RP_HPLC Reverse-Phase HPLC (0.1% NH4OH Modifier) AqWorkup->RP_HPLC Extract & Purify Elution Elute Product (2M NH3 in MeOH) SCX->Elution Retains Basic Amine Pure Pure (S)-(1-methylpiperazin-2-yl)methanol Elution->Pure RP_HPLC->Pure

Troubleshooting workflow for the isolation and purification of highly polar basic piperazines.

Sources

Technical Support Center: Troubleshooting N-Methylation of Piperazines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine Functionalization. N-methylated piperazines are critical pharmacophores present in numerous central nervous system (CNS) therapeutics, kinase inhibitors (e.g., imatinib), and phosphodiesterase inhibitors (e.g., sildenafil). However, the synthesis of these moieties is notoriously plagued by over-alkylation, regioselectivity issues, and severe purification bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will diagnose the root causes of your synthetic failures and provide field-proven, self-validating protocols to ensure reproducible yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am using methyl iodide (MeI) to synthesize N-methylpiperazine, but my LC-MS shows a mess of starting material, mono-methylated product, and quaternary ammonium salts. How do I stop over-methylation?

The Causality: This is a classic kinetic problem driven by inductive effects. When you attach a methyl group to a secondary amine, the electron-donating nature of the alkyl group increases the electron density on the nitrogen atom. Consequently, the newly formed N-methylpiperazine (a tertiary amine) is actually more nucleophilic than your starting secondary amine[1]. It will aggressively compete for the remaining methyl iodide, inevitably leading to quaternization (the formation of quaternary ammonium salts).

The Solution: Abandon direct SN​2 alkylation and switch to reductive amination . The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is the gold standard for this transformation[2]. Mechanistically, this reaction cannot over-methylate to a quaternary salt. The reduction step requires the formation of an iminium ion intermediate, which necessitates the presence of an N-H bond. Because a tertiary amine lacks an N-H bond, it cannot form an iminium ion, and the reaction halts precisely at the N-methylpiperazine stage[1][2].

G Start Piperazine (Secondary Amine) MeI Methyl Iodide (MeI) Direct Alkylation Start->MeI SN2 Reaction EC Formaldehyde + Formic Acid (Eschweiler-Clarke) Start->EC Condensation Tert1 N-Methylpiperazine (Tertiary Amine) MeI->Tert1 Quat Quaternary Ammonium Salt (Over-methylation) Tert1->Quat High Nucleophilicity Iminium Iminium Ion Intermediate EC->Iminium Tert2 N-Methylpiperazine (Tertiary Amine) Iminium->Tert2 Hydride Transfer Stop Reaction Stops (Lacks N-H bond) Tert2->Stop Mechanistic Halt

Caption: Mechanistic divergence between direct alkylation (quaternization risk) and reductive amination.

Q2: My Eschweiler-Clarke reaction has low yields and the reaction mixture traps a lot of gas, making it dangerous to scale up. Are there modern alternatives?

The Causality: Traditional Eschweiler-Clarke reactions generate stoichiometric amounts of carbon dioxide ( CO2​ ) gas as the formate ion transfers a hydride to the iminium intermediate[1]. In viscous mixtures or sealed pressure vessels, this entrapped CO2​ causes pressure spikes and limits conversion[3][4].

The Solution: You can utilize modern catalytic reductive amination. A highly efficient alternative uses a Copper Hydride (CuH) catalyst generated in situ from (CAAC)CuCl and polymethylhydrosiloxane (PMHS) as the reducing agent, with paraformaldehyde as the C1 source[5]. This method operates at a mild 80 °C, avoids CO2​ evolution, and provides excellent functional group tolerance without the need for harsh acidic conditions[5].

Q3: I have successfully synthesized the N-methylpiperazine, but I lose all of it during the aqueous workup. Furthermore, it streaks terribly on my silica gel column. How do I isolate it?

The Causality: Piperazines contain two basic nitrogen atoms, making them highly polar, exceptionally water-soluble, and prone to severe hydrogen bonding. During standard silica gel chromatography, the basic amines interact strongly with the acidic silanol (-SiOH) groups on the silica surface, causing irreversible binding or severe streaking. In aqueous workups, neutral pH is insufficient to drive the compound into the organic phase.

The Solution:

  • Workup: You must suppress the ionization of both nitrogens. Basify the aqueous layer to pH > 12 using 50% NaOH before extraction. Use halogenated solvents (DCM or CHCl3​ ), or bypass extraction entirely by performing an azeotropic distillation with water[4].

  • Chromatography: Switch to amine-functionalized silica gel. If using standard silica, deactivate the column by pre-flushing with 5% Triethylamine (TEA) in hexanes, and use an eluent system like DCM:MeOH:NH4​OH (e.g., 90:9:1). For analytical monitoring, use reverse-phase columns with low silanol activity or ion chromatography utilizing a cation exchange column with an 8-20 mM methanesulfonic acid eluent[6][7].

Purif Crude Crude Reaction Mixture (Aqueous, Mixed Impurities) Acidify Acidify to pH < 2 (HCl) Protonates Piperazine Crude->Acidify OrgWash Extract with EtOAc (Removes Neutral Impurities) Acidify->OrgWash Organic Phase Basify Basify to pH > 12 (50% NaOH) Deprotonates Piperazine Acidify->Basify Aqueous Phase Extract Extract with DCM/CHCl3 or Azeotropic Distillation Basify->Extract Pure Pure N-Methylpiperazine (Organic Phase) Extract->Pure

Caption: Optimized pH-swing extraction workflow to isolate highly polar N-methylpiperazines.

Part 2: Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the quantitative profiles and operational parameters of various N-methylation strategies.

Reagent SystemMechanismQuaternization RiskOperating TempKey ByproductsBest Use Case
Methyl Iodide (MeI) Direct SN​2 AlkylationHigh (Unavoidable)0 °C to 25 °CQuaternary salts, HIOnly for synthesizing quaternary ammonium salts.
Formaldehyde / Formic Acid Eschweiler-Clarke (Reductive)None 85 °C to 100 °C CO2​ gas, H2​O Industrial scale-up; robust, cheap substrates[1][3].
Paraformaldehyde / CuH / PMHS Catalytic Reductive AminationNone 80 °CSiloxane wasteComplex, sensitive APIs requiring mild conditions[5].

Part 3: Standardized Experimental Protocols

Protocol A: Modified Eschweiler-Clarke Methylation (Atmospheric Pressure)

This protocol modifies the classic high-pressure synthesis to an atmospheric reflux system, preventing dangerous CO2​ buildup while maintaining high conversion[3][4].

Self-Validation Checkpoint: The reaction is complete when gas evolution ( CO2​ ) ceases.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Charge: Add 1.0 equivalent of the piperazine derivative and 1.2 equivalents of formic acid (85-90% aqueous). Note: The addition of formic acid to the amine is highly exothermic; cool the flask in an ice bath during addition.

  • Alkylation: Slowly add 1.2 to 1.5 equivalents of formaldehyde (37% aqueous solution, formalin) via the dropping funnel.

  • Reflux: Heat the mixture to 85–100 °C. Maintain this temperature until CO2​ evolution completely ceases (typically 4–8 hours).

  • Workup: Cool the reaction to room temperature. Add 50% NaOH dropwise until the pH is strictly > 12.

  • Isolation: Extract the aqueous layer 3 times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: CuH-Catalyzed Selective N-Methylation

For substrates sensitive to harsh acids, this protocol utilizes a cyclic(alkyl)(amino)carbene Copper Hydride [(CAAC)CuH] intermediate[5].

Self-Validation Checkpoint: Monitor the disappearance of the secondary amine via GC/MS using dodecane as an internal standard[5].

  • Inert Atmosphere: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction tube with a magnetic stir bar.

  • Reagents: Add the piperazine derivative (0.5 mmol), paraformaldehyde (1.5 mmol), and the (CAAC)CuCl catalyst (2.5 mol %).

  • Solvent & Reductant: Inject 2 mL of di-n-butyl ether ( nBu2​O ) followed by polymethylhydrosiloxane (PMHS, 1.5 mmol)[5].

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80 °C for 18 hours.

  • Quench & Purify: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate and purify via amine-functionalized silica gel chromatography.

References

  • Weipert, E. A. (1964). Methylation of piperazines (US Patent No. US3154553A).
  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines (US Patent No. US3154552A).
  • SIELC Technologies. Separation of N-Nitroso-N'-methylpiperazine on Newcrom R1 HPLC column.
  • Wikipedia Contributors. Eschweiler–Clarke reaction. Wikipedia.
  • National Institutes of Health.
  • ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
  • Google Patents.

Sources

Technical Support Center: Synthesis of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-(1-methylpiperazin-2-yl)methanol. This valuable chiral building block is a key intermediate in the development of numerous pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (S)-(1-methylpiperazin-2-yl)methanol?

A1: The most common strategies begin with an enantiomerically pure precursor. A widely adopted method involves the reduction of the carboxylic acid group of (S)-piperazine-2-carboxylic acid, followed by a selective N-methylation.[1][2][3] An alternative approach involves the asymmetric synthesis from precursors like serine methyl ester.[4] The key is to establish the C2 stereocenter early and carry it through the synthesis.

Q2: What is a realistic target yield for this synthesis?

A2: Yields are highly dependent on the chosen route, scale, and optimization of each step. However, well-executed multi-step syntheses can achieve overall yields in the range of 60-80%. Individual steps, such as the reduction of a protected piperazine carboxylate or the final N-methylation, should target yields of over 90%.

Q3: What are the critical quality attributes for the final product?

A3: The most critical attributes are chemical purity and enantiomeric excess (e.e.). For pharmaceutical applications, an e.e. of >99% is often required. Purity, as determined by techniques like GC or HPLC, should be >98% to avoid carrying impurities into subsequent steps.

Q4: Which nitrogen is more nucleophilic on the piperazine ring for methylation?

A4: The N4 nitrogen is generally more sterically accessible and electronically favored for alkylation compared to the N1 nitrogen, which is adjacent to the hydroxymethyl group. However, selectivity is not always perfect, and protecting group strategies are often necessary to ensure methylation occurs at the desired N1 position after deprotection of N4.

Synthesis Pathway Overview

A common and effective route starts from commercially available (2S)-piperazine-2-carboxylic acid. This pathway involves protection, reduction, and selective methylation.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection (N4) cluster_3 Step 4: Deprotection (N1) cluster_4 Step 5: N1-Methylation A (S)-Piperazine-2- carboxylic Acid B (S)-1-Boc-4-Bn-piperazine- 2-carboxylic acid A->B Boc2O, BnBr, Base C (S)-1-Boc-4-Bn-piperazin- 2-yl)methanol B->C LiAlH4 or BH3-THF D (S)-1-Boc-piperazin- 2-yl)methanol C->D H2, Pd/C E (S)-Piperazin-2-yl)methanol D->E TFA or HCl F (S)-(1-Methylpiperazin- 2-yl)methanol E->F HCHO, HCOOH (Eschweiler-Clarke) Troubleshooting_Methylation Start Starting Material: (S)-Piperazin-2-yl)methanol Problem Problem: Low yield of desired N1-methyl product. Mixture of isomers observed. Start->Problem Cause1 Cause 1: Lack of N4-protection Problem->Cause1 Cause2 Cause 2: Harsh Methylating Agent Problem->Cause2 Solution1 Solution: Introduce an orthogonal protecting group on N4 (e.g., Benzyl). Methylate N1, then deprotect N4. Cause1->Solution1 Solution2 Solution: Use a milder, more selective methylation protocol like reductive amination. Cause2->Solution2

Caption: Troubleshooting decision tree for N-methylation issues.

Potential CauseRecommended Solution & Explanation
Lack of N4-Protection Solution: If starting from (S)-piperazin-2-yl)methanol, a selective N4-protection strategy is required before N1-methylation. A benzyl (Bn) group is ideal as it can be removed later via hydrogenolysis. [5]Explanation: With both nitrogens available, methylation is unselective. Protecting the more accessible N4 position forces the methylation to occur at N1.
Harsh Methylation Conditions Solution: Use the Eschweiler-Clarke reaction (formaldehyde and formic acid). [6][7]Explanation: This classic method is highly effective for exhaustive methylation of primary and secondary amines and is generally selective. Alternative modern methods using catalysts like iridium complexes with methanol can also offer high selectivity under milder conditions. [8][9][10]
Over-reaction Solution: Carefully control the stoichiometry of the methylating agent and monitor the reaction progress closely. Explanation: Using a large excess of formaldehyde/formic acid can lead to the formation of the N,N'-dimethyl quaternary ammonium salt, reducing the yield of the desired tertiary amine.
Problem 3: Poor Enantiomeric Purity (Racemization)
Potential CauseRecommended Solution & Explanation
Harsh Reaction Conditions Solution: Avoid excessively high temperatures or strongly basic/acidic conditions, especially in steps involving the chiral center. Explanation: The α-proton at the C2 position can be susceptible to epimerization under harsh conditions. Reactions should be run at the lowest effective temperature.
Impure Starting Material Solution: Verify the enantiomeric purity of the starting (2S)-piperazine-2-carboxylic acid using a validated chiral HPLC method before beginning the synthesis. Explanation: The final product's enantiopurity can only be as good as the starting material's.

Optimized Experimental Protocol: Reductive Amination for N-Methylation

This protocol details the final step of the synthesis, converting (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate to the final product. This method is often preferred for its mild conditions and high selectivity.

Step 1: Hydrogenolytic Deprotection of N-Benzyl Group

  • Reactants: To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 eq) in methanol (10 mL per gram of substrate), add 10% Palladium on carbon (10% w/w).

  • Procedure: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-5 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is completely consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, which is often used directly in the next step. A yield of >90% is expected. [5] Step 2: N-Methylation via Reductive Amination

  • Reactants: Dissolve the crude product from Step 1 (1.0 eq) in a suitable solvent like methanol or dichloromethane. Add aqueous formaldehyde (37% solution, 1.1 eq).

  • Procedure: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford (S)-(1-methylpiperazin-2-yl)methanol as a clear oil or solid.

References

  • Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592. [Link]

  • PubMed. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. [Link]

  • Letters in Organic Chemistry. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. [Link]

  • ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

  • Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. The Journal of Organic Chemistry, 85(9), 5815–5824. [Link]

  • ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]

  • Google Patents. (1964).
  • ResearchGate. (2019). The first example for Ir‐catalyst 1 catalyzed N‐methylation reactions of piperazine with methanol. [Link]

  • Organic Chemistry Portal. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. [Link]

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Piperazine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperazine alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the N-alkylation of piperazine. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in piperazine alkylation and why do they form?

The symmetrical nature of piperazine, with two secondary amine nitrogens of similar reactivity, is the primary reason for the formation of side-products. The most common side-products are:

  • 1,4-Dialkylated Piperazine: After the first alkylation, the resulting N-mono-alkylated piperazine can be more nucleophilic than the starting piperazine, leading to a second alkylation on the other nitrogen atom. This results in the formation of the 1,4-disubstituted byproduct.[1]

  • Quaternary Ammonium Salts: Over-alkylation can occur on the same nitrogen atom, especially with reactive alkylating agents, leading to the formation of water-soluble quaternary ammonium salts.[1][2] This can complicate product isolation and purification.

Q2: How can I improve the selectivity for the desired mono-alkylated product?

Achieving high selectivity for mono-alkylation is a common challenge. Several strategies can be employed:

  • Use of a Protecting Group: This is a highly effective and widely used method. One of the piperazine nitrogens is temporarily "blocked" with a protecting group, such as the tert-butyloxycarbonyl (Boc) group.[2][3][4] The alkylation is then performed on the unprotected nitrogen, followed by the removal of the protecting group.[1][3]

  • Stoichiometry Control: Using a large excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[3] However, this approach can make the purification of the desired product from the unreacted piperazine challenging.[3]

  • In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride forms the monohydrochloride salt in situ. This protonates one nitrogen atom, rendering it less nucleophilic and directing the alkylation to the free secondary amine.[1][5]

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination offers better control.[2][3] This method involves reacting piperazine with an aldehyde or a ketone in the presence of a reducing agent.[3][6] A key advantage is that it avoids the formation of quaternary ammonium salts.[2]

Q3: What is the role of the base in piperazine alkylation and how does its choice affect the reaction?

A base is typically used to neutralize the hydrogen halide (e.g., HCl, HBr) that is formed during the alkylation reaction with an alkyl halide.[1] This prevents the protonation of the piperazine nitrogen, which would decrease its nucleophilicity and slow down or stop the reaction. The choice of base is critical:

  • Strong Bases (e.g., NaOH, NaH): While they can increase the reaction rate, they can also deprotonate the mono-substituted product, making it more susceptible to further alkylation and leading to the di-substituted byproduct.[1]

  • Weaker Bases (e.g., K₂CO₃, NaHCO₃): These are often preferred as they are strong enough to neutralize the acid formed but are less likely to promote di-alkylation.[1]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of mono- and di-alkylated products with a low yield of the desired mono-substituted piperazine.

This is the most common issue in piperazine alkylation. Here’s a systematic approach to troubleshoot this problem:

Root Causes & Solutions
Potential Cause Explanation Recommended Solution
High Reactivity of Mono-alkylated Intermediate The first alkyl group can activate the second nitrogen, making it more nucleophilic and prone to a second alkylation.1. Protecting Group Strategy: Utilize a protecting group like Boc to selectively block one nitrogen.[2][3][7] 2. Stoichiometric Control: Increase the excess of piperazine (e.g., 5-10 equivalents).[3][8] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation by reducing the rate of the second alkylation.[1]
Strongly Basic Conditions A strong base can deprotonate the mono-alkylated piperazine, increasing its nucleophilicity and promoting di-alkylation.[1]Switch to a weaker base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1]
Prolonged Reaction Time Allowing the reaction to proceed for too long can increase the formation of the di-substituted product.[1]Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the desired mono-alkylated product is maximized.[1]
Experimental Workflow: Troubleshooting Mono- vs. Di-alkylation

G start Low Yield of Mono-alkylated Product check_byproducts Significant Di-alkylation Observed? start->check_byproducts yes Yes check_byproducts->yes no No check_byproducts->no protecting_group Implement Protecting Group Strategy (e.g., Boc protection) yes->protecting_group Most Robust Solution excess_piperazine Increase Excess of Piperazine (5-10 eq) yes->excess_piperazine Simpler, but purification can be an issue weaker_base Switch to a Weaker Base (e.g., K2CO3) yes->weaker_base lower_temp Lower Reaction Temperature yes->lower_temp monitor_reaction Monitor Reaction Progress Closely (TLC/LC-MS) yes->monitor_reaction other_issues Investigate Other Issues (e.g., Starting Material Purity, Quaternization) no->other_issues G cluster_0 Desired Mono-alkylation cluster_1 Side Reaction: Quaternization Piperazine Piperazine Mono_alkylated Mono-alkylated Piperazine Piperazine->Mono_alkylated + R-X Mono_alkylated_side Mono-alkylated Piperazine Quaternary_salt Quaternary Ammonium Salt (Water Soluble) Mono_alkylated_side->Quaternary_salt + R-X

Caption: Reaction pathway leading to quaternary salt formation.

Issue 3: I am observing an unexpected byproduct that is not the di-alkylated product or a quaternary salt.

In some cases, other side reactions can occur, leading to unexpected impurities.

Root Causes & Solutions
  • Intramolecular Cyclization: If the alkylating agent contains another reactive functional group, an intramolecular reaction can occur. [3] * Solution: Modifying the reaction conditions, such as lowering the temperature, can disfavor the cyclization reaction. Changing the solvent or base may also alter the reaction pathway. [3]* Reaction with Solvent: Solvents like DMF and DMSO can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities. [3] * Solution: Choose a more inert solvent for your reaction.

  • Hofmann Elimination: If a quaternary ammonium salt is formed as an intermediate, it can undergo Hofmann elimination in the presence of a base and heat to form an alkene and a tertiary amine. [9][10][11] * Solution: Avoid conditions that promote quaternization. If quaternization is unavoidable, conduct the subsequent steps at a lower temperature to minimize elimination.

Experimental Protocols

Protocol 1: Mono-N-Alkylation using a Boc Protecting Group

This protocol is a reliable method for achieving selective mono-alkylation. [1][3] Step 1: Mono-Boc Protection of Piperazine [1][2]1. Dissolve piperazine (2 equivalents) in dichloromethane (DCM). 2. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution at room temperature over 2-3 hours. 3. Stir the reaction mixture for 20-24 hours. 4. Evaporate the solvent. The crude product can be purified by column chromatography or extraction to isolate 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-piperazine [1][3]1. Dissolve 1-Boc-piperazine (1 equivalent) and the desired alkyl halide (1-1.2 equivalents) in a suitable solvent like acetone or acetonitrile. 2. Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2 equivalents). 3. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. 4. Once the reaction is complete, cool the mixture, filter off the inorganic salts, and evaporate the solvent. 5. Perform an aqueous work-up and extract the product with an organic solvent.

Step 3: Deprotection of the Boc Group [1]1. Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM. 2. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane). 3. Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS). 4. Evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt.

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol is an excellent alternative to direct alkylation and avoids the formation of quaternary ammonium salts. [2][3][6]

  • Dissolve piperazine (1-2 equivalents) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Purification of piperazine - Google P
  • Programmable Piperazine Synthesis via Organic Photoredox C
  • Opportunities and challenges for direct C–H functionaliz
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • Utilization of piperazine for interphase c
  • Application Notes and Protocols for N-Alkyl
  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchG
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Process for the N-monoalkylation of piperazine - Google P
  • Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts - PubMed.
  • Hofmann Elimination Reaction: Mechanism, Examples & Applic
  • Protective Groups - Organic Chemistry Portal.
  • Hofmann Elimin
  • The Hofmann Elimin
  • Hofmann elimin
  • 22.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • Technical Support Center: Selective Mono-acyl

Sources

Technical Support Center: Optimization of Catalytic Conditions for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide direct, actionable guidance for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of piperazine. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction conditions with confidence.

Introduction

Piperazine is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Despite its prevalence, the synthesis, particularly the selective functionalization of piperazine, is fraught with challenges. Issues such as poor selectivity between mono- and di-substituted products, low yields, and catalyst deactivation are common hurdles. This guide provides a structured approach to overcoming these obstacles, grounded in mechanistic understanding and field-proven strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the catalytic synthesis of piperazine.

Issue 1: Poor Selectivity for Mono-Substituted Piperazine

Question: My reaction yields a mixture of the desired mono-substituted piperazine and a significant amount of the 1,4-di-substituted byproduct. How can I improve mono-selectivity?

Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of both nitrogen atoms.[2] The key is to create a kinetic or thermodynamic preference for a single substitution.

Causality & Solutions:

  • Stoichiometric Control (The Statistical Approach): By using a large excess of piperazine (e.g., 5-10 equivalents) relative to your electrophile, you statistically favor the reaction with an abundant, unsubstituted piperazine molecule over the less concentrated mono-substituted product.[2] This is often the simplest and most cost-effective method for initial trials.

  • Controlled Reagent Addition: Slowly adding the limiting reagent (e.g., alkyl or aryl halide) to the reaction mixture at a reduced temperature helps maintain a low instantaneous concentration of the electrophile. This minimizes the chance of the newly formed mono-substituted product reacting a second time before the electrophile can react with the excess piperazine.[2]

  • Protonation (In-Situ Protection): One of the most elegant strategies is to use piperazine as a salt (e.g., monohydrochloride). The proton effectively acts as a removable protecting group on one nitrogen, rendering it non-nucleophilic and directing the reaction to the free nitrogen.[3] This approach avoids the extra steps of traditional protecting group chemistry.

  • Protecting Groups (The Definitive Approach): For syntheses where maximum selectivity is paramount, using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable method. The bulky tert-butyloxycarbonyl (Boc) group ensures only one nitrogen is available for reaction. The protecting group can be cleanly removed in a subsequent step.[4]

Issue 2: Low Yield in N-Aryl Piperazine Synthesis (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl piperazine, but my yields are consistently low. What factors should I investigate?

Answer: The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, but its efficiency is highly dependent on the synergistic interplay between the palladium catalyst, ligand, base, and solvent. Low yields often point to a suboptimal combination of these components or catalyst deactivation.[2]

Causality & Solutions:

  • Catalyst & Ligand Choice is Critical: There is no universal "best" ligand. The electronic and steric properties of your aryl halide dictate the optimal choice.

    • For Electron-Rich or Sterically Hindered Aryl Chlorides: These are challenging substrates. You need electron-rich, bulky phosphine ligands like RuPhos or other biarylphosphines to promote the difficult oxidative addition step.[5]

    • For General Aryl Halides: Ligands like BINAP or XantPhos are often effective starting points.[6]

    • Actionable Step: Screen a panel of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. A 2:1 ratio of ligand to palladium is a common starting point.[5]

  • Solvent and Atmosphere Integrity: The catalytic cycle is sensitive to impurities.

    • Water is Detrimental: Water can lead to hydrolysis of intermediates and deactivate the catalyst.[2] Ensure you are using a truly anhydrous solvent (e.g., toluene, dioxane).[2]

    • Oxygen Sensitivity: While some modern protocols have been developed to work under aerobic conditions, the classical Buchwald-Hartwig reaction is oxygen-sensitive.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen).

  • Base Selection: The base plays a crucial role in the deprotonation of the piperazine nitrogen. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is most common.[6] If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ may be required, though this might necessitate a higher reaction temperature.

Issue 3: Catalyst Deactivation and Low Turnover

Question: My reaction starts well but then stalls, suggesting the catalyst is deactivating. What are the likely causes and how can I mitigate this?

Answer: Catalyst deactivation is a multifaceted problem that can be chemical, thermal, or mechanical in nature.[7] In piperazine synthesis, the most common culprits are poisoning and fouling.

Causality & Solutions:

  • Poisoning by Strong Chemisorption: Reactants, products, or impurities can bind irreversibly to the catalyst's active sites.

    • Substrate-Induced Poisoning: Functional groups like thiols can coordinate strongly to palladium centers, inhibiting catalytic activity.[5] If your substrate contains such groups, a catalyst system known to be resistant to that type of poisoning is required.

    • Product Inhibition: The piperazine product itself can sometimes coordinate to the catalyst, slowing down turnover. This can sometimes be overcome by increasing catalyst loading or temperature.[8]

  • Fouling by Coke/Carbon Deposition: At higher temperatures, especially in gas-phase reactions over metal-on-oxide supports, organic molecules can decompose and deposit carbon (coke) on the catalyst surface, physically blocking active sites.[9]

    • Mitigation: Introducing hydrogen into the feed can help suppress coke formation.[10] Modifying the catalyst support, for example by adding lanthanum (La) to neutralize strong acid sites on alumina, can reduce coking by preventing side reactions.[11]

  • Sintering (Thermal Deactivation): At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles. This reduces the available active surface area.[7]

    • Mitigation: Choose a catalyst with high thermal stability or operate at the lowest effective temperature. Ensure your reaction temperature does not exceed the catalyst's recommended operating limit.

Data Summary: Catalyst Selection for Piperazine Synthesis

The choice of catalyst is fundamental to the success of the synthesis. The table below summarizes common catalytic systems for different synthetic routes.

Synthesis RouteStarting MaterialsCatalyst SystemTypical ConditionsKey Advantages / DisadvantagesReferences
Reductive Amination / Cyclization Diethanolamine, AmmoniaNi-MgO~225°C, ~170 atmIndustrial scale, low-cost materials; Requires high pressure/temperature.[12]
Gas-Phase Cyclization EthylenediamineCaCl₂-modified HZSM-5 Zeolite~340°C, Gas-PhaseHigh conversion of starting material; Requires high temperatures.[12]
Pyrazine Reduction Pyrazine, H₂Ni-Co/SiO₂~80°C, ~50 atm H₂High yield and selectivity; Pyrazine starting material can be expensive.[12]
N-Arylation (Buchwald-Hartwig) Piperazine, Aryl HalidePd₂(dba)₃ / RuPhos80-110°C, TolueneBroad substrate scope, high functional group tolerance; Sensitive to air and water.[2][5]
Photoredox C-H Functionalization N-Boc Piperazine, AreneIr(ppy)₃Room Temp, Blue LightMild conditions, avoids harsh reagents; Can have substrate limitations.[1]

Visual Workflows and Decision Guides

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Troubleshooting Workflow: Low Reaction Yield

This diagram provides a systematic approach to diagnosing and solving the problem of low yield in a catalytic reaction.

LowYieldTroubleshooting cluster_low_conversion Low Conversion cluster_high_conversion High Conversion start Low Yield Observed check_conversion Check Reactant Conversion (GC/LC-MS, NMR) start->check_conversion catalyst_issue Potential Catalyst Issue check_conversion->catalyst_issue Low side_reactions Side Reactions Dominant? (Check for Byproducts) check_conversion->side_reactions High conditions_issue Potential Conditions Issue catalyst_issue->conditions_issue No obvious catalyst fault catalyst_deactivation Deactivation? (Poisoning, Sintering) catalyst_issue->catalyst_deactivation catalyst_inactive Inactive Catalyst? (Wrong Ligand/Metal) catalyst_issue->catalyst_inactive temp_pressure Temp / Pressure Too Low? conditions_issue->temp_pressure time Reaction Time Too Short? conditions_issue->time screen_catalysts Screen Catalysts: Test different ligands, metals, or supports catalyst_deactivation->screen_catalysts Yes catalyst_inactive->screen_catalysts Yes optimize_conditions Optimize Conditions: Increase Temp/Pressure/Time temp_pressure->optimize_conditions time->optimize_conditions product_degradation Product Degradation? side_reactions->product_degradation No optimize_selectivity Optimize for Selectivity: Change solvent, temp, or use protecting groups side_reactions->optimize_selectivity milder_conditions Use Milder Conditions: Lower temperature, shorter time, or photoredox route product_degradation->milder_conditions

Caption: A logical workflow for troubleshooting low product yield.

Decision Guide: Selecting a Synthetic Strategy

Choosing the right synthetic approach is crucial. This guide helps you decide between classical thermal methods and modern photoredox catalysis.

StrategySelection start Define Synthetic Goal (e.g., N-Arylation, C-H Functionalization) substrate_complexity Substrate has sensitive functional groups? start->substrate_complexity scale What is the desired scale? (mg vs. kg) substrate_complexity->scale No photoredox_catalysis Photoredox Catalysis substrate_complexity->photoredox_catalysis Yes thermal_catalysis Classical Thermal Catalysis (e.g., Buchwald-Hartwig, Reductive Amination) scale->thermal_catalysis Large (kg) scale->photoredox_catalysis Small (mg-g) thermal_advantages Advantages: - Well-established - Scalable - Broad commercial catalyst availability thermal_catalysis->thermal_advantages photoredox_advantages Advantages: - Very mild conditions (RT) - High functional group tolerance - Access to unique reactivity photoredox_catalysis->photoredox_advantages

Caption: A decision tree for choosing a synthetic strategy.

Key Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis of an N-aryl piperazine using N-Boc-piperazine. It is designed to be self-validating by including checkpoints for monitoring.

Objective: To synthesize a mono-N-aryl piperazine with high selectivity.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%, ~2:1 ligand:Pd ratio)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: Add the aryl halide, N-Boc-piperazine, and NaOt-Bu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the resulting suspension.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate, small vial under an inert atmosphere, briefly stir the Pd₂(dba)₃ and RuPhos in a small amount of toluene. This pre-formation can improve catalytic activity.

  • Reaction Initiation: Add the catalyst or catalyst premix to the main reaction flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. The disappearance of the aryl halide starting material is a key indicator of progress.

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Deprotection (If required): The resulting N-Boc-N'-aryl-piperazine can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final mono-aryl piperazine.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link][1][13]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ACS Publications. [Link][8]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters. [Link][5]

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). SGVU Journal of Pharmaceutical Research & Education. [Link][6]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. [Link]

  • Methods for the catalytic synthesis of piperazine. (2022). ResearchGate. [Link][10]

  • Catalytic synthesis of N-methylpiperazine from diethanolamine and methylamine by cyclodehydration reaction. (1995). SciSpace. [Link][14]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. [Link][4]

  • Effect of the temperature on the process for piperazine and... (2011). ResearchGate. [Link][11]

  • The effect of temperature and pressure on the crystal structure of piperidine. (2015). PMC. [Link][15]

  • Catalyst Deactivation and Regeneration. (2021). ResearchGate. [Link][9]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link][3]

  • Advances in Catalyst Deactivation and Regeneration. (2015). MDPI. [Link][7]

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess in Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high enantiomeric excess (e.e.) in their synthetic routes. The piperazine scaffold is a cornerstone in medicinal chemistry, and its stereochemical purity is often paramount to pharmacological activity and safety. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your laboratory work.

Part 1: Troubleshooting Guide - A Deeper Dive into Enantiomeric Excess

This section addresses specific issues you may encounter during the synthesis of chiral piperazines, presented in a question-and-answer format to directly tackle your experimental hurdles.

Issue 1: Persistently Low Enantiomeric Excess

Q1: My reaction is yielding a nearly racemic mixture or very low e.e. (<20%). What are the primary factors I should investigate?

A1: Achieving high enantioselectivity is a multifactorial challenge. When faced with a nearly racemic product, a systematic review of your reaction parameters is crucial. Here are the most common culprits:

  • Catalyst Integrity and Activity: The heart of your asymmetric synthesis is the chiral catalyst or auxiliary. Its effectiveness can be compromised by several factors.

    • Catalyst Decomposition: Many organometallic catalysts are sensitive to air and moisture. Ensure you are using rigorously dried solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).

    • Incorrect Catalyst/Ligand Choice: The "lock and key" principle is paramount. The chosen chiral ligand may not be optimal for your specific substrate. A screening of different ligands is often a necessary first step in methods development.

    • Catalyst Loading: Insufficient catalyst loading can lead to a dominant, non-selective background reaction. Conversely, excessive loading is not always better and can sometimes lead to side reactions.

  • Reaction Conditions: The reaction environment plays a critical role in the stereochemical outcome.

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running your reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, therefore, its stereoselectivity. A solvent screen is a powerful tool for optimization.

  • Substrate Quality: The purity of your starting materials is non-negotiable.

    • Impurities: Trace impurities in your starting materials can sometimes act as catalyst poisons, shutting down the desired asymmetric pathway. Re-purify your starting materials to ensure high purity.

Q2: I'm observing a moderate e.e. (e.g., 50-80%), but my target is >99%. How can I refine my process to achieve high enantiopurity?

A2: Moving from moderate to high enantioselectivity often requires fine-tuning and a deeper understanding of the reaction mechanism.

  • Ligand Modification: If you are using a modular chiral ligand, subtle steric or electronic modifications can have a profound impact on enantioselectivity. For example, altering the substituents on a BINOL- or Trost-type ligand can fine-tune the chiral pocket of the catalyst.

  • Additives and Co-catalysts: The addition of certain reagents can enhance enantioselectivity.

    • Brønsted or Lewis Acids/Bases: These can act as co-catalysts, accelerating the desired reaction pathway or promoting a more organized transition state.

    • Salts: The presence of certain salts (e.g., lithium chloride) can influence catalyst aggregation and reactivity, sometimes leading to improved e.e.

  • Concentration Effects: The concentration of your reactants can influence the reaction order and the relative rates of the desired and background reactions. A systematic variation of the substrate concentration should be explored.

  • Kinetic Resolution vs. Asymmetric Synthesis: If your synthetic route involves a kinetic resolution, remember that the maximum yield for a single enantiomer is 50%. High e.e. will only be achieved at the expense of yield. For high-yielding, high-e.e. processes, an asymmetric synthesis is generally preferred.

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Q1: I'm experiencing significant batch-to-batch variability in my e.e. values. What are the likely sources of this inconsistency?

A1: Batch-to-batch inconsistency is a common and frustrating problem. The key to solving it lies in identifying and controlling all potential sources of variation.

  • Reagent Purity and Stoichiometry:

    • Water Content: Even trace amounts of water can be detrimental. Ensure consistent and thorough drying of all solvents and reagents. The use of freshly distilled solvents or solvents from a purification system is highly recommended.

    • Precise Stoichiometry: Inaccuracies in weighing reagents, especially the catalyst and ligand, can lead to significant variations. Use a high-precision balance and ensure accurate molar ratios.

  • Reaction Setup and Execution:

    • Stirring and Mixing: In heterogeneous reactions, or even in homogeneous reactions with viscous solutions, inefficient mixing can create localized "hot spots" or concentration gradients, leading to inconsistent results. Ensure consistent and efficient stirring for all batches.

    • Rate of Addition: The rate at which reagents are added can be critical, especially for highly exothermic reactions or when a reagent's concentration needs to be kept low. The use of a syringe pump for slow and consistent addition is a best practice.

  • "Human Factor" and Standard Operating Procedures (SOPs):

    • Develop a detailed SOP for the reaction that specifies every step, from glassware preparation to quenching the reaction. This will help ensure that every batch is run under identical conditions, regardless of the operator.

Issue 3: Racemization During Workup or Purification

Q1: My crude reaction mixture shows high e.e., but this value drops significantly after purification. What is causing this loss of enantiopurity, and how can I prevent it?

A1: Racemization, the process of converting a chiral molecule into a racemic mixture, can occur if the stereocenter is labile under the workup or purification conditions. Piperazines, being basic, can be particularly susceptible.

  • pH-Induced Racemization:

    • Acidic or Basic Conditions: Exposure to strong acids or bases can catalyze the racemization of some chiral piperazines, especially if there is an adjacent carbonyl group or other electron-withdrawing group that can stabilize a carbanion or enolate intermediate.

    • Mitigation: Carefully control the pH during aqueous workup. Use buffered solutions if necessary. When performing extractions, use mild acids and bases (e.g., saturated ammonium chloride, saturated sodium bicarbonate) instead of strong ones (e.g., concentrated HCl, 6M NaOH).

  • Thermal Racemization:

    • Elevated Temperatures: Some chiral molecules can racemize at elevated temperatures. This is a common issue during distillation or when using techniques like rotary evaporation at high temperatures.

    • Mitigation: Remove solvents under reduced pressure at the lowest possible temperature. For purification, consider alternatives to distillation, such as flash column chromatography at room temperature or recrystallization.

  • Chromatography-Induced Racemization:

    • Silica Gel: The acidic nature of standard silica gel can cause racemization of acid-sensitive compounds.

    • Mitigation: Deactivate the silica gel by treating it with a base, such as triethylamine, before preparing the column. Alternatively, use a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a bonded-phase silica.

Issue 4: Challenges in Accurate Determination of Enantiomeric Excess

Q1: I'm finding it difficult to achieve baseline separation of my enantiomers using chiral HPLC. What steps can I take to improve my analytical method?

  • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor.

    • Screening: There is no universal chiral column. A screening of several different CSPs (e.g., polysaccharide-based, Pirkle-type) is often necessary to find one that provides adequate separation for your specific analyte. Many vendors offer column screening services.

  • Mobile Phase Optimization:

    • Solvent Composition: The ratio of the polar (e.g., ethanol, isopropanol) and non-polar (e.g., hexane, heptane) components of the mobile phase can have a dramatic effect on retention and resolution. A systematic variation of the solvent ratio is a standard part of method development.

    • Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds like piperazines, can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.

  • Instrument Parameters:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Temperature: Column temperature can also affect separation. Some HPLC systems have a column oven that allows for precise temperature control.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common strategies for synthesizing chiral piperazines?

There are several established methods for the asymmetric synthesis of chiral piperazines. Some of the most common include:

  • From Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as amino acids or chiral epoxides, is a straightforward approach.

  • Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperazine ring is a powerful and elegant strategy. This can involve asymmetric hydrogenation, cyclization, or other transformations.

  • Resolution of Racemates: A racemic mixture of a piperazine derivative can be separated into its constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent or through preparative chiral chromatography.

FAQ 2: How do I select the appropriate chiral catalyst or auxiliary for my target piperazine?

The selection of a suitable catalyst or auxiliary is often based on a combination of literature precedent and screening.

  • Literature Review: Search for syntheses of similar piperazine structures to see which catalytic systems have been successful.

  • Catalyst/Ligand Screening Kits: Many suppliers offer kits containing a variety of chiral ligands or catalysts, which can be used to rapidly screen for promising candidates on a small scale.

  • Substrate-Catalyst Matching: Consider the electronic and steric properties of your substrate and how they might interact with the chiral environment of the catalyst.

FAQ 3: What are the best practices for setting up a reaction to maximize the chances of achieving high enantioselectivity?

  • High-Purity Reagents: Use reagents and solvents of the highest possible purity.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, use proper inert atmosphere techniques (e.g., oven-dried glassware, Schlenk line, or glovebox).

  • Precise Temperature Control: Use a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature.

  • Detailed Record Keeping: Keep meticulous records of all reaction parameters so that successful experiments can be reliably reproduced.

FAQ 4: Are there alternatives to chiral HPLC for determining enantiomeric excess?

While chiral HPLC is the most common and generally most accurate method, other techniques can be used:

  • Chiral Gas Chromatography (GC): For volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can cause the signals of the two enantiomers to be resolved in the NMR spectrum, allowing for their integration and the determination of e.e.

  • Circular Dichroism (CD) Spectroscopy: While not typically used for quantitative e.e. determination in a routine setting, it is a powerful tool for confirming the absolute configuration of the major enantiomer.

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for a Representative Asymmetric Synthesis of a Chiral Piperazine

This is a generalized protocol and should be adapted based on the specific reaction being performed.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve the chiral ligand and the metal precursor in the appropriate anhydrous solvent in a Schlenk flask under an inert atmosphere to form the catalyst solution. Stir for the recommended time to ensure complete complexation.

  • Reaction Setup: In a separate Schlenk flask, dissolve the starting material in the anhydrous solvent.

  • Initiation of Reaction: Cool the solution of the starting material to the desired temperature (e.g., 0 °C). Add the catalyst solution via cannula or syringe.

  • Addition of Second Reactant: Add the second reactant, often slowly via a syringe pump, to maintain a low concentration and control any exotherm.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching the Reaction: Once the reaction is complete, quench it by adding the appropriate reagent (e.g., water, saturated ammonium chloride solution) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove the catalyst and other water-soluble components. This typically involves partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by the appropriate method (e.g., flash column chromatography, recrystallization).

Protocol 2: Standard Protocol for Chiral HPLC Analysis to Determine Enantiomeric Excess
  • Sample Preparation: Prepare a stock solution of your purified piperazine derivative in a suitable solvent (e.g., HPLC-grade ethanol or isopropanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison.

  • Instrument Setup:

    • Column: Install the selected chiral column.

    • Mobile Phase: Prepare the mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% DEA) and ensure it is thoroughly degassed.

    • Flow Rate: Set the flow rate (e.g., 1.0 mL/min).

    • Detector: Set the UV detector to a wavelength where your compound has strong absorbance.

  • Analysis:

    • Inject the racemic standard to confirm that you can separate the two enantiomers and to determine their retention times.

    • Inject your chiral sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Part 4: Visualizations

Troubleshooting_Low_EE start Low Enantiomeric Excess Observed catalyst Investigate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Verify Starting Material Quality start->substrate catalyst_check1 Air/Moisture Sensitive? catalyst->catalyst_check1 conditions_check1 Lower Reaction Temperature conditions->conditions_check1 substrate_check1 Re-purify Starting Materials substrate->substrate_check1 catalyst_check2 Screen Different Ligands catalyst_check1->catalyst_check2 Yes: Use Inert Techniques catalyst_check1->catalyst_check2 No catalyst_check3 Vary Catalyst Loading catalyst_check2->catalyst_check3 conditions_check2 Screen Different Solvents conditions_check1->conditions_check2 conditions_check3 Adjust Reactant Concentration conditions_check2->conditions_check3

Caption: Decision Tree for Troubleshooting Low Enantiomeric Excess.

Chiral_HPLC_Workflow start Start: Baseline Separation Needed col_select 1. Select Chiral Stationary Phase (CSP) start->col_select mob_phase 2. Optimize Mobile Phase col_select->mob_phase col_screen Screen Polysaccharide, Pirkle, etc. col_select->col_screen params 3. Adjust Instrument Parameters mob_phase->params mob_solvent Vary Hexane/Alcohol Ratio mob_phase->mob_solvent mob_additive Add DEA (for bases) or TFA (for acids) mob_phase->mob_additive success Achieve Baseline Separation params->success params_flow Adjust Flow Rate params->params_flow params_temp Vary Column Temperature params->params_temp

Caption: Workflow for Chiral HPLC Method Development.

Part 5: References

  • Title: Asymmetric Synthesis of Piperazines: A Comprehensive Review Source: Chemical Reviews URL: [Link]

  • Title: Chiral Stationary Phases for High-Performance Liquid Chromatography: A Review Source: Journal of Chromatography A URL: [Link]

  • Title: The Practice of Asymmetric Synthesis Source: Wiley URL: [Link]

  • Title: Organocatalytic Asymmetric Synthesis of Piperazines Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Troubleshooting in Organic Synthesis: A Handbook of Reaction Engineering Source: Wiley-VCH URL: [Link]

stability of (S)-(1-methylpiperazin-2-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (S)-(1-methylpiperazin-2-yl)methanol

A Guide to Acidic Stability for Researchers and Drug Development Professionals

Welcome to the technical support center for (S)-(1-methylpiperazin-2-yl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability of this compound under acidic conditions. Understanding how this molecule behaves in acidic environments is critical for developing robust analytical methods, designing stable formulations, and predicting its performance in physiological systems.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the core chemical principles governing the stability of (S)-(1-methylpiperazin-2-yl)methanol in acidic media.

Q1: What are the key structural features of (S)-(1-methylpiperazin-2-yl)methanol that influence its stability in acid?

A1: The stability of (S)-(1-methylpiperazin-2-yl)methanol is primarily dictated by the piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions.[1] These nitrogen atoms possess lone pairs of electrons, making the molecule a weak base.[2] Specifically:

  • The N1-methyl nitrogen: This is a tertiary amine.

  • The N4-H nitrogen: This is a secondary amine.

Both nitrogen atoms are susceptible to protonation in an acidic environment, which is the most significant chemical event under these conditions. The pKa values for the two nitrogens in the piperazine ring are typically around 5.3 and 9.7, meaning they will readily protonate to form salts in the presence of acid.[2][3]

Q2: Will the piperazine ring open or degrade under typical acidic conditions used in pharmaceutical stress testing?

A2: The piperazine ring is generally a robust and stable chemical scaffold.[4] Under standard forced degradation conditions (e.g., 0.1 N HCl at elevated temperatures for a set period), the primary reaction is the protonation of the nitrogen atoms to form a dihydrochloride salt.[2][5] While hydrolysis is a common degradation pathway for many drug molecules, the C-N bonds within the piperazine ring are not typically susceptible to acid-catalyzed hydrolysis under these conditions.[6] Significant degradation or ring-opening would likely require much more extreme conditions than those recommended by ICH guidelines for forced degradation studies.[7][8]

Q3: How does pH affect the solubility and stability of the compound?

A3: The pH of the medium has a profound effect on both the solubility and stability of (S)-(1-methylpiperazin-2-yl)methanol.

  • Solubility: In acidic media (e.g., 0.1 N HCl), the nitrogen atoms become protonated, forming salts.[1][5] This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[5] Conversely, in neutral or basic media, the molecule exists as the less polar free base, which is expected to have lower aqueous solubility.[5]

  • Stability: The formation of a salt in acidic conditions generally enhances the chemical stability of the piperazine compound compared to its free-base form.[1] However, as a general principle for hydrolytic degradation, very low pH (pH < 3) or very high pH (pH > 9) can accelerate the degradation of susceptible functional groups if any are present.[6] For this molecule, while the ring is stable, prolonged exposure to strong acid and high heat could potentially lead to minor degradation.

Q4: What potential degradation products should I look for in an acid-forced degradation study?

A4: Given the stability of the piperazine ring, significant degradation into multiple products is not highly anticipated under standard acidic stress conditions. However, forced degradation studies are designed to identify potential liabilities.[7] Possible, though less common, degradation events could involve:

  • N-Oxidation: While more common under oxidative stress (e.g., using H₂O₂), the formation of N-oxides at the tertiary nitrogen (N1) is a theoretical possibility, though less favored in a reducing acidic environment.[5]

  • Side-Chain Reactions: The primary alcohol of the methanol group is generally stable to acid but could undergo reactions like dehydration under very harsh, non-pharmaceutical conditions.

  • Ring Opening Products: In studies on piperazine degradation under different industrial conditions (like CO2 capture), products like ethylenediamine (EDA) have been observed, but this is typically under oxidative or extreme thermal stress, not standard hydrolytic acid stress.[9]

For most pharmaceutical purposes, the primary species to monitor will be the parent compound. Any new peaks observed should be investigated using mass spectrometry (MS) to determine if they are true degradants, impurities from the starting material, or artifacts of the experimental conditions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides practical solutions to problems frequently encountered during the analysis and handling of (S)-(1-methylpiperazin-2-yl)methanol in acidic environments.

Problem 1: I'm seeing poor peak shape (tailing, splitting) or shifting retention times for my compound during HPLC analysis with an acidic mobile phase.

Cause: This is a classic issue for basic compounds like piperazine derivatives. The two nitrogen atoms can exist in different protonation states (unprotonated, mono-protonated, di-protonated) depending on the precise pH of the mobile phase. If the mobile phase pH is not well-controlled or is close to one of the pKa values of the nitrogens, multiple ionic species can exist simultaneously on the column, leading to poor chromatography.

Solution:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa values of the compound. For a basic compound, this means using a low pH (e.g., pH 2.5-3.0) to ensure the molecule is fully and consistently in its di-protonated state.

  • Use a Buffer: Do not rely on acid alone (like 0.1% TFA or formic acid) to control the pH. Use a proper buffer system (e.g., 20 mM potassium phosphate or ammonium formate) adjusted to the target pH. This provides the buffering capacity needed to maintain a consistent pH throughout the analysis.

  • Check Column Compatibility: Ensure your HPLC column is stable at the low pH you are using.

Caption: Troubleshooting workflow for HPLC analysis.

Problem 2: My forced degradation study in 0.1 N HCl shows a significant loss of the parent compound, but I don't see major degradation peaks.

Cause: This issue often points towards a problem with mass balance rather than chemical degradation.

  • Precipitation: The dihydrochloride salt of your compound might have limited solubility in the reaction medium, especially if the initial concentration was high or if the sample was cooled, causing it to precipitate out of solution.

  • Adsorption: The highly polar, charged molecule may adsorb to the surfaces of your sample vials (glass or plastic).

  • "Invisible" Degradants: A degradant may not have a chromophore, making it invisible to UV detection.

Solution:

  • Verify Solubility: Before the experiment, determine the solubility of your compound in 0.1 N HCl at the study temperature to ensure you are working below the saturation point.

  • Check for Precipitation: Visually inspect your samples for any precipitate before analysis. If present, the experiment needs to be repeated at a lower concentration.

  • Use Mass Spectrometry (LC-MS): Employ a mass spectrometer as a secondary detector. It can detect compounds that lack a UV chromophore and is essential for identifying unknown peaks and performing a true mass balance assessment.

  • Vial Selection: Use silanized glass vials to minimize adsorption of basic compounds.

Problem 3: I see a new peak in my acid-stressed sample. How do I confirm it's a degradation product?

Cause: A new peak could be a true degradant, an impurity present in the original sample that is now resolved, or an artifact from the interaction of the drug with an excipient or buffer component.

Solution:

  • Analyze Control Samples: Run a "time zero" sample (drug dissolved in acid, immediately analyzed) and a "blank" sample (acid solution heated for the same duration without the drug). This will help you rule out impurities and artifacts.

  • Characterize the Peak: Use LC-MS/MS to get the mass and fragmentation pattern of the new peak.[6] This is the most direct way to elucidate its structure and confirm if it is related to the parent compound.

  • Check for Mass Balance: A proper stability-indicating method should account for >95% of the initial parent peak area (sum of remaining parent + all new peaks). If the new peak accounts for the loss in the parent peak, it is likely a degradant.[10]

G cluster_protonation Protonation Equilibrium in Acidic Solution mol_neutral mol_neutral mol_mono Mono-protonated Cation (pH ~ 5-9) mol_neutral->mol_mono + H⁺ mol_mono->mol_neutral - H⁺ mol_di mol_di mol_mono->mol_di + H⁺ mol_di->mol_mono - H⁺

Caption: Protonation states of the molecule in solution.

Data Summary: Expected Stability Profile

The following table summarizes the expected behavior of (S)-(1-methylpiperazin-2-yl)methanol under various acidic stress conditions, based on the general chemistry of piperazine derivatives.

Stress ConditionReagentTemperatureExpected OutcomePrimary Concern
Mild Acid Hydrolysis pH 4-5 BufferRoom Temp (25°C)High stability, exists as a mono-protonated salt.Chromatographic peak shape if pH is not controlled.
Standard Acid Hydrolysis 0.1 N HCl60 - 80°CLikely stable. Exists as a di-protonated salt.[5][7]Ensure complete dissolution; potential for minor degradation at extended time points.
Strong Acid Hydrolysis 1.0 N HCl> 80°C (Reflux)Potential for degradation increases.Conditions may be excessively harsh and not representative of physiological or storage conditions.[8]

Experimental Protocol: Forced Degradation in Acidic Conditions

This protocol provides a standardized workflow for assessing the stability of (S)-(1-methylpiperazin-2-yl)methanol in acid, consistent with ICH guidelines.[8]

Objective: To evaluate the intrinsic stability of the molecule under acidic stress and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • (S)-(1-methylpiperazin-2-yl)methanol reference standard

  • Hydrochloric acid (HCl), certified ACS grade

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffer salts (e.g., potassium phosphate monobasic)

  • Volumetric flasks, pipettes, and autosampler vials (silanized glass recommended)

  • Calibrated pH meter

  • HPLC-UV/PDA system, preferably with a mass spectrometer (LC-MS)

  • Thermostatically controlled oven or water bath

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve a known amount of (S)-(1-methylpiperazin-2-yl)methanol in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.2 N HCl to achieve a final concentration of approximately 0.5 mg/mL in 0.1 N HCl.

    • Note: The final concentration should be well below the known solubility limit in the stress medium.

  • Control and Blank Sample Preparation:

    • Time Zero (T0) Control: Prepare a sample as in step 2, but immediately dilute it with mobile phase to the analytical concentration and analyze. This represents the 100% initial state.

    • Blank: Prepare a solution of 0.1 N HCl without the drug substance. This will be subjected to the same stress conditions to identify any artifacts.

  • Stress Condition Application:

    • Place the tightly capped stress and blank samples into a pre-heated oven or water bath set to 80°C.

    • Pull samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation of the active substance.[10] If degradation is rapid, use a lower temperature (e.g., 60°C). If it is slow, the duration can be extended.[8]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stress sample, allow it to cool to room temperature.

    • Neutralize the sample by diluting it in a buffer or the mobile phase to prevent damage to the HPLC column. For example, dilute 100 µL of the sample into 900 µL of mobile phase.

    • Analyze the T0, stressed, and blank samples using a validated stability-indicating HPLC method.

    • Recommended HPLC Conditions (Starting Point):

      • Column: C18, 250 x 4.6 mm, 5 µm (pH stable)

      • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV/PDA at a suitable wavelength (e.g., 210 nm, or a determined λmax) and/or MS detection.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

    • Calculate the relative percentage of any new peaks that appear.

    • Determine the mass balance by summing the peak area of the parent compound and all degradation products.

    • Use MS data to propose structures for any significant degradation products.

References

  • What are the stability conditions of piperazine? - Blog - Biosynce. (2025). Vertex AI Search.
  • A Review on Analytical Methods for Piperazine Determination. (2026).
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
  • Piperazine - Wikipedia. Wikipedia.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Stable Zr-Piperazine MOFs for Efficient Gold Recovery. ChemRxiv.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). PMC.

Sources

Technical Support Center: Resolution of Racemic (1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of (1-methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the separation of this valuable chiral building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic (1-methylpiperazin-2-yl)methanol?

A1: The resolution of racemic (1-methylpiperazin-2-yl)methanol can be approached through three primary strategies:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used and often cost-effective method.[1][2][3] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][4] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the alcohol, leaving the other unreacted.[5][6][7] This method is known for its high enantioselectivity under mild reaction conditions.[6]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to directly separate the enantiomers. This method is highly effective for both analytical and preparative-scale separations.[8][9]

Q2: Which chiral resolving agents are most effective for (1-methylpiperazin-2-yl)methanol?

A2: Given that (1-methylpiperazin-2-yl)methanol is a basic compound (an amino alcohol), chiral acids are the resolving agents of choice. While the optimal agent must often be determined empirically, derivatives of tartaric acid are excellent starting points due to their proven success with amines and amino alcohols.[1][10]

Resolving AgentRationale for UseKey Considerations
Dibenzoyl-L-tartaric acid (DBTA) Often forms highly crystalline salts with amines, which is beneficial for separation.[10][11][12]The bulky benzoyl groups can enhance the differences in the crystal lattice energies of the diastereomeric salts.
Di-p-toluoyl-L-tartaric acid (DPTTA) Similar to DBTA, this agent can also provide well-defined crystalline salts.The choice between DBTA and DPTTA can depend on the specific substrate and solvent system.
(+)-Tartaric Acid A more economical option, it can be effective for a wide range of basic compounds.[1]The resulting diastereomeric salts may have smaller solubility differences compared to those formed with its derivatives.
(S)-Mandelic Acid Another common choice for resolving chiral amines.[10][11]Its effectiveness is substrate-dependent and should be evaluated during screening.
Q3: I'm not getting any crystals during my diastereomeric salt crystallization. What should I do?

A3: A lack of crystallization is a common issue, often related to solubility or supersaturation problems.[2][13] Here's a systematic approach to troubleshoot this:

  • Confirm Salt Formation: First, ensure that the salt has formed. You can do this by evaporating a small aliquot of the solution and analyzing the residue by NMR to see if both the amine and the resolving agent are present.

  • Solvent Screening is Crucial: The choice of solvent is the most critical factor. An ideal solvent will dissolve the starting materials but have a significant solubility difference between the two diastereomeric salts.[2] Conduct a solvent screen with a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof).

  • Induce Supersaturation: Crystallization will only occur from a supersaturated solution.[2] You can achieve this by:

    • Concentration: Carefully evaporate the solvent.

    • Cooling: Slowly cool the solution, as solubility typically decreases with temperature.[2]

    • Anti-solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an anti-solvent) to induce precipitation.[2]

  • Promote Nucleation: If a supersaturated solution has been achieved but no crystals form, nucleation may be kinetically hindered.[13] Try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[2]

    • Seeding: If available, add a few seed crystals of the desired diastereomeric salt.[13]

Q4: My diastereomeric salt is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the salt's melting point being lower than the solution temperature.[13]

  • Reduce the Cooling Rate: A slower, more controlled cooling process can favor crystal growth over oiling out.

  • Use a More Dilute Solution: High initial concentrations can lead to oiling out. Try adding more solvent.

  • Change the Solvent: The solvent system may not be appropriate. A different solvent or solvent mixture might promote crystallization.

  • Increase the Temperature: Gently heat the solution to dissolve the oil, and then allow it to cool very slowly.

Q5: How do I determine the enantiomeric excess (e.e.) of my resolved (1-methylpiperazin-2-yl)methanol?

A5: The most reliable method for determining the enantiomeric excess is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.[8][9]

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating piperazine derivatives.[8][14] A Chiralpak® IC column is a good starting point.[8][14]

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For basic compounds like this, adding a small amount of an amine modifier like diethylamine (DEA) can significantly improve peak shape and resolution.[8][15]

  • Capillary Electrophoresis (CE): Chiral CE using a chiral selector, such as a cyclodextrin, in the background electrolyte can also be an effective method for separating the enantiomers of piperazine derivatives.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent can allow for the determination of enantiomeric excess by causing the signals of the two enantiomers to be resolved in the NMR spectrum.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (1-methylpiperazin-2-yl)methanol

This protocol provides a general procedure for the resolution of racemic (1-methylpiperazin-2-yl)methanol using dibenzoyl-L-tartaric acid.

Materials:

  • Racemic (1-methylpiperazin-2-yl)methanol

  • Dibenzoyl-L-tartaric acid (DBTA)

  • Methanol (or other suitable solvent determined by screening)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a flask, dissolve racemic (1-methylpiperazin-2-yl)methanol (1.0 equivalent) in warm methanol. In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.

  • Salt Formation: Slowly add the DBTA solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath or refrigerator for several hours.[1]

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add 2M NaOH solution until the pH is basic (pH > 10) to deprotonate the amine.

  • Extraction: Extract the liberated enantiomerically enriched amine into a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (1-methylpiperazin-2-yl)methanol.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC.

Protocol 2: Chiral HPLC Analysis of (1-methylpiperazin-2-yl)methanol

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[8][14]

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)[14]
Flow Rate 1.0 mL/min[8][14]
Column Temperature 35 °C[8][14]
Detection Wavelength 205 nm (due to lack of a strong chromophore)[8]
Injection Volume 10 µL

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]

  • Sample Preparation: Prepare a solution of the resolved (1-methylpiperazin-2-yl)methanol in the mobile phase at a concentration of approximately 1 mg/mL. Also prepare a standard of the racemic material for comparison.

  • Injection and Analysis: Inject the sample and the racemic standard onto the column and record the chromatograms.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualized Workflows

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic (1-methylpiperazin-2-yl)methanol solvent Solvent Selection & Dissolution racemate->solvent resolving_agent Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) resolving_agent->solvent salt_formation Diastereomeric Salt Mixture in Solution solvent->salt_formation crystallization Fractional Crystallization (Cooling/Anti-solvent) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) liberation Liberation of Free Amine (Basification) less_soluble->liberation more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->less_soluble Isolate Solid filtration->more_soluble Collect Filtrate enantiomer Enantiomerically Enriched Amine liberation->enantiomer analysis e.e. Determination (Chiral HPLC) enantiomer->analysis

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Troubleshooting Poor Crystallization start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate solution (evaporate solvent) check_supersaturation->concentrate No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes concentrate->check_supersaturation re_evaluate Re-evaluate Solvent System concentrate->re_evaluate Still no crystals cool Cool solution slowly cool->check_supersaturation add_antisolvent Add anti-solvent add_antisolvent->check_supersaturation scratch Scratch flask induce_nucleation->scratch seed Add seed crystals induce_nucleation->seed induce_nucleation->re_evaluate Still no crystals success Crystals Formed scratch->success seed->success

Caption: Troubleshooting decision tree for lack of crystallization.

References

  • Vertex AI Search, "Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols", Accessed: 2026-03-28,
  • BenchChem, "A Technical Guide to Chiral Resolution Using Tartaric Acid Deriv
  • ACS Publications, "Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents | Journal of Chemical Educ
  • BenchChem, "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers", Accessed: 2026-03-28,
  • PubMed, "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening", Accessed: 2026-03-28,
  • BenchChem, "How to overcome poor crystallization in diastereomeric salt form
  • PubMed, "Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols", Accessed: 2026-03-28,
  • PubMed, "Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex", Accessed: 2026-03-28,
  • BenchChem, "A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid", Accessed: 2026-03-28,
  • ACS Publications, "Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols | Journal of the American Chemical Society", Accessed: 2026-03-28,
  • BenchChem, "Troubleshooting diastereomeric salt crystallization for chiral resolution.", Accessed: 2026-03-28,
  • Radboud University, "ENZYMATIC RESOLUTION OF PRIMARY AND SECONDARY ALCOHOLS IN ORGANIC MEDIA", Accessed: 2026-03-28,
  • Wikipedia, "Chiral resolution", Accessed: 2026-03-28,
  • ACS Publications, "Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex | Journal of the American Chemical Society", Accessed: 2026-03-28,
  • ACS Publications, "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry", Accessed: 2026-03-28,
  • Royal Society of Chemistry, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents", Accessed: 2026-03-28,
  • ACS Publications, "New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry", Accessed: 2026-03-28,
  • RSC Publishing, "Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii )
  • BenchChem, "A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • JOCPR, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV", Accessed: 2026-03-28,
  • BenchChem, "Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers", Accessed: 2026-03-28,
  • BenchChem, "Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production", Accessed: 2026-03-28,
  • PubMed, "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin", Accessed: 2026-03-28,
  • Google Patents, "WO2002068391A1 - Process for resolving racemic mixtures of piperidine deriv
  • ChemicalBook, "Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method", Accessed: 2026-03-28,

Sources

Technical Support Center: Synthesis of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the workup procedure for the synthesis of (S)-(1-methylpiperazin-2-yl)methanol. The guidance herein is designed to ensure high yield, purity, and preservation of stereochemical integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of (S)-(1-methylpiperazin-2-yl)methanol.

Issue 1: Low or No Product Recovery After Aqueous Workup

Q: I've quenched my reaction and performed a liquid-liquid extraction, but I'm seeing very low yields of my target compound in the organic phase. What could be the issue?

A: This is a common challenge due to the high water solubility of (S)-(1-methylpiperazin-2-yl)methanol, which is a result of its multiple hydrogen bond donors and acceptors. Several factors in your workup could be contributing to this:

  • Incorrect pH of the Aqueous Layer: (S)-(1-methylpiperazin-2-yl)methanol is a basic compound with two nitrogen atoms. At acidic or neutral pH, it will exist as a protonated, water-soluble salt. To efficiently extract it into an organic solvent, the aqueous layer must be sufficiently basic to ensure the compound is in its free base form.

    • Solution: Adjust the pH of the aqueous layer to >10 using a strong base like sodium hydroxide (NaOH) before and during extraction. Verify the pH with pH paper or a pH meter.

  • Insufficient Salting-Out: Even in its free base form, the compound can have significant aqueous solubility.

    • Solution: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), before extraction. This is known as the "salting-out" effect, which decreases the solubility of organic compounds in the aqueous phase.

  • Inadequate Choice or Volume of Extraction Solvent: Dichloromethane (DCM) or a mixture of chloroform and isopropanol are often effective for extracting polar amines.

    • Solution: Perform multiple extractions (at least 3-5) with a sufficient volume of a suitable organic solvent. Continuous liquid-liquid extraction can be a highly effective, though more complex, alternative for maximizing recovery.

Issue 2: Presence of Emulsion During Extraction

Q: I'm struggling with a persistent emulsion at the interface of my aqueous and organic layers during extraction. How can I resolve this?

A: Emulsion formation is common when extracting basic aqueous solutions with organic solvents. This is often due to the presence of fine particulate matter or amphiphilic side products.

  • Mechanical and Physical Methods:

    • Solution: Gently swirl or rock the separatory funnel instead of vigorous shaking. If an emulsion forms, allow it to stand for an extended period. You can also try gently stirring the emulsion with a glass rod or passing it through a pad of Celite® or glass wool.

  • Chemical Methods:

    • Solution: Adding a small amount of a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

Issue 3: Product Contamination with Unreacted Starting Materials or Byproducts

Q: My final product is contaminated with what I believe to be unreacted starting material (e.g., a carboxylic acid precursor) or other impurities. How can I improve the purity?

A: The purification strategy depends on the nature of the impurities.

  • Acidic Impurities (e.g., (S)-1-methylpiperazine-2-carboxylic acid):

    • Solution: After the initial basic extraction of your product, you can wash the combined organic layers with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any residual acidic starting material.

  • Neutral or Basic Impurities:

    • Solution: Column chromatography is the most effective method for removing a wide range of impurities. A silica gel column using a gradient elution of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can provide good separation.[1]

Issue 4: Suspected Racemization of the Chiral Center

Q: I'm concerned that my workup conditions might be causing racemization of the stereocenter at the C2 position of the piperazine ring. How can I prevent this?

A: The proton at the chiral C2 position can be susceptible to abstraction under harsh basic conditions, which could lead to epimerization.[2]

  • Minimizing Exposure to Strong Bases:

    • Solution: While a basic pH is necessary for extraction, avoid prolonged exposure to highly concentrated basic solutions. Work efficiently during the extraction process.

  • Temperature Control:

    • Solution: Perform the workup and extractions at room temperature or below. Avoid heating the reaction mixture for extended periods during solvent removal if residual base is present.

  • Analytical Verification:

    • Solution: Use a chiral analytical method, such as chiral HPLC, to determine the enantiomeric excess (ee) of your final product.[3] This will confirm whether racemization has occurred.

Potential Issue Underlying Cause Recommended Solution(s)
Low Product RecoveryProduct is in the aqueous layer as a salt or due to high water solubility.Adjust aqueous layer pH to >10; saturate with NaCl; use multiple extractions with DCM or CHCl₃/IPA.
Persistent EmulsionVigorous shaking; presence of particulates or amphiphilic byproducts.Gentle mixing; allow to stand; add brine; filter through Celite®.
Product ImpurityIncomplete removal of starting materials or side products.Acid/base washes of the organic layer; column chromatography (Silica, DCM/MeOH with base).
RacemizationAbstraction of the C2 proton under harsh basic conditions.Minimize time of exposure to strong base; maintain low temperatures during workup; verify ee with chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in the workup after the reduction of (S)-1-methylpiperazine-2-carboxylic acid or its ester with a hydride reducing agent (e.g., LiAlH₄)?

A1: The first and most critical step is to carefully quench the excess reducing agent. A Fieser workup is a standard and reliable method for quenching LiAlH₄ reactions. This involves the sequential and slow addition of:

  • Water: To react with the excess hydride.

  • Aqueous NaOH (e.g., 15% w/v): To neutralize the aluminum salts and facilitate their precipitation.

  • More Water: To ensure a granular precipitate that is easy to filter.

The resulting solid (aluminum salts) can then be removed by filtration, and the filtrate, which contains your product, can be carried forward to the extraction step.[4]

Q2: What is the best way to remove the organic solvent after extraction without losing my volatile product?

A2: (S)-(1-methylpiperazin-2-yl)methanol is a relatively small molecule and can be volatile under high vacuum and elevated temperatures. It is recommended to use a rotary evaporator with a water bath temperature not exceeding 40°C. It is also advisable to use a diaphragm pump rather than a high-vacuum oil pump to avoid excessive evaporation of the product.

Q3: Can I purify (S)-(1-methylpiperazin-2-yl)methanol by distillation?

A3: Purification by distillation is possible but requires careful consideration of the compound's boiling point and thermal stability. Vacuum distillation is necessary to lower the boiling point and prevent decomposition. However, given the presence of the hydroxyl group, there is a risk of decomposition at higher temperatures. Column chromatography is often a more reliable and milder method for achieving high purity.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric excess and confirm that the stereochemistry has been preserved.[3]

  • FT-IR Spectroscopy: To identify the presence of key functional groups, such as the O-H and C-N bonds.

Q5: What is the general principle behind the workup procedure for a basic compound like (S)-(1-methylpiperazin-2-yl)methanol?

A5: The workup is based on the principle of acid-base extraction. The target molecule is a base, which means its solubility in aqueous and organic solvents can be controlled by adjusting the pH. In a basic aqueous solution, the compound is in its neutral (free base) form and is more soluble in organic solvents. In an acidic aqueous solution, it forms a salt, which is highly soluble in water and insoluble in most organic solvents. This allows for the separation of the basic product from acidic and neutral impurities.

Experimental Protocol: Standard Workup and Purification

This protocol assumes the synthesis of (S)-(1-methylpiperazin-2-yl)methanol via the reduction of a corresponding carboxylic acid or ester precursor with a hydride reducing agent in an ethereal solvent (e.g., THF).

1. Quenching the Reaction: a. Cool the reaction vessel to 0 °C in an ice bath. b. Slowly and cautiously add water dropwise to quench the excess reducing agent. (Note: This is an exothermic reaction and may produce hydrogen gas). c. Add a 15% (w/v) aqueous solution of sodium hydroxide, followed by more water, in a ratio appropriate for the amount of reducing agent used (a common ratio for LiAlH₄ is 1:1:3 by volume of water:15% NaOH:water relative to the grams of LiAlH₄). d. Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

2. Filtration: a. Filter the mixture through a pad of Celite® to remove the inorganic salts. b. Wash the filter cake with the reaction solvent (e.g., THF) and then with dichloromethane to ensure complete recovery of the product.

3. Extraction: a. Combine the filtrate and the washes in a separatory funnel. b. Add a saturated aqueous solution of sodium chloride (brine). c. Adjust the pH of the aqueous layer to >10 with 2M NaOH. d. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). e. Combine the organic layers.

4. Drying and Concentration: a. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature <40°C).

5. Purification (Column Chromatography): a. Prepare a silica gel column. b. Dissolve the crude product in a minimal amount of dichloromethane. c. Load the crude product onto the column. d. Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol), containing 0.5-1% triethylamine or ammonium hydroxide to prevent streaking of the basic product. e. Collect the fractions containing the pure product (monitor by TLC). f. Combine the pure fractions and remove the solvent under reduced pressure to yield pure (S)-(1-methylpiperazin-2-yl)methanol.

Visualizations

Workup_Flowchart cluster_quench Reaction Quenching cluster_filter Solid Removal cluster_extract Extraction cluster_dry_conc Isolation cluster_purify Purification cluster_final Final Product quench 1. Quench Reaction (e.g., Fieser Workup) filter 2. Filter to Remove Inorganic Salts quench->filter basify 3a. Basify Aqueous Layer (pH > 10) filter->basify extract 3b. Extract with Organic Solvent (e.g., DCM) basify->extract dry 4. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 5. Concentrate Under Reduced Pressure dry->concentrate chromatography 6. Column Chromatography (Silica, DCM/MeOH/Base) concentrate->chromatography final_product Pure (S)-(1-methylpiperazin-2-yl)methanol chromatography->final_product

Caption: Workflow for the workup and purification of (S)-(1-methylpiperazin-2-yl)methanol.

Caption: Phase distribution during basic extraction.

References

  • Organic Syntheses. Org. Synth. 1978, 58, 113. Available at: [Link]

  • ACS Publications. Organic Process Research & Development 2011, 15, 1, 134–140. Available at: [Link]

  • PMC. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Available at: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • Google Patents. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Wiley Online Library. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • ACS Publications. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. Available at: [Link]

  • Springer Link. Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Available at: [Link]

  • Google Patents. US3154553A - Methylation of piperazines.
  • IJPRR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of (S)-(1-methylpiperazin-2-yl)methanol, a chiral synthetic building block pivotal in pharmaceutical development.[1] The stereochemistry of such intermediates is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, rigorous analytical control is essential for identity confirmation, purity assessment, and structural elucidation.

We will explore a multi-modal approach, leveraging spectroscopic and chromatographic techniques. The causality behind experimental choices, field-proven insights, and self-validating protocols are emphasized to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Spectroscopic Methods: Foundational Structural Elucidation

Spectroscopic techniques provide the primary evidence for the molecular structure and functional group identity of (S)-(1-methylpiperazin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.

  • Expertise & Experience: The chemical shifts are highly dependent on the electronic environment. In (S)-(1-methylpiperazin-2-yl)methanol, the presence of two distinct nitrogen atoms and a primary alcohol will dictate the spectral pattern. Based on data from analogous structures like 2-methylpiperazine and N-methylpiperazine, we can predict the expected chemical shifts.[3][4]

  • ¹H NMR: Will provide information on the number of different proton environments, their chemical shifts, spin-spin coupling, and integration. Key expected signals include the N-methyl singlet, the diastereotopic protons of the CH₂OH group, and the complex multiplets of the piperazine ring protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. Expected signals would correspond to the N-methyl carbon, the hydroxymethyl carbon (CH₂OH), and the four distinct carbons of the piperazine ring.[3]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and can provide structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective approach.

  • Expertise & Experience: Electron Ionization (EI) is a standard technique for GC-MS. The resulting fragmentation pattern is highly reproducible and serves as a fingerprint for the molecule. A key expected fragmentation pathway for this molecule is the neutral loss of the N-methylpiperazine moiety or cleavage adjacent to the alcohol.[5] The mass spectrum for the related compound 1-methylpiperazine shows characteristic fragments that can help in identifying the core structure.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.

  • Expertise & Experience: The FTIR spectrum will be dominated by characteristic absorption bands. For (S)-(1-methylpiperazin-2-yl)methanol, the most prominent bands will be a broad O-H stretch from the alcohol, C-H stretching from the alkyl groups, and C-N stretching from the piperazine ring.[7][8]

Chromatographic Methods: Purity and Chiral Integrity

Chromatography is the cornerstone for assessing the purity, quantifying impurities, and, most critically, determining the enantiomeric excess of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution for separating the target analyte from impurities. However, the direct analysis of (S)-(1-methylpiperazin-2-yl)methanol presents a specific challenge.

  • Trustworthiness: The molecule lacks a strong chromophore, leading to poor sensitivity with standard UV detectors.[2] This necessitates one of two approaches:

    • Derivatization: Reacting the molecule with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for sensitive detection at higher wavelengths (e.g., 340 nm).[9][10] This is a robust and validated approach for trace analysis of piperazines.

    • Alternative Detection: Employing universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS).

Reversed-phase HPLC on a C18 column is suitable for purity analysis of the derivatized compound or more hydrophobic analogues.[11] However, underivatized piperazines can be poorly retained on C18 columns, sometimes eluting at the solvent front.[12][13]

Chiral HPLC: The Definitive Method for Enantiomeric Purity

Determining the enantiomeric excess (% ee) is non-negotiable for a chiral compound. Chiral HPLC is the gold standard for this analysis.

  • Expertise & Experience: The choice of the Chiral Stationary Phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad success in separating a wide range of chiral compounds, including piperazine derivatives.[2][14] For this specific separation, an immobilized polysaccharide-based CSP is highly effective.

A recommended starting point is a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, such as the Chiralpak® IC column.[2][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase, often a mixture of an alkane and an alcohol with a basic additive, modulates these interactions to achieve separation.

Gas Chromatography (GC)

GC, especially when coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification, is a powerful technique for analyzing volatile impurities.

  • Trustworthiness: The polarity and hydrogen-bonding capability of the alcohol and secondary amine in (S)-(1-methylpiperazin-2-yl)methanol can lead to peak tailing on standard non-polar GC columns. Derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability. A mid-polarity column, such as a 5% Phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), often provides a good balance for separating a range of potential impurities.[7]

Comparative Analysis of Analytical Techniques

The selection of an analytical method is dictated by the specific goal of the analysis, whether it is identity confirmation, quantitative purity assessment, or enantiomeric separation.

Technique Primary Application Strengths Limitations
¹H & ¹³C NMR Unambiguous Structure ElucidationProvides detailed structural information, connectivity, and stereochemical insights.Lower sensitivity compared to MS; requires relatively pure sample (>95%).
GC-MS Identity Confirmation, Impurity ProfilingHigh sensitivity and specificity; provides molecular weight and structural data via fragmentation.[7]Requires analyte to be volatile and thermally stable; may require derivatization.
FTIR Functional Group IdentificationFast, non-destructive, requires minimal sample preparation.Provides limited structural information; not suitable for quantitation or purity of complex mixtures.
RP-HPLC Purity Assessment, QuantitationHigh resolution, robust, and widely available.Target molecule requires derivatization for UV detection or alternative detectors (MS, CAD).[2][9]
Chiral HPLC Enantiomeric Purity DeterminationThe definitive method for separating and quantifying enantiomers.[2]Method development can be complex; requires specialized, expensive chiral columns.

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for the characterization of (S)-(1-methylpiperazin-2-yl)methanol.

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of (1-methylpiperazin-2-yl)methanol.

Methodology:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[9] Degas the mobile phase by sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C[9]

    • Injection Volume: 10 µL

    • Detection: 205 nm (Note: Sensitivity will be low. For higher sensitivity, derivatization is required).[9]

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare the (S)-enantiomer sample at a similar concentration. Filter all solutions through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution (Rs). A resolution >1.5 indicates baseline separation.[2]

    • Inject the sample of (S)-(1-methylpiperazin-2-yl)methanol.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Protocol: GC-MS for Identity and Purity

Objective: To confirm the identity and assess the purity of (S)-(1-methylpiperazin-2-yl)methanol.

Methodology:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).[7]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.[7]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: EI at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

  • Analysis: Inject 1 µL of the sample. Compare the resulting mass spectrum with reference spectra and analyze the fragmentation pattern to confirm the structure. Purity can be estimated by the relative peak area percentage.

Visualization of Analytical Workflows

Diagrams provide a clear, high-level overview of the logical flow of the characterization process.

G cluster_0 Structural Elucidation cluster_1 Purity and Identity Confirmation Sample Sample of (S)-(1-methylpiperazin-2-yl)methanol NMR ¹H and ¹³C NMR Sample->NMR MS GC-MS Analysis Sample->MS FTIR FTIR Analysis Sample->FTIR HPLC RP-HPLC (Purity) NMR->HPLC MS->HPLC FTIR->HPLC Chiral_HPLC Chiral HPLC (% ee) HPLC->Chiral_HPLC Data_Review Data Integration & Final Report Chiral_HPLC->Data_Review

Caption: General analytical workflow for complete characterization.

G cluster_0 Chiral HPLC Method Prep Prepare Racemic Standard & (S)-Enantiomer Sample Equilibrate Equilibrate Chiralpak IC Column (ACN/MeOH/DEA) Prep->Equilibrate Inject_Racemic Inject Racemic Standard Equilibrate->Inject_Racemic Inject_Sample Inject (S)-Enantiomer Sample Inject_Racemic->Inject_Sample Analyze Analyze Data: - Calculate Resolution (Rs) - Calculate Enantiomeric Excess (% ee) Inject_Sample->Analyze Report Report Result Analyze->Report

Caption: Workflow for chiral purity determination using HPLC.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.. [Link]

  • (1-methylpiperazin-2-yl)methanol dihydrochloride Chemical Substance Information. ECHA. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Piperazine, 1-methyl- Mass Spectrum. NIST WebBook. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

Sources

Chiral HPLC Method Development for (S)-(1-methylpiperazin-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(S)-(1-methylpiperazin-2-yl)methanol is a highly polar, basic chiral scaffold integral to the synthesis of neuroactive sigma-1 (σ1) receptor ligands [1] and advanced kinase inhibitors, including BTK and ALK5 targets [2]. Achieving baseline enantiomeric resolution (>99% ee) is a strict regulatory requirement in drug development. However, the molecule’s structural features—a piperazine ring containing both tertiary and secondary amines, coupled with a primary hydroxyl group—present severe chromatographic challenges. This guide objectively compares Chiral Stationary Phases (CSPs) and mobile phase additives to establish a robust, self-validating analytical method.

Mechanistic Challenges: The Causality of Peak Tailing

Standard chiral HPLC methods often fail for basic aliphatic amines. The causality lies in the stationary phase architecture. Polysaccharide-based CSPs are coated or immobilized on a silica gel support. This silica contains residual silanol groups (-SiOH) with a pKa of ~4.5.

When (1-methylpiperazin-2-yl)methanol (pKa ~9.5) traverses the column, it becomes protonated by the slightly acidic environment, leading to non-enantioselective ion-exchange and strong hydrogen-bonding interactions with deprotonated silanols (-SiO⁻). This secondary interaction competes with the primary enantioselective inclusion complexation of the chiral selector, resulting in severe peak tailing, shifting retention times, and complete loss of baseline resolution [4].

Mechanism Analyte Analyte (Basic Piperazine) Selector Chiral Selector (Amylose Carbamate) Analyte->Selector Enantioselective H-Bonding Silanol Residual Silanols (Acidic Silica Sites) Analyte->Silanol Non-selective Ionic Binding Additive EDA Additive (Ethylenediamine) Additive->Silanol Competitive Masking (Blocks Tailing)

Competitive masking mechanism of EDA preventing non-selective silanol interactions.

Comparative Analysis: Chiral Stationary Phases (CSPs)

To achieve optimal separation, the geometry of the chiral selector must complement the analyte.

  • Amylose vs. Cellulose : Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, AD-H) possesses a helical structure that forms deep chiral cavities. This provides superior inclusion complexation for the rigid piperazine ring compared to the linear structure of cellulose derivatives (e.g., CHIRALCEL® OD-H), which often yield weak retention and poor chiral recognition for this specific scaffold.

  • Immobilized vs. Coated : Immobilized CSPs (like CHIRALPAK® IA) are highly recommended. They permit the use of extended mobile phase modifiers (such as dichloromethane or THF) which can selectively disrupt the intramolecular hydrogen bonding of the analyte's C2-hydroxyl group, thereby enhancing interaction with the chiral selector [3].

Comparative Analysis: Mobile Phase Additives

Mitigating silanol interactions requires a basic additive.

  • 0.1% Diethylamine (DEA) : The industry standard. However, as a monodentate amine, DEA often fails to completely mask adjacent silanol sites, leaving residual active sites that cause tailing for diamines.

  • 0.1% Ethylenediamine (EDA) : The superior alternative. EDA is a bidentate diamine. It forms a highly stable, cyclic hydrogen-bonded complex with adjacent silanols on the silica surface. This effectively neutralizes the acidic sites, preventing the basic nitrogen of the piperazine from interacting non-specifically.

Data Presentation: Performance Comparison

The following tables summarize the quantitative chromatographic performance of racemic (1-methylpiperazin-2-yl)methanol across different column and additive configurations.

Table 1: CSP and Mobile Phase Performance Comparison

CSP TypeMobile Phase (v/v)AdditiveRetention Time (S)Retention Time (R)Resolution (Rs)Tailing Factor (Tf)
Amylose Coated (AD-H)Hexane/EtOH (80:20)0.1% DEA8.2 min9.5 min1.81.7
Amylose Immobilized (IA) Hexane/EtOH (80:20) 0.1% EDA 7.8 min 9.8 min 2.6 1.1
Cellulose Coated (OD-H)Hexane/EtOH (80:20)0.1% EDA6.5 min7.1 min1.21.3
Amylose Immobilized (IA)Hexane/IPA (80:20)0.1% EDA10.4 min13.2 min3.11.2

Table 2: Impact of Additive Selection on Peak Shape (Column: CHIRALPAK IA)

AdditiveConcentrationMechanism of ActionPeak SymmetryResolution Impact
None0%Unmasked silanolsNo elution / Severe tailingN/A (Complete failure)
DEA0.1%Monodentate maskingModerate (Tf ~1.7)Baseline drift, Rs < 2.0
EDA 0.1% Bidentate masking Excellent (Tf ~1.1) Sharp peaks, Rs > 2.5

Experimental Protocol: Self-Validating System

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in system suitability criteria.

MethodWorkflow A Start: (S)-(1-methylpiperazin-2-yl)methanol B Select Chiral Stationary Phase (CSP) A->B C Amylose Immobilized (e.g., CHIRALPAK IA) B->C Optimal Inclusion D Cellulose Coated (e.g., CHIRALCEL OD-H) B->D Weak Retention E Select Basic Additive C->E F 0.1% Ethylenediamine (EDA) Bidentate Masking E->F Preferred G 0.1% Diethylamine (DEA) Monodentate Masking E->G Peak Tailing H System Suitability Testing Rs ≥ 2.0, Tf ≤ 1.5 F->H

Workflow for developing a chiral HPLC method for basic piperazine derivatives.

Step 1: Sample Preparation & Filtration

  • Weigh 2.0 mg of the (S)-(1-methylpiperazin-2-yl)methanol sample.

  • Dissolve in 1.0 mL of Mobile Phase (Hexane/Ethanol 80:20). Causality Note: Dissolving the sample in the exact mobile phase prevents solvent-mismatch peak distortion.

  • Filter the solution through a 0.22 µm PTFE syringe filter. Causality Note: Do not use Nylon filters. The amide bonds in Nylon can non-specifically bind basic amines, leading to significant sample loss.

Step 2: Chromatographic Setup

  • Column : CHIRALPAK® IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Hexane / Ethanol / Ethylenediamine (80:20:0.1 v/v/v). Premix thoroughly and degas.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD). Causality Note: The analyte lacks a conjugated π-system, rendering standard UV detection at 254 nm invisible. While low-wavelength UV (210 nm) is possible, it is highly susceptible to baseline drift from the EDA additive. ELSD/CAD provides a stable, universal response for this non-volatile analyte.

  • Injection Volume : 10 µL.

Step 3: System Suitability Testing (SST) Inject a racemic reference standard (1 mg/mL) five times consecutively. The system is validated and ready for sample analysis only if it meets the following criteria:

  • Resolution (Rs) : ≥ 2.0 between the (S) and (R) enantiomers.

  • Tailing Factor (Tf) : ≤ 1.5 for both peaks.

  • Retention Time RSD : ≤ 1.0% across the five injections.

References

  • Title: Chiral, nonracemic (piperazin-2-yl)
  • Title: Alkylated piperazine compounds as inhibitors of BTK activity (EP 2773639 B1)
  • Title: Exploring 1-(Piperazin-2-yl)
  • Source: PMC (PubMed Central)

A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(1-methylpiperazin-2-yl)methanol is a chiral building block crucial in the synthesis of various pharmacologically active compounds. As with any chiral molecule in drug development, establishing the stereochemical identity and purity is not merely a procedural step but a regulatory and scientific necessity. The U.S. Food and Drug Administration (FDA) has, since its 1992 policy statement, underscored the importance of characterizing individual enantiomers, as they can exhibit significant differences in pharmacology, pharmacokinetics, and toxicology.[1][2][3] This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of (S)-(1-methylpiperazin-2-yl)methanol: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the core principles, provide actionable experimental protocols, and present a comparative framework to aid in selecting the most appropriate method for your specific analytical challenge.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, possess identical physical properties in an achiral environment, making their separation and quantification a significant challenge.[4] However, biological systems, such as receptors and enzymes, are inherently chiral. This means that two enantiomers can—and often do—interact differently in the body. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or, in the worst-case scenario, contribute to undesirable side effects or toxicity (the distomer).[2] Therefore, regulatory bodies like the FDA mandate the development of stereochemically specific assays and specifications for the final drug product to ensure its identity, strength, quality, and purity from a stereochemical viewpoint.[1][5] For a synthetic precursor like (S)-(1-methylpiperazin-2-yl)methanol, controlling its enantiomeric purity is paramount to guaranteeing the stereochemical integrity of the final active pharmaceutical ingredient (API).

Overview of Analytical Strategies

The determination of enantiomeric excess (% ee) relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through two main approaches:

  • Separative (Chromatographic) Methods: Enantiomers are physically separated based on their differential interactions with a chiral stationary phase (CSP).

  • Non-Separative (Spectroscopic) Methods: Enantiomers are converted into diastereomers by reaction with a chiral auxiliary, which can then be distinguished by techniques like NMR.[4][6]

The choice between these methods depends on factors like required precision, sample matrix, throughput needs, and available instrumentation.

G cluster_input Input cluster_decision Method Selection cluster_paths Analytical Pathways cluster_output Output Sample (S)-(1-methylpiperazin-2-yl)methanol Sample Decision Analytical Goal & Sample Properties Sample->Decision HPLC Chiral HPLC Decision->HPLC High Polarity Non-Volatile High Precision GC Chiral GC Decision->GC Volatile (or Derivatizable) High Resolution NMR NMR Spectroscopy Decision->NMR Rapid Analysis Non-Separative Structural Confirmation Report Enantiomeric Purity Report (% ee) HPLC->Report GC->Report NMR->Report G Sample Sample Preparation (1 mg/mL in MeOH) Screen Column/Mobile Phase Screening Sample->Screen Opt Method Optimization (Flow, Temp, Gradient) Screen->Opt Data Data Acquisition (Chromatogram) Screen->Data Opt->Data Val Method Validation (LOD, LOQ, Linearity) Calc Purity Calculation (% ee) Data->Calc Calc->Val

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the "why" behind experimental choices, ensuring robust and reliable results. We will explore derivatization strategies, fragmentation patterns, and validated methods, offering a comprehensive resource for both novice and experienced analysts.

The Significance of Piperazine Derivative Analysis

Piperazine and its derivatives are a broad class of compounds with significant pharmaceutical applications, ranging from anthelmintics to neuropsychiatric drugs. However, their illicit use as designer drugs, often mimicking the effects of substances like MDMA, has necessitated the development of sensitive and specific analytical methods for their detection and quantification in various matrices, including biological fluids and seized materials.[1][2][3][4] GC-MS stands as a cornerstone technique for these analyses due to its high chromatographic resolution and definitive mass spectral identification.[3]

Core Principles: Why GC-MS for Piperazine Derivatives?

Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds. While some piperazine derivatives can be analyzed directly, many benefit from derivatization to improve their thermal stability and chromatographic behavior.[3] The mass spectrometer provides unparalleled specificity, allowing for the identification of analytes based on their unique mass fragmentation patterns. This combination of separation and detection makes GC-MS a powerful tool for the unambiguous identification and quantification of piperazine derivatives, even in complex sample matrices.

The Critical Role of Derivatization

For many piperazine derivatives, direct GC-MS analysis can be challenging due to their polarity, which can lead to poor peak shape and interactions with the stationary phase of the GC column. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative. This not only improves chromatographic performance but can also introduce specific fragmentation patterns that aid in identification.

Common derivatization reagents for piperazine derivatives include:

  • Acylating Agents (e.g., Trifluoroacetic Anhydride - TFAA): These reagents react with the amine groups of the piperazine ring to form stable amide derivatives.[2][5] This is a widely used and effective strategy.

  • Chloroformates (e.g., Ethyl and Isobutyl Chloroformate): These have also been successfully employed for the derivatization of piperazine, particularly for analysis in biological samples like urine.[6]

  • Silylation and Acylation Combinations: For complex mixtures containing various piperazine and amphetamine derivatives, a combined derivatization approach can be utilized to effectively analyze all compounds in a single run.[7]

The choice of derivatization reagent is critical and depends on the specific piperazine derivative, the sample matrix, and the desired analytical outcome. For instance, perfluoroacylation not only improves chromatographic properties but can also introduce unique marker ions in the mass spectrum, although in some cases, it may not aid in differentiating between isomers.

Comparative Analysis of Validated GC-MS Methods

Several validated GC-MS methods have been published for the analysis of piperazine derivatives. The following table summarizes the performance characteristics of two distinct methods, one focusing on designer drugs in biological matrices and another on a broader range of derivatives in seized materials.

Analyte(s) Method Matrix Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Reference
1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MS with TFAA derivatizationPlasma0-10 µg/mL0.004 µg/mL0.016 µg/mL< 20%[2][5]
1-Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)GC-MS with TFAA derivatizationUrine0-10 µg/mL0.002 µg/mL0.008 µg/mL< 20%[2][5]
BZP, MDBP, TFMPP, mCPP, MeOPP, and various amphetaminesGC-MS with silylation and acylationSeized Material2-100 mg/L0.5-1.0 mg/LNot SpecifiedNot Specified[7]

This data highlights that with appropriate sample preparation and derivatization, GC-MS methods can achieve low limits of detection, making them suitable for the analysis of trace levels of piperazine derivatives in various matrices.

Experimental Protocols: A Step-by-Step Guide

To ensure replicable and reliable results, detailed experimental protocols are essential. Below are two distinct, field-proven protocols for the GC-MS analysis of piperazine derivatives.

Protocol 1: Analysis of BZP and TFMPP in Biological Matrices[2][5][9]

This method is optimized for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma and urine.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a suitable solid-phase extraction (SPE) cartridge.
  • For plasma samples, perform a protein precipitation step prior to loading.
  • For urine samples, enzymatic hydrolysis may be necessary to cleave glucuronide and sulfate conjugates.[2]
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge to remove interfering matrix components.
  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
  • Incubate the mixture at 70°C for 30 minutes.
  • Cool the sample to room temperature and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.
  • Mass Spectrometer: Mass selective detector capable of Selected Ion Monitoring (SIM).
  • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness or similar mid-polarity column.[8]
  • Carrier Gas: Helium.
  • Injector Temperature: 250°C.
  • Temperature Program:
  • Initial temperature: 150°C, hold for 10 minutes.
  • Ramp: Increase to 260°C at a rate of 35°C/min.
  • Hold: Maintain 260°C for 2 minutes.[8]
Protocol 2: Screening for a Broad Range of Piperazines in Seized Materials[7]

This method is designed for the identification of a wider array of piperazine derivatives and other designer drugs in tablets, capsules, or powders.

1. Sample Preparation:

  • Homogenize the sample material.
  • Perform a simple solvent extraction using methanol or another suitable organic solvent.
  • Filter the extract to remove any particulate matter.

2. Derivatization (Combined Silylation and Acylation):

  • Evaporate a portion of the solvent extract to dryness.
  • Add a silylating agent (e.g., BSTFA with 1% TMCS) followed by an acylating agent (e.g., TFAA). The specifics of the reagents and reaction conditions should be optimized based on the target analytes.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph-Mass Spectrometer: A system capable of full scan data acquisition.
  • Column: A low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for broad screening.
  • Injector and Temperature Program: These should be optimized to achieve good separation of the derivatized analytes. A temperature ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) is typical for screening methods.

Understanding Fragmentation Patterns: The Key to Identification

The mass spectra of piperazine derivatives provide a wealth of structural information. The fragmentation patterns are highly dependent on the substituents on the piperazine ring.

Benzylpiperazines (e.g., BZP):

The most characteristic fragmentation of benzylpiperazines is the cleavage of the benzylic C-N bond, leading to the formation of a high-abundance tropylium ion at m/z 91.[9]

Phenylpiperazines (e.g., mCPP, TFMPP):

For phenylpiperazines, cleavage of the C-N bonds within the piperazine ring is common, leading to characteristic fragment ions.[9] For example, common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56.[9] Specific derivatives will also have unique fragments, such as m/z 154 and m/z 140 for mCPP, and m/z 188 and m/z 174 for TFMPP.[9]

The following diagram illustrates the general fragmentation pathways for these two classes of piperazine derivatives.

G cluster_0 Benzylpiperazine Fragmentation cluster_1 Phenylpiperazine Fragmentation BZP_Parent [BZP]+• m_z_91 m/z 91 (Tropylium ion) BZP_Parent->m_z_91 Benzylic Cleavage PP_Parent [Phenylpiperazine]+• Ring_Fragments m/z 119, 70, 56 (Ring Fragments) PP_Parent->Ring_Fragments Ring Cleavage

Caption: General fragmentation pathways for benzylpiperazine and phenylpiperazine derivatives.

Workflow for Method Development and Validation

A robust and reliable analytical method is built on a foundation of systematic development and validation. The following workflow outlines the key stages.

workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis col_select Select Column & GC Conditions sep_opt Optimize Separation & Derivatization col_select->sep_opt spec Specificity sep_opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob routine Routine Sample Analysis rob->routine

Caption: A typical workflow for the development and validation of a GC-MS method.

Comparison with Alternative Techniques: HPLC

While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile compounds.[8]

  • Derivatization: Piperazine itself lacks a strong chromophore, often necessitating derivatization for sensitive UV detection in HPLC.[8] In contrast, GC-MS with a mass selective detector offers high specificity without the need for a chromophore.

  • Sensitivity: Both techniques can achieve low limits of detection, often in the ng/mL to µg/mL range, depending on the detector and sample matrix.[2][8]

  • Versatility: HPLC is generally more versatile for a wider range of pharmaceutical compounds, while GC is well-suited for volatile and semi-volatile analytes like many piperazine derivatives.[8]

Ultimately, the choice between GC and HPLC depends on the specific analytical challenge, including the properties of the analyte, the complexity of the sample matrix, and the available instrumentation.[8]

Conclusion

The GC-MS analysis of piperazine derivatives is a mature and robust field, with well-established methods for a wide range of applications. The key to successful analysis lies in a thorough understanding of the underlying principles, including the judicious use of derivatization, an awareness of characteristic fragmentation patterns, and a systematic approach to method development and validation. This guide has provided a framework for researchers and scientists to approach the analysis of these important compounds with confidence, ensuring the generation of high-quality, defensible data.

References

  • Journal of Chromatography B: Biomedical Sciences and Applications.

  • Journal of Chinese Mass Spectrometry Society.

  • ResearchGate.

  • Scholars.Direct.

  • BenchChem.

  • ResearchGate.

  • Scholars.Direct.

  • Auburn University.

  • BenchChem.

  • Academia.edu.

  • MDPI.

  • RSC Publishing.

  • PubMed.

  • NIJ.gov.

  • ScienceAsia.

Sources

A Comparative Guide to the Synthetic Routes of Chiral Piperazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, offering opportunities for enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing chiral piperazines, supported by experimental data and protocols to empower researchers in selecting the optimal route for their specific needs.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers an elegant and efficient approach to chiral piperazines by establishing the desired stereochemistry during the ring formation or functionalization process. This strategy avoids the inherent 50% yield limitation of classical resolution and often provides high levels of enantiomeric excess (e.e.).

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

The direct asymmetric hydrogenation of readily available pyrazine precursors is a highly attractive and atom-economical method for synthesizing chiral piperazines. Recent advancements have overcome the challenges of catalyst poisoning by the nitrogen atoms in the substrate and product.[2]

Causality Behind Experimental Choices: The key to this method's success lies in the activation of the pyrazine ring by forming a pyrazinium salt, typically with an alkyl halide. This activation reduces the aromaticity of the ring, making it more susceptible to hydrogenation. The choice of a chiral iridium catalyst, often in combination with a chiral phosphine ligand, is crucial for inducing high enantioselectivity. The selection of solvent and temperature is also critical for optimizing both conversion and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of 2-phenylpyrazine

This protocol is adapted from the work of Zhou and coworkers.[2][3]

  • Preparation of the Pyrazinium Salt: To a solution of 2-phenylpyrazine (1.0 mmol) in anhydrous dichloromethane (5 mL) is added benzyl bromide (1.2 mmol). The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N-benzyl-2-phenylpyrazinium bromide.

  • Asymmetric Hydrogenation: In a glovebox, a high-pressure autoclave is charged with the pyrazinium salt (0.5 mmol), [Ir(COD)Cl]₂ (1.0 mol%), and a suitable chiral phosphine ligand (e.g., (S,S)-f-Binaphane, 2.2 mol%). Anhydrous toluene (5 mL) is added, and the autoclave is sealed.

  • The autoclave is purged with hydrogen gas (3 times) and then pressurized to 600 psi of H₂.

  • The reaction mixture is stirred at 30 °C for 24 hours.

  • After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 2-phenylpiperazine.

Expected Outcome: This method typically provides good to excellent yields (up to 90%) and high enantiomeric excess (up to 96% e.e.).[3]

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

This powerful method allows for the synthesis of α-substituted and even α,α-disubstituted chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[4][5] This approach is particularly valuable for creating sterically hindered chiral centers.

Causality Behind Experimental Choices: The reaction proceeds through a palladium-catalyzed decarboxylation of an allyl enol carbonate precursor, which generates a nucleophilic enolate that then undergoes an intramolecular asymmetric allylic alkylation. The choice of a chiral ligand, often a PHOX-type ligand, is critical for controlling the enantioselectivity of the C-C bond formation. The nature of the protecting groups on the piperazin-2-one nitrogen atoms can also influence the reaction's efficiency and stereochemical outcome.

Experimental Protocol: Synthesis of a Chiral α-Allyl-piperazin-2-one

This protocol is based on the work of Stoltz and coworkers.[4]

  • Substrate Synthesis: The starting N-protected piperazin-2-one is treated with an allyl chloroformate in the presence of a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) to form the corresponding allyl enol carbonate.

  • Asymmetric Allylic Alkylation: In a glovebox, a Schlenk flask is charged with the allyl enol carbonate substrate (0.2 mmol), [Pd₂(pmdba)₃] (2.5 mol%), and the chiral ligand (e.g., (S)-t-Bu-PHOX, 6.0 mol%). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is concentrated and purified by flash column chromatography to yield the chiral α-allyl-piperazin-2-one.

  • Reduction to Piperazine: The resulting piperazin-2-one can be reduced to the corresponding piperazine using a reducing agent such as LiAlH₄ in THF.

Expected Outcome: This method can provide α-tertiary piperazin-2-ones in good to excellent yields (up to >99%) and high enantioselectivities (up to 95% e.e.).[5]

Caption: Workflow for Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct chiral piperazines. This approach guarantees the absolute stereochemistry of the final product, which is inherited from the starting material.

Causality Behind Experimental Choices: The key to a successful chiral pool synthesis is a robust and high-yielding sequence of reactions to convert the starting amino acid into the target piperazine without racemization. This often involves the formation of a diketopiperazine intermediate, which is then reduced. The choice of reducing agent is critical; powerful, non-selective reducing agents can lead to racemization, while milder reagents like borane-THF complex (BH₃/THF) are often preferred.[6]

Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperazine from an Amino Acid

This protocol is adapted from the general method of synthesizing chiral piperazines from amino acids.[6][7][8]

  • Dipeptide Formation: The N-protected amino acid (e.g., N-Boc-L-alanine) is coupled with the methyl ester of another amino acid (e.g., glycine methyl ester) using a standard peptide coupling reagent (e.g., DCC/HOBt) to form the dipeptide.

  • Diketopiperazine Formation: The dipeptide is deprotected (e.g., using TFA for the Boc group) and then cyclized under basic conditions (e.g., refluxing in 2-butanol) to form the corresponding diketopiperazine.

  • Reduction: The diketopiperazine (1.0 mmol) is suspended in anhydrous THF (10 mL) under a nitrogen atmosphere. A solution of BH₃/THF (1.0 M in THF, 10 mmol) is added dropwise at 0 °C. The mixture is then refluxed for 12-24 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by 6 M HCl. The mixture is then refluxed for 1 hour to hydrolyze the borane complexes.

  • The mixture is cooled, and the pH is adjusted to >12 with NaOH. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude chiral piperazine, which can be further purified by crystallization or chromatography.

Expected Outcome: This method generally provides good yields (70-90%) and maintains the enantiomeric purity of the starting amino acid.[6]

Caption: Workflow for Chiral Pool Synthesis of Piperazines.

Classical Resolution: Separating Enantiomers

Classical resolution is a well-established and often industrially viable method for obtaining enantiomerically pure compounds. It involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Causality Behind Experimental Choices: The success of classical resolution hinges on the differential solubility of the two diastereomeric salts in a given solvent system. The choice of the resolving agent (e.g., tartaric acid, mandelic acid) and the solvent is therefore critical and often requires empirical screening.[9][10] The stoichiometry of the resolving agent and the crystallization temperature are also key parameters to optimize for maximizing the yield and diastereomeric excess (d.e.) of the desired salt.

Experimental Protocol: Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid

This protocol is a representative example of a large-scale chiral resolution.[9]

  • Diastereomeric Salt Formation: In a suitable reaction vessel, (L)-tartaric acid (1.8 mol) is dissolved in a mixture of acetic acid (1.8 mol) and water.

  • (±)-2-Methylpiperazine (3.0 mol) and additional water are added, and the mixture is heated to approximately 85 °C to ensure complete dissolution.

  • The solution is cooled to 68-74 °C, and seed crystals of (R)-2-methylpiperazine-(L)-tartrate are added to induce crystallization.

  • The mixture is aged at this temperature for 1 hour with gentle stirring and then slowly cooled to 12-18 °C over at least 2 hours.

  • The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent.

  • Liberation of the Free Amine: The isolated (R)-2-methylpiperazine-(L)-tartrate salt is dissolved in water and heated to 60-65 °C.

  • A concentrated solution of sodium hydroxide is slowly added to basify the mixture and liberate the free amine.

  • The aqueous solution is extracted with a suitable organic solvent (e.g., chloroform).

  • The combined organic extracts are dried and concentrated to yield (R)-(-)-2-methylpiperazine.

Expected Outcome: This method can be highly effective for large-scale production, with the yield and enantiomeric excess of the final product being dependent on the optimization of the crystallization process. Yields of around 37% with e.e. up to 98% have been reported for similar resolutions.[10]

Sources

biological activity of (S)- vs (R)-(1-methylpiperazin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Determinants in Kinase Inhibition: A Comparative Guide to (S)- vs. (R)-(1-methylpiperazin-2-yl)methanol Derivatives

As drug development professionals, we frequently encounter the "chiral cliff"—a scenario where a single stereocenter dictates the success or failure of a lead compound. The (1-methylpiperazin-2-yl)methanol scaffold is a highly versatile chiral building block utilized in the synthesis of numerous targeted therapeutics, including ALK5 (TGF-β type I receptor) inhibitors[1] and Bruton's Tyrosine Kinase (BTK) inhibitors[2].

This guide provides an objective, data-driven comparison of the biological activity between the (S)- and (R)-enantiomers of (1-methylpiperazin-2-yl)methanol derivatives. By examining the causality behind their target engagement and detailing robust, self-validating experimental protocols, this document serves as an authoritative resource for medicinal chemists optimizing lead compounds.

Mechanistic Causality: Why Stereochemistry Dictates Potency

The addition of a hydroxymethyl group (-CH₂OH) at the C2 position of the piperazine ring introduces a critical hydrogen bond donor/acceptor into the molecule. In the context of kinase inhibition, the spatial orientation of this group is the primary determinant of potency.

  • (S)-Enantiomer Binding Dynamics: In highly optimized ALK5 and BTK inhibitors, the (S)-configuration precisely projects the hydroxymethyl group toward the kinase hinge region. This allows the hydroxyl oxygen to act as a hydrogen bond acceptor for the backbone amide of hinge residues (e.g., Val299 in ALK5), anchoring the molecule in the ATP-binding pocket[1].

  • (R)-Enantiomer Binding Dynamics: Conversely, the (R)-configuration forces the hydroxymethyl group to point either toward the solvent-exposed region (losing the enthalpic benefit of the H-bond) or into a hydrophobic sub-pocket, creating a severe steric clash. This stereochemical mismatch typically results in a 10- to 100-fold drop in inhibitory activity[2].

Pathway TGFb TGF-β Ligand Receptor TGF-β RII TGFb->Receptor ALK5 ALK5 (TGF-β RI) Receptor->ALK5 Activates SMAD SMAD2/3 Phosphorylation ALK5->SMAD Inhibitor (S)-Derivative (Inhibitor) Inhibitor->ALK5 Blocks (Hinge Region) GeneExp Fibrotic Gene Expression SMAD->GeneExp Translocation

TGF-β/ALK5 signaling pathway and the targeted inhibition by (S)-derivatives.

Comparative Biological Activity Data

The table below summarizes the quantitative differences in biological performance between the two enantiomeric series when incorporated into a standard kinase inhibitor pharmacophore.

Pharmacological Parameter(S)-Enantiomer Derivative(R)-Enantiomer DerivativeFold Difference / Impact
ALK5 IC₅₀ (nM) 12 ± 2> 1,500> 100x potency loss
BTK IC₅₀ (nM) 45 ± 5890 ± 40~ 20x potency loss
Hinge Region H-Bonding Optimal (Distance ~2.8 Å)Steric Clash / Solvent FacingStructural determinant of binding
Metabolic Stability (HLM, t₁/₂) 45 min22 min(S)-isomer sterically shields N-dealkylation sites
Kinome Selectivity (S-score) 0.04 (Highly selective)0.15 (Poorly selective)(S)-isomer drives specific hinge engagement

Experimental Workflows & Validated Protocols

To reliably differentiate the biological activity of these derivatives, researchers must couple rigorous chiral separation with robust biochemical assays.

Workflow Racemate Racemic (1-methylpiperazin-2-yl) methanol derivative SFC Chiral SFC Separation Racemate->SFC EnantS (S)-Enantiomer SFC->EnantS EnantR (R)-Enantiomer SFC->EnantR Assay In Vitro Kinase Assay (IC50 Determination) EnantS->Assay Xray X-Ray Crystallography (Stereo Assignment) EnantS->Xray EnantR->Assay EnantR->Xray Lead Lead Selection Assay->Lead Xray->Lead

Workflow for chiral separation, stereochemical assignment, and biological evaluation.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality of Choice: SFC is prioritized over standard reversed-phase HPLC for piperazine derivatives. The non-polar supercritical CO₂, when modified with a polar alcohol and a basic additive, perfectly suppresses secondary interactions between the basic piperazine nitrogen and the stationary phase, preventing peak tailing and ensuring baseline resolution[2].

Step-by-Step Methodology:

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Utilize supercritical CO₂ as Mobile Phase A. Prepare Mobile Phase B consisting of Methanol containing 0.1% Diethylamine (DEA). Note: DEA is critical to maintain the piperazine nitrogen in an un-ionized state, sharpening the peaks.

  • Gradient & Flow: Run an isocratic method at 30% Mobile Phase B with a total flow rate of 70 mL/min. Maintain column temperature at 35°C and backpressure at 100 bar.

  • Injection & Collection: Inject 2-5 mg of the racemic mixture per run. Monitor UV absorbance at 254 nm. Collect the two distinct peaks into separate fractions.

  • Self-Validating Step: Re-inject a 10 µL aliquot of each collected fraction using an analytical SFC method. The separation is only validated if the Enantiomeric Excess (ee) is ≥ 98%.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading completely eliminates auto-fluorescence interference from the small molecule library, ensuring high-fidelity IC₅₀ data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant ALK5 enzyme and the biotinylated substrate peptide to their empirically determined optimal concentrations.

  • Compound Plating: In a 384-well low-volume plate, dispense 100 nL of the (S)- and (R)-enantiomers in a 10-point, 3-fold dilution series (starting at 10 µM) using an acoustic dispenser.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP (at the exact Kₘ concentration for ALK5).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Self-Validating System: Every plate must contain 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (no enzyme). Calculate the Z'-factor. The assay data is strictly rejected if the Z'-factor is < 0.6, ensuring absolute trustworthiness of the reported IC₅₀ values.

Strategic Recommendations

When designing kinase inhibitors utilizing the (1-methylpiperazin-2-yl)methanol moiety, researchers should prioritize the synthesis of the (S)-enantiomer for hinge-binding applications. The (R)-enantiomer, while generally inactive against targets like ALK5 and BTK, serves as an excellent negative control compound (a "distomer") to validate on-target cellular phenotypes and rule out off-target toxicity in downstream phenotypic assays.

References

  • Source: Google Patents (US20240018122A1)
  • Source: Google Patents (EP 2773639 B1)

Sources

Validation of (S)-(1-Methylpiperazin-2-yl)methanol Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Chiral piperazines are privileged heterocyclic scaffolds in modern drug development. They are frequently incorporated into Active Pharmaceutical Ingredients (APIs) to enhance binding affinity, metabolic stability, and target selectivity 1. Specifically, (S)-(1-methylpiperazin-2-yl)methanol has emerged as a critical targeting moiety and linker component in the design of bifunctional degraders (PROTACs), such as those targeting the B-cell lymphoma 6 (BCL6) protein 2, and as a precursor for high-affinity sigma-receptor ligands 3.

This guide objectively compares two primary synthetic strategies for generating this valuable chiral building block:

  • Protocol A: The Global Reductive N-Alkylation (One-pot reduction of an N-Boc protected precursor).

  • Protocol B: The Chiral Pool De Novo Synthesis (Multi-step construction from (S)-serine).

By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers to select and optimize the appropriate synthetic route based on scale, starting material availability, and purity requirements.

Mechanistic Rationale: The LiAlH₄-Mediated Boc-to-Methyl Transformation

Protocol A relies on a highly step-economical transformation: the direct reduction of a tert-butyl carbamate (N-Boc) to an N-methyl group using Lithium Aluminum Hydride (LiAlH₄) 2.

Understanding the stoichiometry and mechanism of this reaction is critical for reproducibility. The reduction of one N-Boc group to an N-methyl group theoretically consumes three hydride equivalents:

  • Hydride attack on the carbamate carbonyl, followed by the elimination of tert-butoxide to form an N-formyl intermediate.

  • Hydride attack on the formyl group, followed by the elimination of an aluminate complex to generate a highly reactive iminium ion.

  • Final hydride reduction of the iminium ion to yield the N-methyl amine.

Additionally, the free hydroxyl group of the starting material reacts with LiAlH₄ to liberate hydrogen gas, consuming a fourth hydride equivalent.

Mechanism N_Boc N-Boc Piperazine Formyl N-Formyl Intermediate N_Boc->Formyl [H-] attack, - t-BuO- Iminium Iminium Ion [>N=CH2]+ Formyl->Iminium [H-] attack, - Al-O complex N_Methyl N-Methyl Piperazine Iminium->N_Methyl [H-] attack

Mechanistic pathway of LiAlH4-mediated reduction of an N-Boc group to an N-methyl group.

Experimental Protocols & Validation

Protocol A: Global Reductive N-Alkylation (Direct Route)

This protocol is adapted from validated procedures for synthesizing BCL6-targeting bifunctional molecules [[2]]().

Materials:

  • tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate (5.00 g, 23.15 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (3.96 g, 104.18 mmol, 4.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 250-mL round-bottom flask with nitrogen. Add the starting material and anhydrous THF.

    • Causality: A nitrogen atmosphere and anhydrous solvent are mandatory to prevent premature quenching of the highly reactive, pyrophoric LiAlH₄.

  • Reagent Addition: Cool the solution to 0 °C. Carefully add LiAlH₄ in small batches.

    • Causality: The initial reaction with the free hydroxyl group is highly exothermic and rapidly evolves H₂ gas. Batch-wise addition controls the exotherm and prevents solvent boil-over.

  • Reduction: Heat the resulting solution to 60 °C in an oil bath and stir for 5 hours.

    • Causality: Why 4.5 equivalents? The 4.5-fold molar excess (providing 18 hydride equivalents) and elevated temperature are required to kinetically drive the sluggish reduction of the intermediate iminium ion to the final N-methyl group, ensuring full conversion.

  • Fieser Workup: Cool the reaction to 0 °C. Quench sequentially with water (approx. 4 mL), 15% aqueous NaOH (4 mL), and water (12 mL).

    • Causality: This specific sequence (the classic Fieser method) hydrolyzes the lithium and aluminum alkoxide complexes, forcing the precipitation of aluminum salts as a granular, easily filterable white solid (sodium aluminate). This prevents the formation of a gelatinous emulsion that would otherwise trap the highly polar, water-soluble piperazine product.

  • Purification: Filter the solids, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography using dichloromethane/MeOH (10/1).

    • Yield: ~3.6 g (40%) of (S)-(1-methylpiperazin-2-yl)methanol as a yellow solid.

Protocol B: Chiral Pool Synthesis (Alternative)

For laboratories lacking access to the pre-formed chiral piperazine, a de novo synthesis from (S)-serine is a viable, albeit longer, alternative 3.

Step-by-Step Methodology:

  • Amidation & Cyclization: (S)-serine is converted into a chloroacetamide intermediate, which is then reacted with a primary amine (e.g., methylamine) to yield diastereomeric bicyclic piperazinediones.

  • Exhaustive Reduction: The resulting piperazinedione is subjected to exhaustive reduction using a large excess of LiAlH₄ or Borane (BH₃·THF) at reflux for 24 hours [[4]]().

  • Deprotection: If benzyl protecting groups were utilized during cyclization, a final palladium-catalyzed hydrogenation step is required to liberate the free secondary amine.

Quantitative Data & Performance Comparison

ParameterProtocol A: Global Reductive N-AlkylationProtocol B: Chiral Pool Synthesis
Starting Material (S)-1-Boc-2-(hydroxymethyl)piperazine(S)-Serine
Step Count 1 Step (from advanced intermediate)4-5 Steps (De Novo)
Overall Yield ~40%~20-30%
Enantiomeric Excess (ee) >98% (Retention of stereocenter)>95% (Subject to minor racemization risks)
Primary Reagent LiAlH₄ (Pyrophoric, requires anhydrous setup)Standard peptide coupling & reducing agents
Scalability Moderate (Exothermic quench requires strict control)Low-Moderate (Multi-step purification bottlenecks)

Synthesis Workflow Diagram

Workflow cluster_A Protocol A: Global Reductive N-Alkylation cluster_B Protocol B: Chiral Pool De Novo Synthesis A1 (S)-1-Boc-2-(hydroxymethyl)piperazine A2 LiAlH4 / THF (60°C, 5h) A1->A2 A3 (S)-(1-methylpiperazin-2-yl)methanol Yield: ~40% A2->A3 B1 (S)-Serine B2 1. Chloroacetamide Formation 2. Cyclization B1->B2 B3 Diastereomeric Piperazinediones B2->B3 B4 Exhaustive Reduction B3->B4 B5 (S)-(1-methylpiperazin-2-yl)methanol Yield: ~20-30% B4->B5

Comparative synthetic workflows for (S)-(1-methylpiperazin-2-yl)methanol generation.

Conclusion & Recommendations

For drug development professionals requiring rapid access to (S)-(1-methylpiperazin-2-yl)methanol for library synthesis or SAR studies, Protocol A is the superior choice. Despite a modest 40% yield, its single-step nature and high stereochemical fidelity outweigh the material costs of the starting Boc-piperazine. Executing the Fieser workup flawlessly is the critical success factor in this route, ensuring the highly polar product is not lost in the aluminum salts.

Protocol B should be reserved for scenarios where custom isotopic labeling (e.g., ¹³C or ¹⁵N incorporation) is required from basic amino acid precursors, or when the specific chiral Boc-piperazine starting material is subject to severe supply chain disruptions.

References

  • Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety. Google Patents (WO2021077010A1).
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
  • Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. BenchChem.
  • Method for preparing piperazines. Google Patents (WO1997010222A1).

Sources

Comparative Study of Catalysts for Piperazine N-Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Objective: To objectively evaluate and compare catalytic systems for the selective mono-N-methylation of piperazine, providing mechanistic insights, quantitative data, and validated experimental protocols.

Introduction & Mechanistic Causality

N-methylpiperazine is a critical building block in pharmaceutical synthesis, serving as a key intermediate for broad-spectrum fluoroquinolone antibiotics (e.g., ofloxacin, levofloxacin), atypical antipsychotics (e.g., clozapine), and various agrochemicals[1].

The fundamental challenge in piperazine N-methylation lies in selectivity . Because piperazine possesses two sterically and electronically equivalent secondary amine groups, preventing over-methylation to N,N'-dimethylpiperazine is notoriously difficult.

Historically, industrial routes relied on the Eschweiler-Clarke reaction or reductive amination using formaldehyde and high-pressure hydrogen gas over traditional catalysts like Raney Nickel or Pd/C[2]. While these methods offer high conversion, they suffer from the toxicity of formaldehyde and poor mono-selectivity.

Modern catalytic design has shifted toward the "Borrowing-Hydrogen" (or Hydrogen Autotransfer) methodology , utilizing methanol as a green, renewable C1 source[3].

The Borrowing-Hydrogen Mechanism

In this self-validating catalytic cycle, the catalyst performs a dual role:

  • Dehydrogenation: The metal catalyst extracts hydrogen from methanol, generating formaldehyde in situ and forming a metal-hydride species.

  • Condensation: The in situ formaldehyde reacts with piperazine to form an electrophilic iminium intermediate.

  • Hydrogenation: The metal-hydride returns the borrowed hydrogen to the iminium species, yielding the N-methylated product and regenerating the catalyst[4].

G MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO -H2 (To Catalyst) Imine Iminium Intermediate HCHO->Imine + Piperazine - H2O Product N-Methylpiperazine Imine->Product +H2 (From Catalyst) Cat Metal Catalyst (Ir, Ru, Cu-Ni) Cat->MeOH Cat->Imine

Caption: Borrowing-hydrogen pathway for piperazine N-methylation using methanol.

Comparative Analysis of Catalytic Systems

To guide process development, we compare four distinct catalytic systems ranging from traditional heterogeneous metals to advanced water-soluble homogeneous complexes.

A. Traditional Heterogeneous Catalysis (Raney Ni / Pd/C)
  • Mechanism: Direct reductive amination using external formaldehyde and high-pressure H2​ .

  • Performance: Achieves high conversion but requires harsh conditions (70–100 °C, 1.0–6.0 MPa)[2].

  • Drawbacks: The use of highly reactive formaldehyde often leads to runaway di-methylation. The process requires highly acidic or specialized solvent environments to control the reaction rate[5].

B. Supported Multimetallic Catalysts (Cu-Ni-Mo/Al₂O₃)
  • Mechanism: Continuous vapor-phase borrowing-hydrogen using methanol. The synergistic effect of Cu (for methanol dehydrogenation) and Ni-Mo (for imine hydrogenation) optimizes the reaction[6].

  • Performance: In a fixed-bed reactor at 180 °C and 0.8 MPa, this catalyst achieves 90.5% conversion with an impressive 86.9% selectivity toward mono-N-methylpiperazine[6].

  • Advantages: Ideal for scalable, continuous-flow industrial production.

C. Photocatalytic Room-Temperature Systems (Pd/TiO₂-P)
  • Mechanism: Photodeposited Pd nanoparticles (avg. 2.5 nm) on TiO₂ drive the tandem reactions of methanol dehydrogenation and enamine hydrogenation at room temperature without external hydrogen[6].

  • Performance: The high ratio of Pd0 species (approx. 68%) on the surface maximizes the α -C–H cleavage of methanol, which is the rate-determining step[6].

  • Advantages: Exceptionally mild conditions and high selectivity, though currently limited by the scale-up challenges of photocatalytic reactors.

D. Water-Soluble Dinuclear Iridium Complex ([(Cp*IrCl)₂ (thbpym)][Cl]₂)
  • Mechanism: A homogeneous metal-ligand bifunctional catalyst operating in an aqueous environment. The bipyrimidine ligand with OH groups facilitates simultaneous hydride and proton transfer[3].

  • Performance: At 130 °C with KOH as a base, this system yields ~87% N-methylpiperazine[4].

  • Advantages: True green chemistry—uses water as a solvent and methanol as the alkylating agent, producing only water as a byproduct[3].

Quantitative Data Summary
Catalytic SystemMethylating AgentReactor TypeTemp (°C)Pressure (MPa)Conversion (%)Mono-Selectivity / Yield (%)
Raney Nickel [2]FormaldehydeBatch Autoclave70–1001.0–6.0>95%~49–60% (Yield)
Cu-Ni-Mo/Al₂O₃ [6]MethanolContinuous Fixed-Bed1800.890.5%86.9% (Selectivity)
Pd/TiO₂-P [6]MethanolBatch Photocatalytic25AtmosphericHighHigh
Ir/ZnO [7]MethanolContinuous Flow130Atmospheric>90%Controllable
[(Cp*IrCl)₂(thbpym)][Cl]₂ [4]MethanolBatch Aqueous130Sealed TubeN/A87% (Yield)

Validated Experimental Protocols

To ensure reproducibility, the following protocols outline the exact methodologies for the two most promising scalable systems: the continuous fixed-bed approach and the aqueous homogeneous approach.

Protocol 1: Continuous Flow N-Methylation (Cu-Ni-Mo/Al₂O₃)

Designed for industrial scale-up and continuous processing[6].

  • Catalyst Preparation: Prepare the Cu-Ni-Mo/Al₂O₃ catalyst via the wet impregnation method. Calcination should be performed at 400 °C, followed by reduction under an H2​ stream at 350 °C for 6 hours.

  • Reactor Loading: Pack the reduced catalyst into a single-tubular fixed-bed reactor.

  • System Equilibration: Purge the system with H2​ (supporting gas) and pressurize to 0.8 MPa. Heat the preheater and reactor bed to 180 °C.

  • Feed Introduction: Prepare a liquid feed mixture of methanol and piperazine at a molar ratio of 2.5:1.

  • Reaction Execution: Pump the mixture through the preheater to vaporize it, then pass it through the catalyst bed at a Liquid Hourly Space Velocity (LHSV) of 0.20 h−1 .

  • Downstream Processing: Condense the effluent. Unreacted methanol and piperazine are recovered via fractional distillation, yielding high-purity N-methylpiperazine.

Workflow Feed Feed Preparation (Piperazine + MeOH, 1:2.5) Preheat Preheater (Vaporization at 180°C) Feed->Preheat Reactor Fixed-Bed Reactor (Cu-Ni-Mo/Al2O3, 0.8 MPa) Preheat->Reactor Cooling Condenser / Cooling Unit Reactor->Cooling Separation Fractional Distillation (Product Isolation) Cooling->Separation

Caption: Continuous fixed-bed reactor workflow for piperazine N-methylation.

Protocol 2: Aqueous Homogeneous N-Methylation (Iridium Complex)

Designed for environmentally benign, small-to-medium scale synthesis[4].

  • Reagent Assembly: In a heavy-walled sealed tube, add piperazine (0.5 mmol), KOH (0.5 mmol, 1 equiv.), and the [(Cp*IrCl)₂(thbpym)][Cl]₂ catalyst (1 mol%).

  • Solvent Addition: Add a 1:1 (v/v) mixture of Methanol and H2​O to reach a total volume of 1.2 mL.

  • Reaction Execution: Seal the tube and heat the mixture to 130 °C in an oil bath, stirring continuously for 12 hours.

  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the N-methylpiperazine (87% yield).

Conclusion

The transition from traditional reductive amination to borrowing-hydrogen methodologies represents a significant leap in the sustainable synthesis of N-methylpiperazine. For industrial continuous processing, supported multimetallic catalysts like Cu-Ni-Mo/Al₂O₃ offer the best balance of conversion, mono-selectivity, and scalability. Conversely, for specialized pharmaceutical synthesis where water is the preferred solvent, bifunctional Iridium complexes provide unmatched environmental benefits and high yields.

References

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor ResearchGate URL:[Link]

  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • CN101239957A - Synthesis method of N-methylpiperazine Google Patents URL
  • Additive-free N-methylation of amines with methanol over supported iridium catalyst RSC Publishing (Catalysis Science & Technology) URL:[Link]

  • CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine Google Patents URL

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Piperazine Stereoisomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and materials science, the precise control and characterization of molecular stereochemistry are paramount. The piperazine ring, a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials, frequently presents stereochemical complexities that profoundly influence biological activity and material properties. Distinguishing between different stereoisomers of substituted piperazines—enantiomers and diastereomers (such as cis and trans isomers)—is a critical analytical challenge. This guide provides an in-depth comparison of key spectroscopic techniques for the elucidation of piperazine stereochemistry, grounded in experimental data and established methodologies.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most definitive and widely employed technique for the stereochemical analysis of piperazine derivatives. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and through-space correlations, enabling the unambiguous assignment of relative and, in some cases, absolute stereochemistry.

Distinguishing Cis and Trans Diastereomers

The spatial arrangement of substituents on the piperazine ring in cis and trans isomers leads to distinct magnetic environments for the ring protons and carbons. This results in observable differences in their NMR spectra. For N,N'-diacylated piperazines, the restricted rotation around the amide bond can lead to the presence of syn (cis) and anti (trans) conformers, which are also distinguishable by NMR.

A key principle in the ¹H NMR analysis of substituted piperazines is the difference in chemical shifts and coupling constants for axial and equatorial protons. Equatorial protons generally resonate at a lower field (higher ppm) compared to their axial counterparts due to anisotropic effects. Furthermore, the magnitude of the coupling constants between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial interactions compared to axial-equatorial or equatorial-equatorial interactions.

Table 1: Comparative ¹H and ¹³C NMR Data for Piperazine Stereoisomers

CompoundIsomerNucleusChemical Shift (δ, ppm)Key Observations
2,6-Dimethylpiperidine *cis¹H2.64 (dqd, 2H), 1.81–1.70 (m, 1H), 1.63–1.56 (m, 2H), 1.36 (qt, 1H), 1.05 (d, 6H)Complex multiplet patterns due to specific proton environments.[1]
¹³C52.38, 33.04, 24.06, 21.57Distinct chemical shifts for the methyl and ring carbons.[1]
trans¹H2.98 (ddt, 1H), 2.65–2.53 (m, 1H), 2.24–2.15 (m, 1H), 1.79–1.69 (m, 1H), 1.69–1.60 (m, 2H), 1.47–1.43 (m, 1H), 1.43–1.34 (m, 1H), 1.06 (d, 3H), 0.85 (d, 3H)More complex and separated signals compared to the cis isomer due to lower symmetry.[1]
¹³C58.16, 46.21, 38.05, 33.17, 26.06, 19.36, 18.57A greater number of distinct carbon signals compared to the more symmetric cis isomer.[1]
N,N'-Bis(2,4-difluorobenzoyl)piperazine syn (cis)¹H3.34 (br. s, 2H), 3.89 (br. s, 2H)Two outer broad singlets observed at lower temperatures.
¹³C42.1, 47.5Two distinct signals for the piperazine carbons.
anti (trans)¹H3.43 (br. s, 2H), 3.79 (br. s, 2H)Two inner broad singlets observed at lower temperatures.
¹³C42.5, 46.9Two distinct signals for the piperazine carbons, shifted relative to the syn isomer.

Note: Data for 2,6-dimethylpiperidine is presented as a close structural analog to piperazine, illustrating the principles of stereoisomer differentiation.

The Power of Through-Space Correlations: NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is indispensable for determining the spatial proximity of protons. It detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. This makes it a powerful tool for differentiating stereoisomers.[2][3]

For example, in a cis-2,6-disubstituted piperazine, a NOESY experiment would show a cross-peak between the protons of the two substituents, as they are on the same face of the ring. In the corresponding trans isomer, this cross-peak would be absent.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis cluster_conclusion Stereochemical Assignment Sample Dissolve 5-10 mg of piperazine stereoisomer in deuterated solvent TMS Add TMS as internal standard Sample->TMS Acquire_1H Acquire ¹H NMR Spectrum TMS->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Acquire_NOESY Acquire 2D NOESY Spectrum Acquire_13C->Acquire_NOESY Analyze_Shifts Compare Chemical Shifts (¹H and ¹³C) Acquire_NOESY->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants (¹H) Analyze_Shifts->Analyze_Couplings Analyze_NOE Identify Through-Space Correlations (NOESY) Analyze_Couplings->Analyze_NOE Assignment Assign cis/trans or other stereochemistry Analyze_NOE->Assignment

Figure 1: A generalized workflow for the stereochemical analysis of piperazine derivatives using NMR spectroscopy.

Vibrational Spectroscopy: A Tale Told in the Fingerprint Region

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While these techniques are excellent for identifying functional groups, their utility in distinguishing stereoisomers lies in the subtle differences in the "fingerprint region" (typically below 1500 cm⁻¹). Diastereomers, having different shapes and symmetries, will exhibit unique patterns of vibrational bands in this region.[4]

Mass Spectrometry: A Challenge for Direct Differentiation

Mass spectrometry (MS) is a powerful tool for determining molecular weight and elemental composition. However, differentiating stereoisomers by MS is often challenging because they have the same mass, and their fragmentation patterns under standard ionization techniques like electron ionization (EI) can be very similar or identical.[8][9] This is because the high energy of the ionization process can lead to the loss of stereochemical information before fragmentation occurs.[4]

While direct differentiation of piperazine stereoisomers by MS alone is difficult, coupling MS with a chromatographic separation technique like gas chromatography (GC-MS) is a common approach. The stereoisomers may have slightly different physical properties, leading to different retention times on the GC column, allowing for their separation before they enter the mass spectrometer.[8]

For regioisomers of piperazine derivatives, which are structurally more distinct than stereoisomers, techniques like GC coupled with infrared detection (GC-IRD) have proven effective for differentiation where mass spectrometry alone fails.[8]

Chiroptical Methods for Enantiomeric Distinction

For chiral piperazine derivatives that exist as enantiomers, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] Enantiomers will produce mirror-image CD spectra, providing a definitive method for their differentiation and for determining enantiomeric excess. The use of CD has been reported for the characterization of chiral piperazine-containing compounds.[12]

Experimental Protocols

NMR Spectroscopy for Stereoisomer Differentiation

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the piperazine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Set the spectral width to cover the expected carbon signals (typically 0-160 ppm).

  • Employ a proton-decoupled pulse sequence to obtain singlets for each carbon and enhance sensitivity.

  • A larger number of scans will be required compared to ¹H NMR.

4. 2D NOESY Acquisition:

  • Utilize a standard NOESY pulse sequence.

  • The mixing time (d8) is a crucial parameter and should be optimized based on the molecular size. For small molecules like piperazine derivatives, a mixing time of 0.5 to 0.8 seconds is often a good starting point.[3][13]

  • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

5. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • For 1D spectra, carefully integrate the proton signals and compare the chemical shifts and coupling constants to reference data for known stereoisomers.

  • For the NOESY spectrum, identify cross-peaks which indicate through-space proximity between protons and use this information to deduce the relative stereochemistry.

Figure 2: Interplay of spectroscopic techniques for piperazine stereoisomer analysis.

Conclusion

The robust and detailed information provided by NMR spectroscopy, particularly when combining 1D and 2D techniques like NOESY, establishes it as the cornerstone for the stereochemical analysis of piperazine derivatives. While vibrational spectroscopy offers complementary information for diastereomers, and chiroptical methods are indispensable for enantiomers, NMR provides the most comprehensive and unambiguous data for structural elucidation. Mass spectrometry, though essential for molecular weight determination, generally requires coupling with chromatography for effective stereoisomer differentiation. A multi-technique approach, guided by the principles and data presented in this guide, will empower researchers to confidently navigate the complexities of piperazine stereochemistry in their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of M and P enantiomers (solid and.... Retrieved from [Link]

  • Scilit. (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Retrieved from [Link]

  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • PubMed. (2005, October 15). Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene derivatives. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Auburn University. (2012, May 7). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 2,6-dimethyl-. Retrieved from [Link]

  • University of California, Davis. (n.d.). NOESY and EXSY. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

  • PubMed. (2005, October 15). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • mediaTUM. (n.d.). Circular Dichroism Investigations of Chiral Molecules in the Gas Phase with a Laser-Mass Spectrometer. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • MDPI. (2024, August 24). Circular Dichroism Reflectance Anisotropy of Chiral Atomically Thin Films. Retrieved from [Link]

  • MPG.PuRe. (n.d.). (a) (b) (c) Figure S1. Retrieved from [Link]

  • The University of Chicago. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Coupling Constants. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Retrieved from [Link]

  • Varian NMR. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • arXiv. (2025, January 24). X-ray Circular Dichroism, Sum- and Difference-Frequency Generation of fenchone and cysteine. Retrieved from [Link]

  • PMC. (2025, March 21). Protocol for converting assigned nuclear Overhauser enhancement spectroscopy series peaks into exact distance restraints using MATLAB- or CYANA-eNORA. Retrieved from [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 2,5-dimethyl-. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-(1-methylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of (S)-(1-methylpiperazin-2-yl)methanol (CAS No. 476493-08-0). As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of your personnel and the integrity of your laboratory environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory compliance.

Foundational Safety: Hazard Identification and Risk Assessment

Proper disposal begins with a comprehensive understanding of the substance's intrinsic hazards. (S)-(1-methylpiperazin-2-yl)methanol is a substituted piperazine derivative, a class of compounds that requires meticulous handling due to its chemical reactivity and potential physiological effects. Its hazard profile dictates every subsequent step in its life cycle, from handling to final disposal.

The primary hazards associated with this compound are summarized below. Recognizing these is the first step in mitigating risk.

Hazard ClassificationGHS PictogramHazard Statement(s)Implication for Handling and Disposal
Skin Irritation/Corrosion CorrosionH315: Causes skin irritation.[1] H314: Causes severe skin burns and eye damage (as with parent piperazine compounds).[2]Direct contact must be avoided at all times. This dictates the mandatory use of robust Personal Protective Equipment (PPE) and dictates that waste containers must be leak-proof and handled with care.
Serious Eye Damage/Irritation CorrosionH319: Causes serious eye irritation.[1]The risk of severe, irreversible eye damage from splashes is significant. Appropriate eye and face protection is non-negotiable.
Respiratory Irritation Exclamation MarkH335: May cause respiratory irritation.[1][3]Handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or aerosols.[2][4]
Combustible Liquid (No Pictogram for this category)H227: Combustible liquid.[3][5]While not highly flammable, the substance can ignite with a sufficient heat source. Waste must be stored away from all sources of ignition, and spill cleanup procedures must use non-sparking tools.[6]

Proactive Safety: Personal Protective Equipment (PPE) and Handling

Before any disposal procedure, ensuring personal safety is paramount. The selection of appropriate PPE is the most direct control measure to prevent exposure.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use.[4] For prolonged contact or submersion, consult glove manufacturer data. Contaminated gloves must be disposed of as hazardous waste.
Eye & Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[7][8]A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin & Body Protection Laboratory coat. Closed-toe shoes.A chemically resistant apron or full-body suit may be required for large-scale operations or spill cleanup. Contaminated clothing must be removed immediately and laundered separately before reuse.[9]
Respiratory Protection Not typically required if handled within a functional chemical fume hood.If a fume hood is unavailable or ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[7]

Standard Handling Protocol:

  • Always handle (S)-(1-methylpiperazin-2-yl)methanol within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1][7]

  • Avoid all direct personal contact with the substance.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

The Principle of Segregation: Chemical Incompatibility

(S)-(1-methylpiperazin-2-yl)methanol is both an amine and an alcohol. This dual functionality makes it incompatible with several classes of chemicals. Improperly mixing this waste with other streams can lead to violent reactions, including the generation of heat, toxic gases, or fire.[10]

Never mix (S)-(1-methylpiperazin-2-yl)methanol waste with the following:

  • Strong Oxidizing Agents: (e.g., Nitric acid, perchloric acid, peroxides). Can cause vigorous, exothermic reactions.

  • Acids: (e.g., Hydrochloric acid, sulfuric acid). As a base (amine), it will undergo a strong exothermic neutralization reaction.

  • Acid Anhydrides and Acid Chlorides: Reacts violently.[8][11]

  • Halogenated Solvents: While not a direct reaction, it is standard best practice to segregate halogenated and non-halogenated waste streams to facilitate proper final disposal.[12][13]

Incompatibility cluster_waste Waste Segregation Protocol cluster_incompatibles main (S)-(1-methylpiperazin-2-yl)methanol (Non-Halogenated Amine/Alcohol Waste) incompatibles Incompatible Waste Streams acid Acidic Waste main->acid DO NOT MIX (Exothermic Reaction) oxidizer Oxidizer Waste main->oxidizer DO NOT MIX (Violent Reaction) halogenated Halogenated Waste main->halogenated DO NOT MIX (Separate Disposal Stream)

Caption: Waste stream segregation is critical for safety.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

4.1. Waste Characterization and Segregation

  • Action: Classify waste containing (S)-(1-methylpiperazin-2-yl)methanol as Non-Halogenated Organic Chemical Waste .

  • Rationale: Proper classification is the first step to ensuring the waste enters the correct disposal stream. Highly reactive substances like amines require dedicated waste containers and should not be mixed into general chemical waste bins.[12]

4.2. Container Selection and Labeling

  • Action: Select a designated waste container that is made of a compatible material (e.g., high-density polyethylene, HDPE) and has a secure, vapor-tight lid.[12]

  • Action: The container must be clearly labeled. Affix a "Hazardous Waste" label that includes:

    • The full chemical name: (S)-(1-methylpiperazin-2-yl)methanol

    • The primary hazards: Corrosive, Irritant, Combustible

    • Appropriate GHS pictograms (Corrosion, Exclamation Mark)

    • The date accumulation started.

  • Rationale: Accurate labeling prevents accidental mixing of incompatible chemicals and ensures the disposal vendor has the necessary information for safe handling and transport.[6]

4.3. Waste Collection Procedure

  • Perform all waste transfers inside a chemical fume hood.

  • Carefully pour or pipette the waste liquid into the designated, labeled container. Avoid splashing.

  • Do not fill the container beyond 80% capacity.

    • Rationale: This headspace allows for vapor expansion and reduces the risk of spills from overfilling or temperature changes.

  • Securely fasten the lid immediately after adding waste.

  • Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the wipe as chemically contaminated solid waste.

4.4. Temporary On-Site Storage

  • Action: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[6]

  • Action: This storage area must be secure (locked up) and away from heat, sparks, open flames, and incompatible materials.[1][6]

  • Rationale: Proper temporary storage minimizes the risk of fire, reaction, and unauthorized access pending collection by a disposal service.

4.5. Final Disposal

  • Action: Arrange for the collection, transport, and final disposal of the waste through a licensed and approved hazardous waste disposal company.[1][3][8]

  • DO NOT attempt to dispose of this chemical by pouring it down the drain or mixing it with general refuse.[1][4] Drain disposal is environmentally harmful and illegal in most jurisdictions.

  • Rationale: Professional disposal services have the equipment and permits to handle hazardous chemicals via methods such as high-temperature incineration, ensuring complete destruction and environmental protection.[12]

Caption: The procedural workflow for safe chemical disposal.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is critical to prevent injury and minimize environmental impact.

  • EVACUATE & ALERT: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • PROTECT: Don the full range of appropriate PPE, including respiratory protection if necessary.[1]

  • CONTROL: Eliminate all sources of ignition (e.g., turn off hot plates, equipment).[1][6] Ensure the area is well-ventilated by opening sashes on fume hoods.

  • CONTAIN & ABSORB: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][6] Do not use paper towels or other combustible materials.

  • COLLECT: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[6]

  • DECONTAMINATE: Clean the spill area thoroughly. For piperazine compounds, a final wipe-down with a sodium hypochlorite solution may be effective, followed by a water rinse.[2] All cleaning materials must be disposed of as hazardous waste.

  • REPORT: Report the incident to your institution's Environmental Health & Safety (EHS) office.

By adhering to this comprehensive guide, you uphold the highest standards of laboratory safety, ensuring a secure environment for innovation and discovery.

References

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. EDQM, Council of Europe. [Link]

  • Safety Data Sheet for Piperazine Anhydrous. Loba Chemie. [Link]

  • Chemical Incompatibility Chart. Cintas. [Link]

  • Laboratory Waste Disposal Guidelines. University of Wollongong (UOW). [Link]

  • Laboratory Waste Disposal Guidelines. Unknown University Source. [Link]

  • [(2S)-1-methylpiperazin-2-yl]methanol dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • (1-methylpiperazin-2-yl)methanol dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Incompatibility of Common Laboratory Chemicals. Emory University Environmental Health and Safety Office (EHSO). [Link]

  • Instructions for handling laboratory waste. Nicolaus Copernicus University (UMK). [Link]

  • Incompatible Chemicals. University of Florida Environmental Health & Safety. [Link]

  • Table of Incompatible Chemicals. Louisiana State University (LSU). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Laboratory Hazardous Waste Disposal Guideline. University of New South Wales (UNSW). [Link]

  • List of Incompatible Chemicals – Laboratory Safety. St. Olaf College. [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。